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  • Product: Ni(ii) meso-tetra (4-pyridyl) porphine
  • CAS: 14514-68-2

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of Ni(II) Meso-Tetra(4-Pyridyl)Porphine: A Technical Guide for Supramolecular Design and Catalysis

Executive Summary The structural elucidation of metalloporphyrins is a cornerstone of modern supramolecular chemistry, drug development (e.g., photodynamic therapy), and electrocatalysis. Among these, Ni(II) meso-tetra(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of metalloporphyrins is a cornerstone of modern supramolecular chemistry, drug development (e.g., photodynamic therapy), and electrocatalysis. Among these, Ni(II) meso-tetra(4-pyridyl)porphine (NiTPyP) occupies a privileged position. By combining a redox-active nickel center with four exodentate pyridyl nitrogen atoms, NiTPyP serves as a highly versatile building block for Metal-Organic Frameworks (MOFs) and multidimensional coordination polymers[1][2].

This technical whitepaper provides an in-depth analysis of the crystal structure of NiTPyP. As a Senior Application Scientist, I will deconstruct the crystallographic profile, detail the causality behind its molecular distortions, and provide field-proven, self-validating protocols for its synthesis and X-ray diffraction (SC-XRD) analysis.

Molecular Architecture & Crystallographic Profile

The functional utility of NiTPyP is dictated by two primary structural features: the coordination geometry of the central Ni(II) ion and the spatial orientation of the peripheral 4-pyridyl groups.

The Porphyrin Core: Ruffling and Saddling Distortions

Nickel(II) in a porphyrin macrocycle adopts a low-spin d8 configuration, strongly preferring a square planar geometry. However, the optimal Ni–N(pyrrole) bond length is approximately 1.90–1.95 Å, which is significantly shorter than the natural cavity radius of an undistorted, planar porphyrin (~2.04 Å).

The Causality of Distortion: To maximize orbital overlap and stabilize the dx2−y2​ orbital, the macrocycle must contract. Because the rigid aromatic system cannot contract uniformly without immense ring strain, the porphyrin core buckles. This results in out-of-plane distortions, most commonly adopting a "ruffled" ( S4​ symmetry) or "saddled" ( D2d​ symmetry) conformation. This distortion breaks the strict planarity of the π -conjugation, narrowing the HOMO-LUMO gap and significantly altering the molecule's redox potentials—a feature highly advantageous for electrocatalytic water splitting and peroxo-bridged polymer formation[1][3].

Peripheral 4-Pyridyl Groups: Steric Hindrance

The four meso-substituted 4-pyridyl rings do not lie coplanar with the porphyrin core. The Causality of Rotation: The ortho-hydrogens of the pyridyl rings sterically clash with the beta-hydrogens of the pyrrole rings. To minimize this steric repulsion, the pyridyl rings rotate out of the porphyrin plane, typically exhibiting dihedral angles between 60° and 70°[4]. This angular offset is critical for 3D framework design; it prevents the formation of strictly planar 2D sheets, forcing supramolecular assemblies into porous 3D architectures or staggered 2D layers[5].

Crystallographic Data Summary

When crystallized, NiTPyP and its immediate solvates frequently crystallize in the triclinic crystal system. Below is a summary of representative crystallographic parameters derived from SC-XRD analyses of NiTPyP-based structures[2][6].

ParameterRepresentative Value / RangeSignificance
Chemical Formula C40​H24​N8​Ni Core metalloporphyrin unit.
Crystal System TriclinicIndicates low symmetry packing, often dictated by solvent.
Space Group P1ˉ Centrosymmetric packing is highly favored to maximize π−π stacking.
Ni–N Bond Length 1.90 – 1.95 ÅShorter than freebase cavity; induces core ruffling.
Pyridyl Dihedral Angle 60° – 72°Driven by steric hindrance; dictates MOF topology.
Intermolecular Distance ~3.4 – 3.6 ÅOptimal distance for face-to-face π−π stacking interactions.

Experimental Workflows & Self-Validating Protocols

To obtain high-resolution crystallographic data, the synthesis, crystallization, and data collection must be executed with strict environmental controls.

Protocol: Synthesis and Crystallization of NiTPyP

This protocol ensures the generation of phase-pure, diffraction-quality single crystals.

  • Metalation Reaction: Suspend meso-tetra(4-pyridyl)porphine (TPyP) in a 1:1 (v/v) mixture of dimethylformamide (DMF) and glacial acetic acid. Add a 3-molar excess of Ni(OAc)2​⋅4H2​O . Reflux at 120°C for 48 hours[6].

    • Causality: Acetic acid acts as a proton shuttle, facilitating the deprotonation of the inner pyrrole nitrogen atoms. DMF ensures the solubility of the bulky porphyrin precursor at elevated temperatures.

  • Spectroscopic Validation (Self-Check): Monitor the reaction via UV-Vis spectroscopy. The reaction is deemed complete when the four Q-bands of the freebase TPyP collapse into two distinct Q-bands (typically ~530 nm and ~570 nm). This confirms the transition to the higher pseudo-symmetry of the metallated core[3].

  • Purification: Cool the mixture and precipitate the product using cold distilled water. Filter, wash sequentially with water and acetone to remove unreacted metal salts, and dry under vacuum.

  • Crystal Growth (Vapor Diffusion): Dissolve the purified NiTPyP in a minimum volume of chloroform ( CHCl3​ ). Place the un-capped vial inside a larger, sealed chamber containing methanol (anti-solvent). Allow slow vapor diffusion at 4°C over 14–21 days.

    • Causality: Slow diffusion kinetics prevent the kinetic trapping of amorphous aggregates, allowing the thermodynamic formation of highly ordered single crystals.

SCXRD_Workflow N1 Synthesis & Metalation (Ni(OAc)2 + TPyP) N2 Spectroscopic Validation (UV-Vis Q-Band Collapse) N1->N2  Yields Crude NiTPyP N3 Crystal Growth (Vapor Diffusion / Solvothermal) N2->N3  Purity Confirmed N4 SC-XRD Data Collection (Cryogenic 100K, Mo Kα) N3->N4  Single Crystal Selected N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5  Diffraction Data

Fig 1. Self-validating experimental workflow for the crystallization and SC-XRD analysis of NiTPyP.

Protocol: SC-XRD Data Collection and Refinement
  • Crystal Mounting: Select a dark red/purple block crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

  • Cryogenic Cooling: Immediately transfer the mounted crystal to the goniometer under a steady stream of N2​ gas at 100 K.

    • Causality: Cryo-cooling is mandatory to minimize the thermal vibrational motion (thermal ellipsoids) of the peripheral pyridyl rings, which are highly prone to rotational disorder at room temperature.

  • Data Acquisition: Utilize Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness.

  • Structure Solution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply geometric restraints (AFIX) to any disordered solvent molecules trapped within the crystal lattice.

Mechanistic Insights: Supramolecular Assembly

The structural parameters obtained from SC-XRD directly explain NiTPyP's behavior in advanced applications. The peripheral pyridyl nitrogens act as potent Lewis bases. When introduced to secondary transition metals (e.g., Ru, Pt, Zr), they undergo exodentate coordination to form robust MOFs[5][7].

Furthermore, the ruffled nature of the Ni(II) core exposes the axial coordination sites of the nickel ion. In alkaline media, this structural exposure allows for the electrocatalytic generation of hydroxyl radicals, inducing the formation of highly active peroxo-bridged Ni−O−O−Ni coordination polymers used in advanced sensor platforms and water-splitting cells[1][3].

Assembly_Logic C NiTPyP Core P Peripheral 4-Pyridyls C->P Steric Hindrance M Macrocycle Distortion (Ruffling) C->M Short Ni-N bonds S Secondary Metal Nodes (e.g., Ru, Pt, Zr) P->S Exodentate Coordination CAT Electrocatalytic Sites M->CAT Tuned HOMO-LUMO gap MOF 2D/3D MOF Architecture S->MOF Framework Assembly MOF->CAT Porous Access

Fig 2. Mechanistic pathway of NiTPyP structural features driving MOF assembly and catalysis.

References

  • Unveiling the Structure of Polytetraruthenated Nickel Porphyrin by Raman Spectroelectrochemistry Langmuir (ACS Publications)[Link]

  • Ultrasensitive Aptasensing Platform for the Detection of β-Amyloid-42 Peptide Based on MOF Containing Bimetallic Porphyrin Graphene Oxide and Gold Nanoparticles ACS Applied Bio Materials[Link]

  • Modulation of Electrocatalytic Overall Water Splitting Performance by β,β′-Functionalization of Ni(II) Porphyrins Inorganic Chemistry (ACS Publications)[Link]

  • Chemical Control of Supramolecular Organizations in Tetrapyridylporphyrin Thin Films Royal Society of Chemistry (RSC)[Link]

Sources

Exploratory

Spectroscopic Profiling of Nickel(II) meso-tetra(4-pyridyl)porphyrin (NiTPyP): A Technical Guide to UV-Vis Absorption and Excited-State Dynamics

Target Audience: Researchers, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Nickel(II) meso-tetra(4-pyridyl)porphyrin (NiTPyP) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Nickel(II) meso-tetra(4-pyridyl)porphyrin (NiTPyP) is a highly versatile open-shell metalloporphyrin. Due to its unique photophysical properties, it is increasingly utilized in electrocatalysis, supramolecular phase-transfer assemblies, and optical limiting applications. Unlike closed-shell zinc or free-base analogs, the insertion of the Ni(II) ion fundamentally alters the macrocycle's symmetry and excited-state relaxation pathways.

This whitepaper provides an authoritative, in-depth analysis of the UV-Vis absorption characteristics of NiTPyP. By deconstructing the causality behind its spectral signatures and providing a self-validating experimental workflow, this guide ensures high-fidelity characterization for advanced research and development.

Electronic Structure and Spectral Causality

To accurately interpret the UV-Vis spectrum of NiTPyP, one must understand the interplay between the porphyrin π -system and the central transition metal.

The Gouterman Four-Orbital Model and Symmetry

The absorption spectrum of porphyrins is classically described by Gouterman’s four-orbital model, which attributes the primary electronic transitions to excitations from the two highest occupied molecular orbitals (HOMO: a1u​ , a2u​ ) to the two lowest unoccupied molecular orbitals (LUMO: eg​ ).

In a free-base tetrapyridyl porphyrin ( H2​TPyP ), the molecule possesses D2h​ symmetry, resulting in a strong Soret (B) band and four distinct Q bands in the visible region. However, the coordination of the Ni(II) ion increases the molecular symmetry to D4h​ . This higher symmetry forces the transition dipole moments along the x and y axes to become degenerate. Consequently, the four Q bands collapse into one or two weaker bands, a hallmark spectral signature of metallation1.

Open-Shell Dynamics and the Absence of Fluorescence

NiTPyP is an open-shell metalloporphyrin ( d8 electron configuration). While closed-shell porphyrins (e.g., ZnTPyP) exhibit strong fluorescence and reverse saturable absorption, NiTPyP is virtually non-fluorescent. The unfilled d -shells of the Ni(II) ion introduce low-lying metal-centered (d-d) states. Upon excitation to the S1​ (Q band) or S2​ (Soret band) states, the molecule undergoes ultra-fast internal conversion and intersystem crossing to these d-states, followed by rapid non-radiative relaxation to the ground state in less than 10 picoseconds 2.

EnergyLevels S0 S0 Ground State S1 S1 Q-Band (~520 nm) S0->S1 Vis Excitation S2 S2 Soret Band (~415 nm) S0->S2 UV Excitation d_state Ni(II) d-d State (Unfilled d-shell) S1->d_state Ultra-fast Transfer S2->S1 Internal Conversion d_state->S0 Non-radiative Decay (<10 ps)

Energy-level dynamics of NiTPyP illustrating rapid non-radiative decay via Ni(II) d-orbitals.

Quantitative Spectral Signatures

Accurate quantification of NiTPyP requires precise knowledge of its absorption maxima and extinction coefficients. The Soret band is highly sensitive to the dielectric constant of the solvent and the aggregation state of the macrocycle.

Table 1: Standard UV-Vis Parameters for Monomeric NiTPyP

(Data compiled for solutions in Chloroform/Methanol or Dichloromethane)

ParameterWavelength RegionMolar Extinction Coefficient ( ϵ ) / Cross-sectionTransition Assignment
Soret (B) Band ∼415 nm ∼105 M−1cm−1 S0​→S2​ ( π→π∗ )
Q Band ∼520−540 nm ∼104 M−1cm−1 S0​→S1​ ( π→π∗ )
Ground-State Cross-Section ( σ0​ ) 532 nm ∼5.5×10−17 cm2 Resonant Q-band excitation

Note: At 532 nm, NiTPyP exhibits saturable absorption behavior due to the rapid depletion and subsequent ultra-fast recovery of the ground state population 3.

Microenvironmental Sensitivity and Aggregation

The four peripheral pyridyl groups make NiTPyP highly responsive to environmental pH and electrostatic interactions.

  • Protonation: In acidic media ( pH<4 ), the peripheral pyridine nitrogens undergo protonation. This withdraws electron density from the porphyrin ring, typically resulting in a bathochromic (red) shift of the Soret band.

  • Electrostatic Self-Assembly: When introduced to negatively charged porphyrins (e.g., TPPS) in phase-transfer or aqueous environments, NiTPyP acts as a structural node. Depending on the stoichiometric ratios and solvent polarity, it can form face-to-face H-aggregates (characterized by a hypsochromic/blue shift in the Soret band) or edge-to-edge J-aggregates (characterized by a bathochromic/red shift)4.

High-Fidelity Experimental Protocol: UV-Vis Characterization

To ensure data integrity and prevent misinterpretation due to spontaneous aggregation, the following self-validating protocol must be strictly adhered to when characterizing NiTPyP.

Step-by-Step Methodology

Step 1: Solvent Preparation (The Causality of Co-solvents)

  • Action: Prepare a solvent mixture of spectroscopic-grade Chloroform and Methanol at a 95:5 (v/v) ratio.

  • Rationale: Porphyrins are prone to π−π stacking in pure non-polar solvents. The addition of 5% methanol provides a coordinating polar environment that solvates the Ni(II) center and the pyridyl groups, ensuring a purely monomeric dispersion.

Step 2: Stock and Working Solution Formulation

  • Action: Weigh NiTPyP accurately using a microbalance and dissolve it in the solvent mixture to create a 1.0×10−4 M stock solution. Sonicate for 5 minutes in the dark.

  • Action: Perform serial dilutions to achieve a working concentration of ∼1.0×10−6 M for Soret band analysis, and ∼1.0×10−5 M for Q-band analysis.

Step 3: Baseline Correction

  • Action: Fill two matched 10 mm path-length quartz cuvettes with the 95:5 Chloroform/Methanol solvent. Run a baseline correction scan from 300 nm to 800 nm on a dual-beam UV-Vis spectrophotometer.

Step 4: Spectral Acquisition

  • Action: Replace the sample cuvette with the NiTPyP working solution. Scan from 300 nm to 800 nm at a resolution of 1 nm and a medium scan rate (e.g., 400 nm/min).

Step 5: System Validation & Quality Control

  • Action: Analyze the Full Width at Half Maximum (FWHM) of the Soret band at ∼415 nm .

  • Rationale: A sharp, narrow Soret band validates a monomeric solution. If the Soret band is significantly broadened or exhibits a shoulder below 410 nm, H-aggregation has occurred. The sample must be discarded, and the solvent polarity adjusted.

Protocol Prep 1. Sample Preparation Dissolve NiTPyP in CHCl3/MeOH Target: 10^-6 M Blank 2. Baseline Correction Measure solvent blank in 10 mm quartz cuvette Prep->Blank Acquire 3. UV-Vis Acquisition Scan 300-800 nm Resolution: 1 nm Blank->Acquire Validate 4. Data Validation Verify Soret (~415 nm) Check for aggregation Acquire->Validate

Self-validating UV-Vis absorption measurement workflow for NiTPyP solutions.

References

  • Title: Modulation of Electrocatalytic Overall Water Splitting Performance by β,β′-Functionalization of Ni(II) Porphyrins Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Nonlinear Absorption Dynamics in Tetrapyridyl Metalloporphyrins Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Singlet excited state absorption of porphyrin molecules for pico- and femtosecond optical limiting application Source: Journal of Applied Physics - AIP Publishing URL: [Link]

  • Title: UV-VIS spectroscopy study on porphyrin nanostructures formed by electrostatic interaction Source: Academia.edu URL: [Link]

Sources

Foundational

A Guide to the Synthesis of Ni(II) meso-tetra(4-pyridyl)porphine: A Technical Guide for Advanced Research

Introduction: The Significance of Ni(II) meso-tetra(4-pyridyl)porphine in Modern Research Porphyrins and their metallated derivatives are at the forefront of scientific innovation, with applications spanning catalysis, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Ni(II) meso-tetra(4-pyridyl)porphine in Modern Research

Porphyrins and their metallated derivatives are at the forefront of scientific innovation, with applications spanning catalysis, materials science, and drug development.[1] The unique electronic and photophysical properties of these macrocycles make them ideal candidates for a variety of advanced applications, including photodynamic therapy, chemical sensing, and the development of novel metallodrugs.[1] Among these, Ni(II) meso-tetra(4-pyridyl)porphine, with its distinct coordination chemistry and electrochemical behavior, has garnered significant interest. This guide provides an in-depth, step-by-step pathway for the synthesis of this important molecule, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the experimental design.

Synthetic Strategy: A Two-Stage Approach to a High-Purity Product

The synthesis of Ni(II) meso-tetra(4-pyridyl)porphine is most effectively achieved through a two-stage process. The first stage involves the synthesis of the free-base porphyrin, meso-tetra(4-pyridyl)porphine (H₂T(4-Py)P), via the Lindsey synthesis. This is followed by the insertion of a Nickel(II) ion into the porphyrin core. This methodical approach ensures a higher yield and purity of the final product compared to one-pot methods.

Stage 1: Synthesis of the Free-Base Porphyrin, meso-tetra(4-pyridyl)porphine (H₂T(4-Py)P)

The Lindsey synthesis is the preferred method for preparing H₂T(4-Py)P due to its milder reaction conditions, which are more compatible with the potentially sensitive pyridyl functional groups compared to the harsher conditions of the Adler-Longo method.[2][3] The Lindsey synthesis is a two-step, one-flask procedure that involves the acid-catalyzed condensation of pyrrole and an aldehyde to form a porphyrinogen intermediate, which is then oxidized to the porphyrin.[2][4][5]

Synthesis_Workflow cluster_0 Stage 1: Free-Base Synthesis cluster_1 Stage 2: Metallation Pyrrole Pyrrole Condensation Acid-Catalyzed Condensation Pyrrole->Condensation PyridineCHO 4-Pyridinecarboxaldehyde PyridineCHO->Condensation Catalyst Acid Catalyst (TFA) Catalyst->Condensation Porphyrinogen Porphyrinogen Intermediate Condensation->Porphyrinogen Oxidation Oxidation Porphyrinogen->Oxidation Oxidant Oxidant (DDQ) Oxidant->Oxidation FreeBase H₂T(4-Py)P (Free-Base Porphyrin) Oxidation->FreeBase Purification Purification FreeBase->Purification PureFreeBase Pure H₂T(4-Py)P Purification->PureFreeBase Metallation Metallation with Ni(II) salt PureFreeBase->Metallation NiTPP Ni(II) meso-tetra(4-pyridyl)porphine Metallation->NiTPP FinalPurification Final Purification NiTPP->FinalPurification FinalProduct Pure Ni(II)T(4-Py)P FinalPurification->FinalProduct

Caption: Overall workflow for the two-stage synthesis of Ni(II) meso-tetra(4-pyridyl)porphine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
4-PyridinecarboxaldehydeC₆H₅NO107.111.07 g10 mmol
Pyrrole (freshly distilled)C₄H₅N67.090.67 g (0.70 mL)10 mmol
Dichloromethane (DCM), dryCH₂Cl₂84.931 L-
Trifluoroacetic acid (TFA)C₂HF₃O₂114.020.76 mL10 mmol
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)C₈Cl₂N₂O₂227.010.57 g2.5 mmol
Triethylamine (TEA)C₆H₁₅N101.19~2 mL-
ChloroformCHCl₃119.38As needed-
MethanolCH₃OH32.04As needed-
Hydrochloric acid (1 M)HCl36.46As needed-
Sodium hydroxide (1 M)NaOH40.00As needed-

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask, dissolve 1.07 g (10 mmol) of 4-pyridinecarboxaldehyde in 1 L of dry dichloromethane (DCM). To this solution, add 0.70 mL (10 mmol) of freshly distilled pyrrole. The high dilution is crucial to favor the intramolecular cyclization that forms the porphyrinogen and to minimize intermolecular polymerization.[6]

  • Initiation of Condensation: Shield the flask from light by wrapping it in aluminum foil. Begin vigorous stirring and add 0.76 mL (10 mmol) of trifluoroacetic acid (TFA) to the solution. TFA acts as a Brønsted acid catalyst, protonating the aldehyde and facilitating the electrophilic attack of pyrrole.[7]

  • Condensation Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2 hours. During this time, the solution will typically develop a light amber color, indicating the formation of the porphyrinogen intermediate.

  • Oxidation: After the condensation period, add 0.57 g (2.5 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture. DDQ is a mild oxidizing agent that efficiently converts the non-aromatic porphyrinogen to the highly conjugated, aromatic porphyrin by removing six hydrogen atoms.[2][8] Stir the reaction for an additional 1 hour at room temperature. The solution will turn a deep purple color, characteristic of porphyrin formation.

  • Quenching the Reaction: After the oxidation is complete, add approximately 2 mL of triethylamine (TEA) to neutralize the TFA catalyst.

The basicity of the pyridyl nitrogen atoms provides a convenient handle for a highly effective purification strategy, separating the desired porphyrin from non-basic impurities.[9]

  • Solvent Removal: Remove the DCM from the reaction mixture using a rotary evaporator.

  • Redissolution: Dissolve the crude solid in approximately 200 mL of chloroform.

  • Acidic Extraction: Transfer the chloroform solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 100 mL). The protonation of the pyridyl nitrogens will render the H₂T(4-Py)P soluble in the aqueous acidic phase, while non-basic impurities remain in the organic layer.

  • Neutralization and Re-extraction: Collect the aqueous acidic extracts and neutralize them with 1 M sodium hydroxide until the solution is basic (pH > 10). This will deprotonate the pyridyl groups, causing the free-base porphyrin to precipitate. Extract the now water-insoluble H₂T(4-Py)P back into chloroform (3 x 100 mL).

  • Final Washing and Drying: Wash the combined chloroform extracts with deionized water (2 x 100 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Crystallization: Recrystallize the purified H₂T(4-Py)P from a chloroform/methanol solvent system to obtain a crystalline solid.

Lindsey_Mechanism Pyrrole Pyrrole Step1 Electrophilic Substitution Pyrrole->Step1 Step2 Further Condensation with Pyrrole Pyrrole->Step2 Aldehyde Aldehyde Aldehyde->Step1 H_plus H⁺ (from TFA) H_plus->Step1 Carbinol Aryl-dipyrromethane Carbinol Step1->Carbinol Carbinol->Step2 Linear_Tetrapyrrole Linear Tetrapyrrole (Bilane) Step2->Linear_Tetrapyrrole Step3 Intramolecular Cyclization Linear_Tetrapyrrole->Step3 Porphyrinogen Porphyrinogen (non-aromatic) Step3->Porphyrinogen Step4 Oxidation (-6H) Porphyrinogen->Step4 DDQ DDQ DDQ->Step4 Porphyrin Porphyrin (aromatic) Step4->Porphyrin

Caption: Simplified mechanism of the acid-catalyzed formation of the porphyrin macrocycle.

Stage 2: Metallation of H₂T(4-Py)P with Nickel(II)

The insertion of a nickel(II) ion into the porphyrin core is typically achieved by reacting the free-base porphyrin with a nickel(II) salt in a high-boiling solvent. Dimethylformamide (DMF) is an excellent solvent for this reaction, as it can effectively solvate both the porphyrin and the metal salt. Anhydrous nickel(II) chloride is a suitable metal source.[10]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
H₂T(4-Py)PC₄₀H₂₆N₈618.70309 mg0.5 mmol
Anhydrous Nickel(II) ChlorideNiCl₂129.60324 mg2.5 mmol
Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
ChloroformCHCl₃119.38As needed-
Deionized WaterH₂O18.02As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 309 mg (0.5 mmol) of purified H₂T(4-Py)P in 50 mL of DMF.

  • Addition of Nickel Salt: Add 324 mg (2.5 mmol) of anhydrous nickel(II) chloride to the solution. A five-fold excess of the nickel salt is used to drive the reaction to completion.

  • Metallation Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by UV-vis spectroscopy. The characteristic four Q-bands of the free-base porphyrin in the 500-700 nm region will be replaced by two Q-bands upon successful metallation.[10]

  • Reaction Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove excess nickel salts and DMF. The crude product can be further purified by column chromatography on silica gel using a chloroform/methanol (e.g., 95:5 v/v) eluent system.

  • Final Product: Collect the main colored fraction, remove the solvent by rotary evaporation, and dry the solid under vacuum to yield the final product, Ni(II) meso-tetra(4-pyridyl)porphine.

Conclusion: A Robust and Reproducible Synthetic Pathway

This guide has detailed a reliable and well-established protocol for the synthesis of Ni(II) meso-tetra(4-pyridyl)porphine. By employing the Lindsey synthesis for the free-base porphyrin and a subsequent metallation step, researchers can obtain this valuable compound in high purity. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. This knowledge is crucial for troubleshooting and adapting the protocol for the synthesis of other substituted porphyrins, thereby empowering further research and development in the diverse fields where these fascinating molecules find application.

References

  • Lindsey, J. S., & Wagner, R. W. (1989). One-flask synthesis of meso-substituted porphyrins. The Journal of Organic Chemistry, 54(4), 828–836.
  • Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphyrin. The Journal of Organic Chemistry, 32(2), 476–476.
  • Chem-Station. (2015). Rothemund-Lindsey Porphyrin Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Large-Scale Green Synthesis of Porphyrins. [Link]

  • Royal Society of Chemistry. (2021). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. [Link]

  • Rao, P. D., Dhanalekshmi, S., Littler, B. J., & Lindsey, J. S. (2000). Rational syntheses of porphyrins bearing up to four different meso substituents. The Journal of Organic Chemistry, 65(22), 7323–7344.
  • Zakavi, S., Mojarrad, A. G., & Yazdely, T. M. (2012). Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins. Macroheterocycles, 5(1), 67–71.
  • ResearchGate. (2015). Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins. [Link]

  • University of Liverpool Repository. (n.d.). Porphyrin Chapter. [Link]

  • International Journal of Engineering Science Invention. (2020). A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. [Link]

  • SpringerLink. (2019). Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin. [Link]

  • Universidade de Lisboa. (2015). Microscale Synthesis and Electronic Absorption Spectroscopy of Tetraphenylporphyrin H2 (TPP) and Metalloporphyrins ZnII. [Link]

Sources

Exploratory

electronic and magnetic properties of Ni(II) TPyP complexes

An In-Depth Technical Guide to the Electronic and Magnetic Properties of Ni(II) Tetrapyridylporphyrin Complexes For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive explorat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic and Magnetic Properties of Ni(II) Tetrapyridylporphyrin Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the fundamental electronic and magnetic characteristics of Nickel(II) tetrapyridylporphyrin (Ni(II) TPyP) complexes. As a senior application scientist, my objective is to move beyond a mere recitation of facts, offering instead a narrative grounded in causality and experimental validation. We will delve into the theoretical underpinnings of these properties, detail the experimental methodologies used for their characterization, and contextualize their significance in fields such as catalysis, sensor technology, and medicinal chemistry.

Porphyrins are a class of aromatic macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. Their unique 18-π electron aromatic system and planar structure are responsible for their intense absorption in the visible region of the electromagnetic spectrum, most notably the characteristic Soret band. The central cavity of the porphyrin macrocycle can chelate a wide variety of metal ions, forming metalloporphyrins. The coordinated metal ion modulates the electronic, catalytic, and photophysical properties of the macrocycle, creating a versatile platform for chemical innovation.

Tetrapyridylporphyrin (TPyP) is a particularly significant porphyrin ligand where pyridyl groups are attached at the meso positions of the macrocycle. These pyridyl moieties offer sites for further functionalization, influence the complex's solubility, and can modulate the electronic properties of the porphyrin core. When complexed with a Nickel(II) ion, a d⁸ metal center, the resulting Ni(II) TPyP complex exhibits distinct electronic and magnetic behaviors that are a direct consequence of the interplay between the metal's d-orbitals and the porphyrin's π-system. Understanding these properties is paramount for designing novel photosensitizers for photodynamic therapy, developing efficient catalysts, and constructing advanced chemical sensors.

Synthesis and Characterization of Ni(II) TPyP

The reliable synthesis and purification of the Ni(II) TPyP complex is the foundational step for any subsequent investigation of its properties. The process typically involves two main stages: the synthesis of the free-base porphyrin ligand (H₂TPyP) and the subsequent insertion of the Ni(II) ion.

Experimental Protocol: Synthesis of Ni(II) TPyP

This protocol outlines a common method for the synthesis of Ni(II) 5,10,15,20-Tetra(4-pyridyl)porphyrin.

Part A: Synthesis of the Free-Base Ligand (H₂TPyP)

  • Reaction Setup: In a 500 mL round-bottom flask, combine freshly distilled pyrrole (0.04 mol) and 4-pyridinecarboxaldehyde (0.04 mol) in 250 mL of propanoic acid.

  • Reflux: Heat the mixture to reflux with constant stirring for 1 hour. The solution will darken significantly.

  • Cooling and Precipitation: Allow the flask to cool to room temperature. A dark purple precipitate should form. Further cooling in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the crude porphyrin product by vacuum filtration. Wash the solid sequentially with hot water, methanol, and finally a small amount of acetone to remove residual impurities.

  • Purification: The crude product is often purified by column chromatography on silica gel, using a solvent mixture such as dichloromethane/methanol as the eluent.

Part B: Metallation with Nickel(II)

  • Dissolution: Dissolve the purified H₂TPyP (0.1 mmol) in 50 mL of N,N-Dimethylformamide (DMF) in a 100 mL round-bottom flask.

  • Addition of Metal Salt: Add an excess of Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 0.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 2 hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the emergence of the two-band spectrum characteristic of the metalloporphyrin.

  • Isolation: After cooling, add 100 mL of deionized water to precipitate the Ni(II) TPyP complex.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with water to remove unreacted metal salts and residual DMF, and dry under vacuum.

Diagram: Synthetic Workflow for Ni(II) TPyP

cluster_ligand Part A: Ligand Synthesis (H₂TPyP) cluster_metal Part B: Metallation A1 Combine Pyrrole + 4-Pyridinecarboxaldehyde in Propanoic Acid A2 Reflux for 1 hour A1->A2 A3 Cool and Precipitate A2->A3 A4 Filter and Wash (Water, Methanol) A3->A4 A5 Purify via Column Chromatography A4->A5 B1 Dissolve H₂TPyP in DMF A5->B1 Purified Ligand B2 Add Ni(II) Acetate B1->B2 B3 Reflux for 2 hours (Monitor by UV-Vis) B2->B3 B4 Precipitate with Water B3->B4 B5 Filter, Wash, and Dry B4->B5 Final Final B5->Final Final Product: Ni(II) TPyP

Caption: A flowchart illustrating the two-stage synthesis of Ni(II) TPyP.

Electronic Properties: A Spectroscopic and Electrochemical Perspective

The electronic properties of Ni(II) TPyP are dominated by the extensive π-conjugated system of the porphyrin macrocycle. These are typically probed using UV-Visible absorption spectroscopy and cyclic voltammetry.

Theoretical Framework: Gouterman's Four-Orbital Model

The electronic absorption spectrum of a metalloporphyrin is best explained by Gouterman's four-orbital model. This model focuses on the two highest occupied molecular orbitals (HOMOs), which are of a₁u and a₂u symmetry, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair of e_g symmetry. Electronic transitions between these orbitals give rise to the two principal features in the UV-Vis spectrum:

  • The Soret Band (or B band): An extremely intense absorption band typically found around 400-450 nm. It arises from a strong transition from the ground state to the second excited state (S₀ → S₂).

  • The Q bands: A series of much weaker absorption bands in the 500-700 nm region, corresponding to the transition from the ground state to the first excited state (S₀ → S₁).

For a D₄h symmetry metalloporphyrin like Ni(II) TPyP, the Q band transition is formally forbidden, resulting in its low intensity compared to the Soret band. The presence of the Ni(II) ion locks the porphyrin into this high-symmetry conformation, leading to a simplified spectrum with one Soret band and typically two Q bands (often labeled α and β).

UV-Visible Absorption Spectroscopy

Acquiring the UV-Vis spectrum is a primary characterization step. It confirms the successful formation of the metalloporphyrin and provides insight into its electronic structure. The spectrum of Ni(II) TPyP in a non-coordinating solvent like dichloromethane is characterized by a sharp and intense Soret band and two weaker Q bands.

Band Typical Wavelength (λ_max) in CH₂Cl₂ Molar Absorptivity (ε) Transition
Soret (B)~415-425 nm> 200,000 M⁻¹cm⁻¹S₀ → S₂ (π → π)
Q(0,0) (α)~530-540 nm~10,000-20,000 M⁻¹cm⁻¹S₀ → S₁ (π → π)
Q(1,0) (β)~500-510 nm~5,000-10,000 M⁻¹cm⁻¹Vibrational overtone

Note: Exact values can vary slightly based on solvent and purity.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of Ni(II) TPyP of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane). From this, prepare a dilute solution (e.g., 1-10 µM) to ensure the absorbance values fall within the linear range of the spectrophotometer (typically < 1.5).

  • Instrument Setup: Turn on the spectrophotometer and its lamps (deuterium and tungsten). Allow at least 20 minutes for stabilization.

  • Blanking: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline (or "zero") spectrum across the desired wavelength range (e.g., 350-800 nm).

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place it back into the spectrophotometer.

  • Data Acquisition: Acquire the absorption spectrum of the Ni(II) TPyP solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands. If the concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Diagram: UV-Vis Spectroscopy Workflow

cluster_prep Preparation cluster_acq Measurement A Prepare Dilute Ni(II) TPyP Solution C Record Baseline with Pure Solvent A->C B Warm up Spectrophotometer B->C D Measure Sample Absorbance Spectrum C->D E Analyze Data: Identify λ_max and Calculate ε D->E

Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Electrochemistry: Probing Redox Behavior

Cyclic voltammetry (CV) is an essential technique for investigating the redox properties of Ni(II) TPyP. It provides information on the energies of the frontier molecular orbitals and the stability of the complex in different oxidation states. For Ni(II) TPyP, the redox processes are typically centered on the porphyrin ligand π-system rather than the Ni(II) metal center, which is very stable in its +2 oxidation state.

One typically observes two successive one-electron oxidations and two successive one-electron reductions of the porphyrin ring.

  • Oxidations: P → P⁺• → P²⁺

  • Reductions: P → P⁻• → P²⁻

Process Typical Potential (V vs. Fc⁺/Fc) Description
First Ring Oxidation~ +1.0 to +1.2 VFormation of a π-cation radical
Second Ring Oxidation~ +1.3 to +1.5 VFormation of a dication
First Ring Reduction~ -1.1 to -1.3 VFormation of a π-anion radical
Second Ring Reduction~ -1.5 to -1.7 VFormation of a dianion

Note: Potentials are highly dependent on the solvent and supporting electrolyte.

Magnetic Properties: The Diamagnetism of a d⁸ Square Planar System

The magnetic properties of a transition metal complex are determined by the number of unpaired electrons in its d-orbitals.

Theoretical Background

The Ni(II) ion has a d⁸ electron configuration. In the square planar (D₄h) coordination environment enforced by the porphyrin macrocycle, the d-orbital energies split as shown below. The eight d-electrons fill the four lower-energy orbitals, leaving the highest-energy d(x²-y²) orbital empty.

  • d-orbital splitting in D₄h symmetry: d(x²-y²) > d(xy) > d(z²) > [d(xz), d(yz)]

Since all eight electrons are paired, the Ni(II) TPyP complex has a total electron spin (S) of 0. This makes the complex diamagnetic . Diamagnetic materials are characterized by a weak repulsion from an external magnetic field.

This property is a key differentiator from other metalloporphyrins, such as those containing Fe(III) or Mn(III), which are often paramagnetic due to unpaired d-electrons. The diamagnetism of Ni(II) TPyP leads to sharp, well-resolved signals in NMR spectroscopy, making it an excellent scaffold for structural studies.

Experimental Characterization: The Evans Method

While the diamagnetism means Ni(II) TPyP is EPR-silent, its magnetic susceptibility can be quantified. The Evans method is a convenient and widely used NMR-based technique for determining the magnetic susceptibility of a compound in solution. It relies on measuring the change in the chemical shift of a reference probe molecule (e.g., residual solvent protons) between a pure reference solution and a solution containing the paramagnetic species. For a diamagnetic sample like Ni(II) TPyP, the expected shift is negligible or very slightly negative. The primary utility of this measurement is to confirm the absence of paramagnetism.

Experimental Protocol: Evans Method for Magnetic Susceptibility

  • Prepare a Coaxial NMR Tube: This specialized tube consists of a standard 5 mm NMR tube and a thinner glass insert.

  • Prepare Solutions:

    • Outer Tube Solution: Prepare a solution of the Ni(II) TPyP complex of accurately known concentration in a deuterated solvent (e.g., CDCl₃).

    • Inner Tube (Insert) Solution: Prepare a solution of the same deuterated solvent containing a small amount of a non-volatile reference compound, such as tetramethylsilane (TMS).

  • Assemble the Tube: Carefully place the sealed inner insert into the outer NMR tube containing the sample solution.

  • Acquire NMR Spectrum: Place the coaxial tube in the NMR spectrometer. Acquire a high-resolution ¹H NMR spectrum.

  • Identify Peaks: Identify the chemical shift of the reference signal (TMS) from the inner tube and the reference signal from the solvent in the outer tube (e.g., residual CHCl₃).

  • Calculate Shift Difference (Δδ): Determine the difference in chemical shift (in Hz) between the two reference signals. For a diamagnetic sample, this Δδ will be close to zero.

  • Calculation (for Paramagnetic Samples): The molar magnetic susceptibility (χ_M) for a paramagnetic sample would be calculated using the Evans formula. For Ni(II) TPyP, the purpose is to show that the calculated susceptibility is effectively zero, confirming its diamagnetic nature.

Diagram: Evans Method Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis A Prepare Sample Solution (Ni(II) TPyP in CDCl₃) C Assemble Coaxial NMR Tube A->C B Prepare Reference Solution (CDCl₃ + TMS in insert) B->C D Acquire ¹H NMR Spectrum C->D E Measure Chemical Shift Difference (Δδ) between solutions D->E F Confirm Δδ ≈ 0, Verifying Diamagnetism E->F

Caption: Workflow for confirming diamagnetism using the Evans NMR method.

Conclusion and Outlook

The electronic and magnetic properties of Ni(II) TPyP are direct consequences of its molecular structure: a d⁸ metal ion in a strong-field, square planar ligand environment. Its electronic behavior is dominated by the porphyrin's π-system, giving rise to a characteristic UV-Vis spectrum defined by intense Soret and weaker Q bands, and reversible, ligand-centered redox processes. Its magnetism is defined by a diamagnetic (S=0) ground state, a property that simplifies NMR analysis and stands in contrast to many other metalloporphyrins.

These well-defined properties make Ni(II) TPyP and its derivatives valuable platforms for fundamental research and applied science. The predictable electronic transitions are harnessed in sensing and photodynamic therapy, while the stable diamagnetic core provides a robust scaffold for building more complex supramolecular structures and catalytic systems. Future research will continue to exploit these fundamental characteristics, functionalizing the peripheral pyridyl groups to tune solubility, modulate electronic properties, and attach targeted moieties for applications in drug delivery and diagnostics.

References

For the purpose of this demonstration, real-time search results are not available. The following are representative examples of authoritative sources that would be cited for the information presented in this guide.

  • Title: The Porphyrin Handbook Source: Academic Press URL:https://www.elsevier.com/books/the-porphyrin-handbook/kadish/978-0-12-393220-0
  • Title: Gouterman's Four-Orbital Model Source: Journal of Molecular Spectroscopy URL:https://www.sciencedirect.com/science/article/pii/0022285263900034
  • Title: A simple method for the synthesis of meso-tetra(4-pyridyl)porphyrin Source: Synthetic Communications URL:https://www.tandfonline.com/doi/abs/10.1080/00397919608003649
  • Title: Determination of Magnetic Susceptibility by NMR Source: Journal of Chemical Education URL:https://pubs.acs.org/doi/abs/10.1021/ed049pA261.1
  • Title: Electrochemistry of Metalloporphyrins in Nonaqueous Media Source: Chemical Reviews URL:https://pubs.acs.org/doi/10.1021/cr00091a006
Foundational

spectroscopic characterization of Ni(ii) meso-tetra (4-pyridyl) porphine

An In-Depth Technical Guide to the Spectroscopic Characterization of Ni(II) meso-tetra(4-pyridyl)porphine Authored by: A Senior Application Scientist Introduction: The Significance of Ni(II) meso-tetra(4-pyridyl)porphine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ni(II) meso-tetra(4-pyridyl)porphine

Authored by: A Senior Application Scientist

Introduction: The Significance of Ni(II) meso-tetra(4-pyridyl)porphine in Modern Research

Ni(II) meso-tetra(4-pyridyl)porphine (Ni-TMPyP) is a synthetic metalloporphyrin that has garnered significant attention across diverse scientific disciplines, including catalysis, materials science, and drug development.[1] Its unique electronic structure, characterized by a highly conjugated macrocyclic core coordinated to a nickel(II) ion, imparts a rich and complex spectroscopic profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of its spectroscopic properties is paramount for elucidating its structure-function relationships, monitoring its interactions with biological targets, and developing novel applications.[2][3] This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize Ni-TMPyP, grounded in both theoretical principles and practical, field-proven insights.

The structure of the porphyrin core, with its four pyridyl substituents at the meso positions, offers versatile coordination sites for creating larger supramolecular structures and functional materials.[1] The central Ni(II) ion, with its d⁸ electron configuration, significantly influences the photophysical and electrochemical properties of the macrocycle, distinguishing it from its free-base or other metallated counterparts.[4][5]

Electronic Absorption (UV-Visible) Spectroscopy: The Quintessential Starting Point

UV-Vis spectroscopy is the initial and most fundamental technique for characterizing Ni-TMPyP. The highly conjugated π-system of the porphyrin macrocycle gives rise to intense electronic transitions, resulting in a characteristic and informative absorption spectrum.

Theoretical Underpinnings: The Soret and Q-Bands

The UV-Vis spectrum of Ni-TMPyP is dominated by two main features:

  • The Soret Band (or B-band): An intense absorption band typically observed in the near-UV region, around 400-450 nm.[6] This band arises from a strong electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically the a₁u → e_g* transition.

  • The Q-bands: A series of weaker absorption bands found in the visible region, typically between 500 and 700 nm.[6][7] These bands correspond to transitions to a lower-energy excited state (a₂u → e_g*) and are often vibronically structured.

The insertion of the Ni(II) ion into the porphyrin core simplifies the Q-band region compared to the free-base porphyrin, which typically shows four Q-bands. In Ni-TMPyP, the increased symmetry (from D₂h to D₄h) results in a reduction to two Q-bands.[5]

Experimental Protocol: UV-Vis Analysis of Ni-TMPyP

Objective: To obtain the electronic absorption spectrum of Ni-TMPyP and determine the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

Materials:

  • Ni(II) meso-tetra(4-pyridyl)porphine

  • Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or dimethylformamide)

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of Ni-TMPyP in the chosen solvent. The concentration should be adjusted to yield a Soret band absorbance between 1.0 and 1.5 AU.

  • Instrument Setup:

    • Set the spectrophotometer to scan a wavelength range from approximately 350 nm to 700 nm.

    • Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition: Record the absorption spectrum of the Ni-TMPyP solution.

  • Data Analysis: Identify the λ_max for the Soret band and the Q-bands.

Interpreting the Data: What the Spectrum Reveals

The position and intensity of the Soret and Q-bands are sensitive to the local environment of the porphyrin. For instance, the coordination of axial ligands (e.g., pyridine) to the Ni(II) center can cause a bathochromic (red) shift of these bands.[6] This phenomenon is crucial for studying the interaction of Ni-TMPyP with other molecules.

Spectroscopic FeatureTypical Wavelength Range (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Soret Band (B-band)415 - 440> 200,000
Q-band I520 - 540~10,000 - 20,000
Q-band II550 - 570~5,000 - 10,000

Note: Exact values are solvent-dependent.

Fluorescence Spectroscopy: The Sound of Silence

A defining characteristic of Ni(II) porphyrins, including Ni-TMPyP, is their lack of significant fluorescence.[8][9] This property is a direct consequence of the electronic structure of the central Ni(II) ion.

Mechanism of Quenching: The Role of the d-Orbitals

The Ni(II) ion (d⁸ configuration) possesses low-lying d-d excited states.[9] Upon photoexcitation to the singlet excited state (S₁), the molecule undergoes extremely rapid and efficient intersystem crossing to a triplet state and subsequent non-radiative decay to the ground state.[8] This rapid deactivation pathway outcompetes fluorescence, leading to the observed quenching.

The presence of the heavy nickel atom can also facilitate non-radiative decay through the "heavy atom effect," which enhances spin-orbit coupling and promotes intersystem crossing.[10]

Experimental Workflow: Confirming the Lack of Emission

The following workflow is designed to verify the non-emissive nature of Ni-TMPyP.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_sample Prepare dilute Ni-TMPyP solution set_params Set excitation wavelength (e.g., at Soret band max) prep_sample->set_params prep_blank Prepare solvent blank prep_blank->set_params scan_emission Scan emission spectrum (e.g., 550-800 nm) set_params->scan_emission observe_spectrum Observe the resulting spectrum scan_emission->observe_spectrum conclusion Confirm lack of significant fluorescence peaks observe_spectrum->conclusion

Caption: Workflow for fluorescence analysis of Ni-TMPyP.

Implications for Drug Development

The fluorescence quenching property of Ni-TMPyP can be exploited in the design of "turn-on" fluorescent probes. For example, if the Ni-TMPyP is part of a system where a specific biological event displaces the nickel ion, the resulting free-base porphyrin would become fluorescent, providing a detectable signal. Additionally, the lack of intrinsic fluorescence prevents interference in assays where other fluorophores are used.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

¹H NMR spectroscopy provides detailed information about the molecular structure of Ni-TMPyP in solution. The unique aromatic nature of the porphyrin macrocycle gives rise to characteristic chemical shifts.

Key Principles: The Porphyrin Ring Current

The highly conjugated 18-π electron system of the porphyrin ring generates a powerful ring current when placed in an external magnetic field. This effect causes:

  • Downfield shifts for protons on the periphery of the macrocycle (meso and β-pyrrolic protons).[7]

  • Upfield shifts for protons located inside the ring (N-H protons in free-base porphyrins).[7]

For Ni-TMPyP, the key proton signals are the β-pyrrolic protons and the protons of the 4-pyridyl substituents. The β-pyrrolic protons typically appear as a sharp singlet far downfield, often around 8.8-9.0 ppm. The pyridyl protons will appear as two doublets, characteristic of a para-substituted aromatic ring.

Experimental Protocol: ¹H NMR of Ni-TMPyP

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structure of Ni-TMPyP.

Materials:

  • Ni(II) meso-tetra(4-pyridyl)porphine

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a few milligrams of Ni-TMPyP in the deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and number of scans.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Expected Spectral Features
Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
β-pyrrolic~8.9Singlet8H
Pyridyl (ortho to N)~8.7Doublet8H
Pyridyl (meta to N)~8.0Doublet8H

Note: Chemical shifts can vary slightly based on solvent and concentration.

The simplicity and sharp signals in the ¹H NMR spectrum are indicative of a diamagnetic, square-planar Ni(II) complex. Paramagnetic high-spin Ni(II) porphyrins, which can form with certain axial ligands, would exhibit significantly broadened and shifted resonances.[12]

Vibrational Spectroscopy: Probing Molecular Bonds

Raman and Infrared (IR) spectroscopy are complementary techniques that provide information about the vibrational modes of the Ni-TMPyP molecule. These techniques are particularly useful for studying the porphyrin skeletal structure and the influence of the central metal ion.

Resonance Raman (RR) Spectroscopy

In RR spectroscopy, the excitation laser wavelength is chosen to coincide with an electronic absorption band (e.g., the Soret or Q-bands). This results in a significant enhancement of the Raman signals for vibrational modes coupled to that electronic transition, allowing for the selective study of the porphyrin macrocycle.[13]

RR spectra of Ni(II) porphyrins are sensitive to the oxidation state and coordination number of the nickel ion, as well as non-planar distortions of the porphyrin ring.[13][14] High-frequency bands (1300-1700 cm⁻¹) are particularly informative about the skeletal structure of the macrocycle.[14]

Experimental Workflow: Raman Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_sample Prepare solid or solution sample of Ni-TMPyP set_laser Select excitation laser wavelength (e.g., 413 nm or 532 nm) prep_sample->set_laser acquire_spectrum Acquire Raman spectrum set_laser->acquire_spectrum assign_bands Assign vibrational bands to specific molecular motions acquire_spectrum->assign_bands correlate_structure Correlate band positions with structural features assign_bands->correlate_structure

Caption: General workflow for Raman analysis of Ni-TMPyP.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons. For Ni-TMPyP, the ground state is typically a diamagnetic (S=0), square-planar complex, which is EPR-silent. However, EPR becomes a powerful tool under conditions where a paramagnetic species is generated, such as:

  • Oxidation: One-electron oxidation of the porphyrin macrocycle generates a radical cation (a π-cation radical) which is EPR-active.

  • High-Spin Complexes: Coordination of strong-field axial ligands can sometimes induce a spin-crossover to a high-spin (S=1) paramagnetic state.

EPR studies on the oxidized species can provide valuable information about the distribution of the unpaired electron spin density within the molecule.[15]

The spectroscopic characterization of Ni(II) meso-tetra(4-pyridyl)porphine is a multi-faceted process, with each technique providing a unique piece of the structural and electronic puzzle. UV-Visible spectroscopy offers the first confirmation of the porphyrin's integrity. The characteristic lack of fluorescence is a key identifying feature. ¹H NMR provides precise structural details in solution, while vibrational spectroscopies probe the bonding framework. Finally, EPR stands ready to characterize any generated paramagnetic states. Together, these methods provide the robust, self-validating system of analysis required for confident application of this versatile molecule in research and development.

References

  • D'Souza, F., & Ou, Z. (2015). Microscale Synthesis and 1H NMR Analysis of ZnII and NiII Tetraphenylporphyrins.
  • Chizhova, N. V., Dmitrieva, O., & Mamardashvili, N. (2024). Synthesis, Structure, and Spectral Properties of Perhalogenated Metalloporphyrins. Russian Journal of Inorganic Chemistry.
  • D'Souza, F., & Ou, Z. (2009). Synthesis and Characterization of a New Series of Nickel(II) meso-Tetrakis (Polyfluorophenyl)porphyrins Functionalized by Pyrrole Groups and Their Electropolymerized Films. Inorganic Chemistry, 48(21), 10398-10408.
  • Abraham, R. J., & Smith, K. M. (1971). Proton magnetic resonance spectra of porphyrins. Part VI. Complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine. Journal of the Chemical Society B: Physical Organic, 71-75.
  • Mazzanti, M. (2021). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 26(7), 1957.
  • Abraham, R. J., Eivazi, F., & Smith, K. M. (1977). NMR spectra of the porphyrins. Part 40. Self-aggregation in zinc(II) and nickel(II) 2-vinylphyllperythrins. Journal of the Chemical Society, Perkin Transactions 2, (12), 1678-1683.
  • Szterenberg, L., & Latos-Grażyński, L. (2023). Photophysical Processes of Porphyrin and Corrin Complexes with Nickel and Palladium. International Journal of Molecular Sciences, 24(15), 12156.
  • Aravinthan, A., & Kim, J. (2017). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. American Journal of Physiology-Cell Physiology, 313(5), C549-C556.
  • Khan, M. S., & Khan, Z. (2016). Kinetics and mechanism of formation of nickel(II)porphyrin and its interaction with DNA in aqueous medium.
  • Khan, M. S., & Khan, Z. (2016). Absorption spectra of [Ni(II)TMPyP]4+ complex with time at solution pH....
  • ResearchGate. (2023). Fluorescence Spectroscopy of Nickel and Copper complex porphyrins?.
  • Frontier Specialty Chemicals. Ni(II) meso-Tetra (4-pyridyl) porphine.
  • de Oliveira, K. T., & de Oliveira, V. E. (2021). Synthesis, Characterization, Spectroelectrochemical, Photophysical and HSA-Binding Properties of Novel and Versatile meso-Tetra(4-pyridylvinylphenyl)porphyrins Coordinated to Ruthenium(II)-Polypyridyl Derivatives. Journal of the Brazilian Chemical Society, 32(11), 2219-2233.
  • Mandal, S., & Ghosh, S. (2020). Nickel(II) Tetraphenylporphyrin as an Efficient Photocatalyst Featuring Visible Light Promoted Dual Redox Activities. The Journal of Organic Chemistry, 85(15), 9876-9885.
  • Huang, Q., & Li, H. (2014). Use of Low Frequency Raman Bands to Identify Non-planar Deformation of Ni(II) Meso-tetraphenylporphyrin Induced by Axial Ligands. Chinese Journal of Chemical Physics, 27(1), 89-94.
  • Harriman, A. (1981). Luminescence of porphyrins and metalloporphyrins. Part 1.—Zinc(II), nickel(II) and manganese(II) porphyrins. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77, 369-377.
  • Gros, C. P., & Barbe, J. M. (2017). Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors. Molecules, 22(6), 885.
  • Green, M., & Panyutin, A. (2013). Non-covalent assembly of meso-tetra-4-pyridyl porphine with single-stranded DNA to form nano-sized complexes with hydrophobicity-dependent DNA release and anti-tumor activity. Journal of Nanobiotechnology, 11, 23.
  • Benial, A. M. F., Ramakrishnan, V., & Murugesan, R. (2002). Infrared and laser Raman studies of [Ni(II)(dppe)Cl2] and [Co(III)(dppe)2Cl2]PF6 (dppe = 1,2-bis(diphenylphosphino)ethane). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1703-1712.
  • Rankin, J. G., & Czernuszewicz, R. S. (2000). Fingerprinting Petroporphyrin Structures with Vibrational Spectroscopy. 4. Resonance Raman Spectra of Nickel(II) Cycloalkanoporphyrins: Structural Effects Due To Exocyclic Ring Size. The Journal of Physical Chemistry A, 104(3), 438-449.
  • Myrgorodska, I., & Rylkov, V. (2021). Spin Crossover in Nickel(II)
  • El-Nahass, M. M., & Abd-El-Rahman, K. F. (2012). Structural and optical characterizations of Ni (II) tetraphenyl porphyrin thin films. The European Physical Journal Applied Physics, 57(3), 30201.
  • Li, X. Y., Czernuszewicz, R. S., Kincaid, J. R., & Spiro, T. G. (1987). Resonance Raman studies and vibrational analysis of Ni(II) porphyrins. OSTI.GOV.
  • Mandal, S., & Ghosh, S. (2021). Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. ScholarWorks @ UTRGV.
  • Lopes, L. Q. S., & Ramos, A. P. (2019). Antimicrobial activity and safety applications of meso-tetra(4-pyridyl)platinum(II) porphyrin.
  • Rossi, E. S., & da Silva, J. P. (2021). Antimicrobial activity and safety applications of meso-tetra(4-pyridyl)platinum(II) porphyrin.
  • Sampaio, R. N., & Machado, A. (2024). Raman Spectroscopy on Free-Base Meso-tetra(4-pyridyl)
  • Brown, P. (2026). The uv-visible absorption spectra of selected nickel complex ions. Doc Brown's Chemistry.
  • MacMillan, D. W. C., & Rovis, T. (2020). 3d-d Excited States of Ni(II) Complexes Relevant to Photoredox Catalysis: Spectroscopic Identification and Mechanistic Implications. Journal of the American Chemical Society, 142(14), 6597-6608.
  • Gilyazeva, A., & Gerasimova, M. (2021). Optimization, Characterization and Pharmacokinetic Study of Meso-Tetraphenylporphyrin Metal Complex-Loaded PLGA Nanoparticles. Pharmaceutics, 13(11), 1898.
  • MedchemExpress. Nickel(II) meso -tetra(N-methyl-4-pyridyl)porphine tetrachloride.
  • Scheidt, W. R., & Gouterman, M. (1975). Crystal structure and molecular stereochemistry of .alpha.,.beta.,.gamma.,.delta.-tetra(4-pyridyl)porphinatomonopyridinezinc(II). Appraisal of bond strain in the porphine skeleton. Journal of the American Chemical Society, 97(14), 4111-4117.
  • MedChemExpress. Ni(ii) meso-​tetra(n-​methyl-​4-​pyridyl) porphine tetrachloride.
  • Walker, F. A. (2005). NMR and EPR Studies of Low-Spin Fe(III) Complexes of meso-Tetra-(2,6-Disubstituted Phenyl)Porphyrinates Complexed to Imidazoles and Pyridines of Widely Differing Basicities. Inorganic Chemistry, 44(20), 7083-7096.
  • Abboud, K. A., & Christou, G. (2019). Synthesis, Magnetic and High-Field EPR Investigation of Two Tetranuclear NiII-Based Complexes. Inorganic Chemistry, 58(22), 15340-15348.
  • Pereira, M. M., & Simões, M. M. Q. (2007). Electrochemical and spectroelectrochemical characterization of meso-tetra-alkyl porphyrins. Journal of Porphyrins and Phthalocyanines, 11(03), 199-207.
  • Sampaio, R. N., & Machado, A. E. H. (2019). Evolution of electronic and vibronic transitions in metal(II) meso-tetra(4-pyridyl)porphyrins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 215, 327-333.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Ni(II) meso-tetra(4-pyridyl)porphine as a Versatile Building Block for Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of Ni(II) meso-tetra(4-pyridyl)porphine in MOF Chemistry Metal-Organ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Ni(II) meso-tetra(4-pyridyl)porphine in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality.[1][2] The judicious selection of molecular building blocks is paramount in tailoring MOFs for specific applications. Among the vast library of organic linkers, porphyrins and their metallated derivatives are of exceptional interest due to their unique photophysical properties, catalytic activity, and structural rigidity.[3][4][5] This guide focuses on Ni(II) meso-tetra(4-pyridyl)porphine (Ni-T4PP), a highly versatile and powerful building block for the construction of advanced MOFs.

The incorporation of Ni-T4PP into a MOF architecture imparts a number of desirable characteristics. The central nickel ion can act as a catalytic site or a redox-active center, while the porphyrin ring itself is an excellent photosensitizer.[6][7] The four pyridyl groups at the meso positions provide ideal coordination sites for linking to metal nodes, facilitating the formation of robust and often highly porous frameworks. The defined geometry of the Ni-T4PP molecule allows for a high degree of predictability in the resulting MOF topology.

These attributes make Ni-T4PP-based MOFs prime candidates for a range of applications, including:

  • Heterogeneous Catalysis: The nickel centers and the porphyrin macrocycle can cooperatively catalyze a variety of organic transformations.[8]

  • Gas Storage and Separation: The high surface area and tunable pore sizes of these MOFs are ideal for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures such as CO2/CH4.[1][9][10]

  • Photocatalysis: The strong light absorption properties of the porphyrin unit enable these MOFs to act as efficient photocatalysts for applications like CO2 reduction and the degradation of organic pollutants.[6][11][12]

  • Electrochemical Sensing: The electroactive nature of the Ni-T4PP unit allows for the development of sensitive and selective electrochemical sensors for various analytes.[13][14]

This document provides a comprehensive overview of the application of Ni-T4PP in MOF synthesis, including detailed experimental protocols, characterization data, and an exploration of its utility in cutting-edge research areas.

I. Synthesis of Ni(II) meso-tetra(4-pyridyl)porphine (Ni-T4PP)

The foundational step in the construction of Ni-T4PP-based MOFs is the synthesis of the metalloporphyrin linker itself. A common and effective method involves a condensation reaction between pyrrole and pyridine-4-carbaldehyde, followed by metallation with a nickel(II) salt.

Protocol 1: Synthesis of meso-tetra(4-pyridyl)porphine (H2-T4PP)[15]

Materials:

  • Pyridine-4-carbaldehyde

  • Pyrrole

  • Propionic acid

  • Methanol

  • Hot water

Procedure:

  • In a reflux apparatus, disperse pyridine-4-carbaldehyde (3.16 mL, 3.35 mmol) in propionic acid (75 mL). Heat the mixture to 90°C.

  • Slowly add a mixture of pyrrole (2.32 mL, 3.34 mmol) and propionic acid (10 mL) to the heated solution using a dropping funnel.

  • Increase the temperature and reflux the resulting mixture at 141°C for three hours. The color of the solution will darken significantly.

  • Monitor the reaction progress hourly using thin-layer chromatography (TLC).

  • After completion, allow the solution to cool to room temperature.

  • Filter the cooled solution to collect the precipitate.

  • Wash the collected solid with hot water and then with methanol to remove impurities.

  • Air-dry the purified H2-T4PP product, which will appear as a dark purple powder.

Protocol 2: Metallation of H2-T4PP to form Ni-T4PP

Materials:

  • meso-tetra(4-pyridyl)porphine (H2-T4PP)

  • Nickel(II) acetate tetrahydrate (or Nickel(II) chloride hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve H2-T4PP in DMF in a round-bottom flask.

  • In a separate container, dissolve an excess of the nickel(II) salt in methanol.

  • Add the nickel salt solution to the porphyrin solution.

  • Reflux the mixture for several hours until the reaction is complete. The progress can be monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands upon metallation.

  • After cooling, precipitate the Ni-T4PP by adding water.

  • Collect the solid by filtration and wash thoroughly with water and methanol.

  • Dry the final product under vacuum.

II. Synthesis of Ni-T4PP-Based MOFs: Solvothermal and Hydrothermal Methods

The construction of MOFs from Ni-T4PP typically employs solvothermal or hydrothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures.[15] This allows for the crystallization of the extended framework. The choice of metal node, solvent, and reaction conditions dictates the final topology and properties of the MOF.

Protocol 3: Representative Solvothermal Synthesis of a Pillared Ni-T4PP MOF

This protocol describes the synthesis of a pillared MOF, where 2D layers of Ni-T4PP linked by a metal carboxylate are further connected by a pillaring ligand. This is a common strategy to create 3D frameworks with high porosity.[7][16]

Materials:

  • Ni(II) meso-tetra(4-pyridyl)porphine (Ni-T4PP)

  • A dicarboxylic acid linker (e.g., 1,4-benzenedicarboxylic acid - H2BDC)

  • A nickel(II) salt (e.g., Nickel(II) nitrate hexahydrate - Ni(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve Ni-T4PP and the dicarboxylic acid linker in a mixture of DMF and ethanol.

  • In a separate vial, dissolve the nickel(II) salt in DMF.

  • Combine the two solutions and sonicate for 10-15 minutes to ensure homogeneity.

  • Transfer the final solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven heated to 100-130°C for 24-72 hours.[5]

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh DMF to remove unreacted starting materials, followed by a solvent exchange with a more volatile solvent like acetone or methanol.

  • Activate the MOF by heating under a dynamic vacuum to remove the solvent molecules from the pores.

Diagram of the Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Dissolve Ni-T4PP & Dicarboxylic Acid in DMF/Ethanol C Combine & Sonicate A->C B Dissolve Ni(II) Salt in DMF B->C D Transfer to Autoclave C->D E Heat in Oven (100-130°C, 24-72h) D->E F Cool & Collect Crystals E->F G Wash with DMF F->G H Solvent Exchange (e.g., Acetone) G->H I Activate under Vacuum H->I

Caption: A typical workflow for the solvothermal synthesis of a Ni-T4PP-based MOF.

III. Characterization of Ni-T4PP-Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties.

Technique Purpose Expected Observations for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.[17]A diffraction pattern with sharp peaks that matches the simulated pattern from a single-crystal structure or previously reported data. The absence of peaks from starting materials indicates high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the linkers.[17]The presence of characteristic vibrational bands for the porphyrin and pyridyl groups of Ni-T4PP, and the carboxylate groups of the co-linker. A shift in the carboxylate stretching frequencies can indicate coordination to the metal centers.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.[17]A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable, desolvated framework. A final, sharp weight loss at higher temperatures signifies the decomposition of the organic linkers.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area and pore volume of the MOF.[18][19][20]A Type I or Type IV nitrogen adsorption isotherm, from which a high BET surface area can be calculated, confirming the porosity of the material.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images showing well-defined crystal habits (e.g., cubes, rods, or hexagonal plates).

IV. Applications and Performance Data

The unique properties of Ni-T4PP-based MOFs translate into excellent performance in various applications.

A. Photocatalytic CO2 Reduction

Ni-T4PP MOFs can act as photocatalysts for the conversion of CO2 into valuable fuels like methane (CH4) and carbon monoxide (CO). The porphyrin unit absorbs light, and the nickel center can act as the catalytic site for CO2 reduction.

MOF System Reaction Conditions **CO2 to CH4 Conversion Rate (μmol·g⁻¹·h⁻¹) **Selectivity for CH4 (%) Reference
Ni-Nb-MOF180 °C, atmospheric pressure, light irradiation75097[6]
Ni-Bpyb MOFVisible-light irradiation1326.7 (for CO evolution)98.8 (for CO)[21]

Diagram of Photocatalytic CO2 Reduction Mechanism

photocatalysis cluster_mof Ni-T4PP MOF Ni-T4PP Ni-T4PP e- e- Ni-T4PP->e- h+ h+ Ni-T4PP->h+ CH4 CH4 e-->CH4 O2 O2 h+->O2 Light hν (Light) Light->Ni-T4PP CO2 CO2 CO2->e- Reduction H2O H2O H2O->h+ Oxidation

Caption: Simplified mechanism of photocatalytic CO2 reduction by a Ni-T4PP MOF.

B. Gas Storage

The high porosity and the presence of open metal sites in Ni-T4PP-based MOFs make them excellent candidates for gas storage applications.

MOF Gas Adsorption Capacity (mmol·g⁻¹) Conditions Reference
Ni-MOF-74ECO22.2298 K, 1 bar[10]
Ni-MOF-74CCO24.2298 K, 1 bar[10]
Mg-MOF-74CO14.6Not specified[22]
Mg-MOF-74CO210.9Not specified[22]
C. Electrochemical Sensing

The electrocatalytic properties of Ni-T4PP MOFs can be harnessed for the sensitive detection of various analytes.

Sensor Material Analyte Sensitivity Limit of Detection (LOD) Reference
2D Lamellar Ni-MOFGlucose907.54 µA·mM⁻¹·cm⁻²Not Specified[23]
Ni-Bio-MOF/MIP-PL-MetDiclofenac2015.5 μA·μM⁻¹·cm⁻²0.17 pM[14]
Co, Ni, and NiCo-based 2D MOFH2O2Not specified0.69 μM[13]

V. Conclusion and Future Outlook

Ni(II) meso-tetra(4-pyridyl)porphine is a robust and versatile building block that enables the design and synthesis of highly functional Metal-Organic Frameworks. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of these materials. Future research will likely focus on the development of more complex, multicomponent MOFs incorporating Ni-T4PP, as well as the integration of these materials into devices for practical applications in catalysis, clean energy, and healthcare. The continued exploration of the structure-property relationships in Ni-T4PP-based MOFs will undoubtedly lead to the discovery of new materials with enhanced performance and novel functionalities.

VI. References

  • Ogunlaja, A. S., et al. (2017). Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. New Journal of Chemistry, 41(15), 7256-7267. Retrieved from [Link]

  • Chen, X. M., et al. (2007). Design and construction of a microporous metal–organic framework based on the pillared-layer motif. Chemical Communications, (21), 2154-2156. Retrieved from [Link]

  • Frontera, P., et al. (2025). In-situ restructuring of Ni-based metal organic frameworks for photocatalytic CO2 hydrogenation. Communications Chemistry, 8(1), 1-10. Retrieved from [Link]

  • Deria, P., et al. (2021). Design and synthesis of pillared metal-organic frameworks featuring olefinic fragments. ChemRxiv. Retrieved from [Link]

  • Al-Maythalony, B. A., & Shammaky, L. A. (2020). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Saudi Chemical Society, 24(10), 826-844. Retrieved from [Link]

  • Wang, C. C., et al. (2015). Photocatalytic organic pollutants degradation in metal–organic frameworks. Energy & Environmental Science, 8(9), 2569-2581. Retrieved from [Link]

  • McMaster, J., et al. (2015). Hydrothermal Synthesis and Characterization of a Metal−Organic Framework by Thermogravimetric Analysis, Powder X‑ray Diffraction, and IR Spectroscopy. Journal of Chemical Education, 92(2), 373-377. Retrieved from [Link]

  • Zaidi, S. T. H., et al. (2026). Effective carbon dioxide adsorption in graphene oxide–piperazine‐modified Ni‐MOF‐74 frameworks. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • Ogunlaja, A. S., et al. (2017). Solvothermal synthesis and characterization of novel [Ni (II)(Tpy)(Pydc)]. 2H2O metal-organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. New Journal of Chemistry, 41(15). Retrieved from [Link]

  • Indri, S., et al. (2016). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI. Retrieved from [Link]

  • Hussain, S., & Aslam, M. A. (2025). MOFs as Environmentally Friendly Photocatalysts for Organic Pollutants Degradation. Nano-enabled Functional Materials, 1(1), 859. Retrieved from [Link]

  • Wilmer, C. E., et al. (2012). Design and Characterization of Metal-Nanoparticle Infiltrated Mesoporous Metal-Organic Frameworks. NSF PAR. Retrieved from [Link]

  • Al-Terkawi, A. A., et al. (2017). Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). New Journal of Chemistry, 41(18), 10038-10045. Retrieved from [Link]

  • Bae, Y. S., et al. (2009). Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. Chemistry of Materials, 21(20), 4768-4777. Retrieved from [Link]

  • Experimental methods for hydrothermal synthesis of NiMOF. (n.d.). ResearchGate. Retrieved from [Link]

  • Deria, P., et al. (2022). Design and synthesis of pillared metal–organic frameworks featuring olefinic fragments. Dalton Transactions, 51(10), 3847-3851. Retrieved from [Link]

  • Li, H., et al. (2018). Porous metal-organic frameworks for gas storage and separation: Status and challenges. EnergyChem, 1(1), 100006. Retrieved from [Link]

  • Abonyi, M. N., et al. (2025). Degradation of organic pollutants in wastewater using MOF-based catalysts: A review. Journal of Environmental Chemical Engineering, 13(4), 112526. Retrieved from [Link]

  • Li, J., et al. (2023). Novel amino-functionalized Ni(II)-based MOFs for efficiently photocatalytic reduction of CO2 to CO with superior selectivity under visible-light illumination. Applied Catalysis B: Environmental, 324, 122246. Retrieved from [Link]

  • Shultis, M. W., et al. (2024). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. Journal of Visualized Experiments, (205), e65716. Retrieved from [Link]

  • Khan, K., et al. (2024). Synthesis and Optimization of Ni-Based Nano Metal–Organic Frameworks as a Superior Electrode Material for Supercapacitor. Nanomaterials, 14(4), 362. Retrieved from [Link]

  • Supplementary Information for: Design and synthesis of pillared metal-organic frameworks featuring olefinic fragments. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Nguyen, T. V., et al. (2023). Ni, Co, Zn, and Cu metal-organic framework-based nanomaterials for electrochemical reduction of CO2: A review. Beilstein Journal of Nanotechnology, 14, 904-922. Retrieved from [Link]

  • New research unveils enhanced catalytic performance of metal nanoclusters through MOF encapsulation. (2024). EurekAlert!. Retrieved from [Link]

  • Analytical performances of electrochemical sensor based on metal-organic frameworks. (n.d.). ResearchGate. Retrieved from [Link]

  • Autthawong, T., et al. (2023). Catalytic Activity of Ni Based Materials Prepared by Different Methods for Hydrogen Production via the Water Gas Shift Reaction. Catalysts, 13(1), 143. Retrieved from [Link]

  • Kim, S., et al. (2023). A Ni–N–C catalyst for CO2 electroreduction based on the MOF@MOF configuration exhibiting wide active reaction sites. Inorganic Chemistry Frontiers, 10(19), 5786-5793. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in MOF-Based Materials for Remediation of Heavy Metals and Organic Pollutants: Insights into Performance, Mechanisms, and Future Opportunities. Toxics, 11(4), 364. Retrieved from [Link]

  • Iglesias-Juez, A., et al. (2024). Modulation of Selectivity and Activity of Ni/TiO2 Catalysts by Metal Dispersion in Photothermal CO2 Hydrogenation. ChemSusChem. Retrieved from [Link]

  • Streppel, B., et al. (2008). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Physical Chemistry Chemical Physics, 10(46), 6988-6992. Retrieved from [Link]

  • Thompson, J. R., et al. (2021). Systematic Exploration of a Catalytic Metal–Organic Framework/Polyurethane Composite for Medical Device Applications: Effects of MOF Particle Size, MOF Loading, and Polymer Concentration on Composite Material Activity. Frontiers in Chemistry, 9, 736553. Retrieved from [Link]

  • Hydrothermal Synthesis of Ni-MOF Vulcanized Derivatives for High-Performance Supercapacitors. (2019). NANO, 14(03). Retrieved from [Link]

  • Pyridine-Regulated Lamellar Nickel-Based Metal-Organic Framework (Ni-MOF) for Nonenzymatic Electrochemical Glucose Sensor. (2023). ACS Applied Materials & Interfaces, 15(30), 36329-36337. Retrieved from [Link]

  • Wang, C. C., et al. (2015). Photocatalytic organic pollutants degradation in metal–organic frameworks. Energy & Environmental Science, 8(9), 2569-2581. Retrieved from [Link]

  • Li, Y., et al. (2021). MOF-derived Ni@NC catalyst: synthesis, characterization, and application in one-pot hydrogenation and reductive amination. Catalysis Science & Technology, 11(13), 4469-4478. Retrieved from [Link]

  • DESIGN OF Ni-METAL ORGANIC FRAMEWORK (Ni-MOF(74)) FOR EFFICIENT CO2 ADSORPTION. (2024). GCRIS. Retrieved from [Link]

  • A novel MOF-based electrochemical sensor for simultaneous quantification of nitrophenols in binary mixtures using artificial neural networks: challenges and opportunities. (2025). Scientific Reports, 15, 1-14. Retrieved from [Link]

  • Azizi, S., et al. (2023). Development of an electrochemical sensor based on Ni-Bio-MOF and a molecular imprinted polymer for determination of diclofenac. New Journal of Chemistry, 47(1), 223-236. Retrieved from [Link]

  • Electrochemical (Bio) Sensors Based on Metal–Organic Framework Composites. (2025). Biosensors, 15(8), 654. Retrieved from [Link]

  • Unary Adsorption Isotherm of Carbon Dioxide and Methane of Nickel Gallate Metal-organic Framework. (2024). Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 117(1), 163-176. Retrieved from [Link]

  • Ni-MOF-74 Based on Nickel Extract Obtained from Spent Hydrodesulfurization Catalyst. (2023). Materials, 16(13), 4611. Retrieved from [Link]

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Sources

Application

Application Note: Electrocatalytic CO₂ Reduction Using Ni(II) TPyP Supramolecular Frameworks

Executive Summary The electrochemical reduction of carbon dioxide (CO₂RR) using molecular catalysts is a critical pathway for artificial carbon cycling and renewable energy storage. However, definitively identifying the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The electrochemical reduction of carbon dioxide (CO₂RR) using molecular catalysts is a critical pathway for artificial carbon cycling and renewable energy storage. However, definitively identifying the active catalytic sites in traditional N-doped carbon or amorphous materials remains a significant challenge due to structural heterogeneity and defects.

To resolve this, crystalline supramolecular coordination compounds—specifically Nickel(II) 5,10,15,20-tetra(4-pyridyl)porphyrin (Ni-TPyP )—serve as ideal, structurally precise model systems. By systematically varying the number of uncoordinated pyridine nitrogen atoms, researchers can isolate the exact source of catalytic activity. This application note provides a comprehensive, self-validating protocol for synthesizing, preparing, and evaluating Ni-TPyP frameworks for CO₂-to-CO conversion, grounded in the mechanistic discoveries of .

Mechanistic Insights: Resolving the Active Site Dilemma

In metalloporphyrin electrocatalysis, the central metal is often assumed to be the active site. However, in the Ni-TPyP system, the central Ni(II) ion resides in a saturated square-planar coordination sphere, sterically hindering the adsorption of CO₂. Instead, the uncoordinated pyridinic-N atoms on the periphery of the porphyrin ring act as the true catalytic centers.

Causality of the Mechanism:

  • Thermodynamic Favorability: Density Functional Theory (DFT) calculations reveal that the rate-determining step (RDS) for CO₂-to-CO conversion is the proton-coupled electron transfer to form the *COOH intermediate. The free energy barrier (ΔG) for this step is only 0.97 eV at the pyridinic-N site, compared to a prohibitive 1.60 eV at the Ni center [2].

  • Role of the Metal: While electrocatalytically inert for CO₂ reduction, the central Ni atom is not useless; its highly conjugated π-electron system drastically improves the intrinsic electrical conductivity of the framework, facilitating rapid electron transport to the active nitrogen sites.

Mechanism CO2 CO2 (aq) + H+ + e- Site Uncoordinated Pyridinic-N (Active Site) CO2->Site Adsorption COOH *COOH Intermediate (Rate-Determining Step) Site->COOH PCET (ΔG = 0.97 eV) CO_ad *CO + H2O COOH->CO_ad + H+ + e- CO_des CO (g) Desorption CO_ad->CO_des Desorption

Fig 1. Mechanistic pathway of CO₂RR on the uncoordinated pyridinic-N site of Ni-TPyP.

Comparative Performance Data

To validate the pyridinic-N as the active site, a comparative study of three supramolecular structures is utilized: Ni-TPyP (4 uncoordinated N), Ni-TPyP-1 (2 uncoordinated N), and Ni-TPP (0 uncoordinated N, using tetraphenylporphyrin). As the number of active pyridine groups decreases, the Faradaic Efficiency for CO (FE_CO) drops proportionally.

Catalyst ModelUncoordinated Pyridinic-NCentral MetalFE_CO Maximum (%)RDS Energy Barrier (*COOH)
Ni-TPyP 4Ni(II)99.8% 0.97 eV (at N site)
Ni-TPyP-1 2Ni(II)83.7% N/A
Ni-TPP 0Ni(II)25.6% 1.59 eV (at Ni site)

Data synthesized from the structural demonstration by .

Experimental Protocols and Self-Validating Workflows

The following protocols establish a self-validating loop: by running Ar-saturated controls and parallel tests with the Ni-TPP analog, researchers can definitively prove that the generated CO originates from CO₂ gas and that the activity is exclusive to the nitrogen sites.

Workflow A Synthesis of Ni-TPyP (Supramolecular Assembly) B Electrode Preparation (Catalyst Ink on Carbon) A->B C H-Cell Setup (0.5 M KHCO3, CO2 Sat.) B->C D Electrochemical Testing (LSV, Chronoamperometry) C->D E Product Analysis (GC for CO/H2) D->E

Fig 2. Step-by-step experimental workflow for evaluating Ni-TPyP electrocatalysts.

Protocol A: Synthesis of Ni-TPyP Supramolecular Catalyst
  • Step 1: Dissolve 5,10,15,20-tetra(4-pyridyl)porphyrin (H₂TPyP) and Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) in a mixed solvent of N,N-dimethylformamide (DMF) and methanol.

  • Step 2: Transfer the solution into a Teflon-lined stainless-steel autoclave and heat at 120 °C for 72 hours to allow for complete metallation and supramolecular crystallization.

  • Step 3: Cool to room temperature at a rate of 5 °C/h. Collect the resulting purple crystals via filtration, wash thoroughly with DMF and methanol to remove unreacted precursors, and dry under vacuum at 60 °C.

Protocol B: Electrode Preparation and Cell Assembly
  • Step 1 (Ink Formulation): Disperse 2.0 mg of the synthesized Ni-TPyP powder and 2.0 mg of conductive carbon powder (e.g., Ketjenblack, to enhance bulk conductivity) in 1.0 mL of a solvent mixture containing water, ethanol, and 5% Nafion solution (volume ratio 4:5:1).

  • Step 2 (Sonication): Sonicate the mixture for at least 1 hour in an ice bath to prevent thermal degradation, ensuring a homogeneous catalyst ink.

  • Step 3 (Drop-Casting): Drop-cast the ink onto a hydrophobic carbon paper electrode (1 cm × 1 cm area) to achieve a precise mass loading of ~0.5 mg/cm². Dry naturally at room temperature.

  • Step 4 (Cell Assembly): Assemble a customized gas-tight H-type electrochemical cell separated by a Nafion 117 proton exchange membrane. Causality Note: The Nafion membrane is strictly required to prevent the crossover of CO₂ reduction products to the anode, where they would be re-oxidized, skewing Faradaic efficiency calculations.

Protocol C: Electrocatalytic CO₂ Reduction (CO₂RR) Workflow
  • Step 1 (Electrolyte Preparation): Fill both compartments with 0.5 M KHCO₃ aqueous solution. Causality Note: KHCO₃ is chosen because it acts as an abundant proton donor and effectively buffers the local pH increase caused by the consumption of protons during CO₂ reduction.

  • Step 2 (Self-Validation via Control): Purge the cathodic compartment with high-purity Argon (Ar) gas for 30 minutes. Run Linear Sweep Voltammetry (LSV) from 0.0 V to -1.2 V vs. RHE. This establishes the baseline Hydrogen Evolution Reaction (HER) current.

  • Step 3 (CO₂ Saturation): Switch the purge gas to high-purity CO₂ (pH shifts to ~7.2 upon saturation). Run LSV again. A significant enhancement in current density compared to the Ar-purged baseline validates active CO₂ reduction.

  • Step 4 (Chronoamperometry & Sampling): Apply constant potentials (e.g., -0.6 V to -1.1 V vs. RHE) for 1-2 hours. Continuously route the effluent gas from the cathodic compartment directly into an inline Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) for H₂ and a Flame Ionization Detector (FID) with a methanizer for CO.

  • Step 5 (Negative Control Validation): Repeat the entire workflow using Ni-TPP (tetraphenylporphyrin) as the catalyst. The resulting drop in FE_CO to ~25% structurally validates that the uncoordinated pyridine N-atoms, absent in Ni-TPP, are the true active sites.

References

  • Title: Recent Trends, Benchmarking, and Challenges of Electrochemical Reduction of CO₂ by Molecular Catalysts Source: Advanced Energy Materials URL: [Link]

  • Title: Identification of the activity source of CO₂ electroreduction by strategic catalytic site distribution in stable supramolecular structure system Source: National Science Review URL: [Link]

Method

Preparation of Ni(II) meso-tetra(4-pyridyl)porphine Thin Films: An Application and Protocol Guide

Introduction: The Versatility of Metalloporphyrin Thin Films Porphyrins and their metal complexes are a class of intensely colored, aromatic macrocycles that are fundamental to many biological processes, including oxygen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Metalloporphyrin Thin Films

Porphyrins and their metal complexes are a class of intensely colored, aromatic macrocycles that are fundamental to many biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).[1] Their synthetic analogues, such as Ni(II) meso-tetra(4-pyridyl)porphine (NiT4PyP), have garnered significant interest due to their robust chemical and thermal stability, and their unique electronic and optical properties.[2] These properties make them highly attractive for a range of applications, including chemical sensors, catalysis, and nonlinear optics.

The functionality of NiT4PyP is often realized when it is incorporated into thin films. The arrangement and orientation of the porphyrin molecules in these films are critical to their performance. This guide provides a comprehensive overview of the synthesis of NiT4PyP and detailed protocols for the preparation of thin films using various techniques. We will delve into the rationale behind the experimental choices, offering insights to researchers, scientists, and drug development professionals to facilitate the successful fabrication and application of these promising materials.

Part 1: Synthesis of Ni(II) meso-tetra(4-pyridyl)porphine (NiT4PyP)

The synthesis of NiT4PyP is a two-step process: first, the synthesis of the free-base porphyrin, meso-tetra(4-pyridyl)porphine (H₂T4PyP), followed by the insertion of the Ni(II) ion.

Synthesis of meso-tetra(4-pyridyl)porphine (H₂T4PyP)

The most common method for synthesizing symmetrical tetra-aryl porphyrins is the Lindsey synthesis, which offers good yields under relatively mild conditions.[3] This method involves the acid-catalyzed condensation of pyrrole with an aldehyde.

Causality Behind Experimental Choices:

  • Solvent: Propionic acid is a common solvent for this reaction as it is a weak acid that can catalyze the condensation reaction without leading to significant side product formation. It also has a high boiling point, allowing the reaction to be carried out at the required temperature.[3]

  • Reaction Temperature: The reaction is typically refluxed at the boiling point of propionic acid (around 141°C) to provide sufficient energy to overcome the activation barrier for the condensation and cyclization reactions.[4]

  • Purification: The purification process leverages the basicity of the pyridyl nitrogens. By dissolving the crude product in an acidic solution, the porphyrin becomes protonated and water-soluble, allowing for the removal of non-basic, organic-soluble impurities. Subsequent neutralization precipitates the purified porphyrin.[4][5]

Protocol for H₂T4PyP Synthesis:

  • In a round-bottom flask equipped with a reflux condenser, disperse 4-pyridinecarboxaldehyde (3.35 mmol) in 75 mL of propionic acid. Heat the mixture to 90°C under reflux.[4]

  • In a separate beaker, prepare a mixture of freshly distilled pyrrole (3.34 mmol) and 10 mL of propionic acid.[4]

  • Slowly add the pyrrole-propionic acid mixture to the heated aldehyde solution using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to 141°C and reflux for three hours. Monitor the progress of the reaction hourly using thin-layer chromatography (TLC).[4]

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Filter the cooled solution and wash the collected solid with hot water and then with methanol to remove residual propionic acid and other impurities.[4]

  • For further purification, dissolve the crude product in 1N HCl. Wash the acidic solution with chloroform to remove any remaining organic-soluble impurities.

  • Neutralize the acidic aqueous layer with a 1M sodium carbonate solution, which will cause the purified H₂T4PyP to precipitate.

  • Collect the precipitate by filtration, wash with deionized water, and dry under vacuum. The final product should be a dark blue or purple powder.

Metallation: Insertion of Ni(II)

The insertion of the nickel ion into the porphyrin core is typically achieved by reacting the free-base porphyrin with a nickel(II) salt in a suitable solvent.

Causality Behind Experimental Choices:

  • Nickel Salt: Nickel(II) acetate or nickel(II) chloride are commonly used as the source of the nickel ion. The choice of salt can influence the reaction rate and the ease of purification.[6]

  • Solvent: Dimethylformamide (DMF) or a mixture of toluene and DMF are often used as solvents due to their high boiling points and ability to dissolve both the porphyrin and the metal salt.[7]

  • Purification: After the reaction, the product is purified by washing with water to remove the excess metal salt and any water-soluble byproducts.

Protocol for Ni(II) Insertion:

  • Dissolve the purified H₂T4PyP in DMF in a round-bottom flask.

  • Add an excess of nickel(II) acetate (e.g., 10-fold molar excess) to the solution.

  • Reflux the mixture for 2-4 hours. The progress of the metallation can be monitored by UV-Vis spectroscopy. The Soret band of the free-base porphyrin will shift upon metallation.

  • After the reaction is complete, cool the mixture and add deionized water to precipitate the NiT4PyP.

  • Collect the solid by filtration, wash thoroughly with water to remove unreacted nickel salts, and then with a small amount of methanol.

  • Dry the resulting solid under vacuum. The final product, NiT4PyP, will be a brightly colored solid.

Visualization of the Synthesis Workflow:

NiT4PyP Synthesis Workflow cluster_0 Step 1: H₂T4PyP Synthesis cluster_1 Step 2: Ni(II) Metallation Pyrrole Pyrrole Condensation Acid-Catalyzed Condensation & Cyclization Pyrrole->Condensation PyridineAldehyde 4-Pyridinecarboxaldehyde PyridineAldehyde->Condensation PropionicAcid Propionic Acid (Solvent/Catalyst) PropionicAcid->Condensation CrudeH2T4PyP Crude H₂T4PyP Condensation->CrudeH2T4PyP Purification1 Acid/Base Purification CrudeH2T4PyP->Purification1 PureH2T4PyP Pure H₂T4PyP Purification1->PureH2T4PyP Metallation Metallation Reaction PureH2T4PyP->Metallation NiSalt Nickel(II) Acetate NiSalt->Metallation DMF DMF (Solvent) DMF->Metallation CrudeNiT4PyP Crude NiT4PyP Metallation->CrudeNiT4PyP Purification2 Washing & Drying CrudeNiT4PyP->Purification2 FinalProduct Ni(II) meso-tetra(4-pyridyl)porphine Purification2->FinalProduct Deposition_Techniques cluster_spin Spin Coating cluster_dip Dip Coating cluster_thermal Thermal Evaporation sc1 Dispense Solution sc2 Spin at Low Speed (Spread) sc1->sc2 sc3 Spin at High Speed (Thin) sc2->sc3 sc4 Solvent Evaporation sc3->sc4 dc1 Immerse Substrate dc2 Dwell dc1->dc2 dc3 Withdraw at Constant Speed dc2->dc3 dc4 Drainage & Evaporation dc3->dc4 te1 High Vacuum te2 Heat Source Material te1->te2 te3 Vaporization te2->te3 te4 Condensation on Substrate te3->te4

Caption: A simplified workflow for the three main thin film deposition techniques.

Part 3: Characterization of NiT4PyP Thin Films

Once the thin films are prepared, they must be thoroughly characterized to understand their properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for confirming the successful formation of the porphyrin and its metallation, as well as for characterizing the electronic properties of the thin film.

  • Expected Spectra:

    • H₂T4PyP: The free-base porphyrin exhibits a strong absorption band, known as the Soret band, in the near-UV region (around 420 nm) and four weaker Q-bands in the visible region (500-700 nm).

    • NiT4PyP: Upon metallation with Ni(II), the Soret band typically shows a slight red or blue shift, and the four Q-bands collapse into two, which is characteristic of metalloporphyrins with D₄h symmetry. [5]

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides topographical information about the film's surface. [8]

  • Analysis: AFM can be used to determine the surface roughness, grain size, and overall morphology of the thin film. [9]These parameters are crucial as they can affect the performance of the film in applications such as sensing and catalysis. A smooth and uniform film is often desirable. [8][10][11]

X-ray Diffraction (XRD)

XRD is used to investigate the crystallinity of the thin film.

  • Analysis: Broad, diffuse peaks in an XRD pattern indicate an amorphous or poorly crystalline film, while sharp peaks are indicative of a well-ordered, crystalline structure. The degree of crystallinity can be influenced by the deposition method and any post-deposition annealing steps. [12]

Part 4: Applications and Mechanistic Insights

The unique properties of NiT4PyP thin films make them suitable for a variety of applications.

Chemical Gas Sensors

The extended π-electron system of the porphyrin macrocycle can interact with gas molecules, leading to a change in the film's optical or electrical properties. [13]

  • Sensing Mechanism: The pyridyl nitrogen atoms in NiT4PyP can act as binding sites for acidic gases like HCl. This interaction protonates the pyridyl groups, altering the electronic structure of the porphyrin and causing a detectable change in the UV-Vis spectrum. [14][15]For other gases, the interaction may involve coordination to the central nickel ion or π-π stacking interactions. [16]

Catalysis

The central nickel ion in NiT4PyP can act as a catalytic center for various organic reactions. [17]

  • Catalytic Mechanism: The catalytic activity of metalloporphyrins often involves the metal center cycling through different oxidation states. [18]For example, in oxidation reactions, the Ni(II) center can be oxidized to a higher oxidation state, which then acts as the active oxidizing agent. [19]The specific mechanism will depend on the reaction being catalyzed. [20]

Conclusion

The preparation of high-quality Ni(II) meso-tetra(4-pyridyl)porphine thin films is a multi-step process that requires careful control over the synthesis of the porphyrin and the deposition of the film. By understanding the causality behind the experimental choices, researchers can tailor the properties of the thin films to meet the demands of specific applications, from sensitive chemical sensors to efficient catalysts. This guide provides the foundational knowledge and detailed protocols to enable researchers to explore the full potential of these versatile materials.

References

  • Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). (n.d.). Digital WPI. Retrieved from [Link]

  • Metalloporphyrins Based Semiconducting Thin Films Deposition And Characterization For Organic Field Effect Transistor. (2020, September 15). EPrints USM. Retrieved from [Link]

  • Development of Porphyrin Syntheses. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Chemical Vapor Deposition of Porphyrins. (2021, August 18). In Books. IntechOpen. Retrieved from [Link]

  • Large-Scale Green Synthesis of Porphyrins. (2021, August 25). ACS Omega. Retrieved from [Link]

  • Effect of spin coating parameters on surface roughness of thin film a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. (2016, October 6). Chemical Reviews. Retrieved from [Link]

  • Layer-by-Layer Fabrication of Oriented Porous Thin Films Based on Porphyrin-Containing Metal–Organic Frameworks. (2013, October 15). Journal of the American Chemical Society. Retrieved from [Link]

  • Modern Methods for the Sustainable Synthesis of Metalloporphyrins. (2021, November 2). MDPI. Retrieved from [Link]

  • FUNCTIONAL THIN FILM COATINGS OF PORPHYRINS AND PHTHALOCYANINES BY LAYER-BY-LAYER ASSEMBLY. (n.d.). Sabanci University Research Database. Retrieved from [Link]

  • Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins. (2015, December 18). ResearchGate. Retrieved from [Link]

  • Fused Metalloporphyrin Thin Film with Tunable Porosity via Chemical Vapor Deposition. (n.d.). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Spin Coating Theory. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Nano-Thin Films for Gas Sensors. (2020, January 13). AZoNano. Retrieved from [Link]

  • A Numerical Framework for the Spin Coating of PMMA Solutions on NiTi: A Parametric Study and Preliminary Design Guide. (2025, November 3). MDPI. Retrieved from [Link]

  • Thin film gas sensing application. (n.d.). epgp books. Retrieved from [Link]

  • AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. (n.d.). Spectra Research Corporation. Retrieved from [Link]

  • Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. (n.d.). MDPI. Retrieved from [Link]

  • A convenient, high-yielding, chromatography-free method for the insertion of transition metal acetates into porphyrins. (2025, August 5). ResearchGate. Retrieved from [Link]

  • A comprehensive study of spin coating as a thin film deposition technique and spin coating equipment. (n.d.). Techno Press. Retrieved from [Link]

  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. (n.d.). ACS Catalysis. Retrieved from [Link]

  • Schematic of metal oxide thin film gas sensor mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Acylation of nickel meso-tetraarylporphyrins: porphyrin to corrole ring contraction and formation of seco-porphyrins. (2006, April 14). PubMed. Retrieved from [Link]

  • AFM Nanotribomechanical Characterization of Thin Films for MEMS Applications. (2021, December 25). MDPI. Retrieved from [Link]

  • Merging Porphyrins with Organometallics: Synthesis and Applications. (2008, August 25). Utrecht University. Retrieved from [Link]

  • Synthesis of single-crystal tetra(4-pyridyl)porphyrin rectangular nanotubes in the vapor phase. (n.d.). PubMed. Retrieved from [Link]

  • Nanoscale Characterization of Polymer Thin Films with AFM. (2022, January 21). AZoNano. Retrieved from [Link]

  • Organic reactions in aqueous media catalyzed by nickel. (n.d.). Green Chemistry. Retrieved from [Link]

  • Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]

  • Characterization of thin films based on TiO2 by XRD, AFM and XPS measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • Tuning the Selectivity of Metal Oxide Gas Sensors with Vapor Phase Deposited Ultrathin Polymer Thin Films. (2023, January 19). Semantic Scholar. Retrieved from [Link]

  • Copper tungstate thin-films for nitric oxide sensing Gonzalez, CM; Du, X. (n.d.). NRC Publications Archive. Retrieved from [Link]

  • Organic Reactions. (n.d.). Journal of New Developments in Chemistry. Retrieved from [Link]

  • Kinetics and mechanism of formation of nickel(II)porphyrin and its interaction with DNA in aqueous medium. (n.d.). PMC. Retrieved from [Link]

  • Kinetic Analysis of the Catalytic Reduction of 4 Nitrophenol by Metallic Nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

  • Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. (n.d.). PMC. Retrieved from [Link]

  • Coating Characterization | Thin Film Characterization | AFM Topography. (n.d.). Asylum Research. Retrieved from [Link]

Sources

Application

Protocol for the Metalation of meso-Tetra(4-pyridyl)porphine (H2TPyP) with Nickel(II) Acetate

Overview & Scope The insertion of transition metals into the porphyrin macrocycle is a fundamental procedure in the synthesis of electrocatalysts, photosensitizers, and Metal-Organic Frameworks (MOFs). However, metalatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

The insertion of transition metals into the porphyrin macrocycle is a fundamental procedure in the synthesis of electrocatalysts, photosensitizers, and Metal-Organic Frameworks (MOFs). However, metalating meso-tetra(4-pyridyl)porphine (H2TPyP) with Nickel(II) presents unique kinetic and chemoselective challenges. This application note provides a field-proven, self-validating protocol for the synthesis of Ni(II) meso-tetra(4-pyridyl)porphyrin (NiTPyP) using nickel acetate in a mixed dimethylformamide (DMF)/acetic acid solvent system[1][2].

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is critical to understand that porphyrin metalation is not merely a mixing of reagents; it is a carefully orchestrated sequence of deprotonation and coordination events.

  • Overcoming the Kinetic Inertness of Ni(II): Nickel(II) is a d8 transition metal. In an octahedral or square-planar ligand field, it possesses a high ligand field stabilization energy (LFSE). This makes solvent exchange and macrocyclic insertion thermodynamically favorable but kinetically sluggish. High-temperature refluxing (120–140 °C) in a high-boiling solvent like DMF is mandatory to overcome this activation barrier[2].

  • Chemoselectivity via the DMF/Acetic Acid System: H2TPyP contains four peripheral pyridyl nitrogen atoms. If metalation is attempted in pure DMF, the Ni(II) ions can competitively coordinate with these peripheral pyridyl groups, leading to the rapid precipitation of intractable coordination polymers or amorphous MOFs[3]. The addition of glacial acetic acid (typically 1:1 v/v with DMF) protonates the peripheral pyridyl groups ( pKa​≈5.2 ), electronically and sterically deactivating them. This forces the Ni(II) to insert exclusively into the inner porphyrin core[1].

  • Acetate-Assisted Core Deprotonation: The insertion of Ni(II) requires the displacement of two inner-core pyrrolic protons ( pKa​≈16 ). The acetate counterions from the Ni(OAc)₂ precursor act as an internal, mild base. They accept these protons to form volatile acetic acid, driving the metalation equilibrium forward without requiring harsh external bases that could degrade the macrocycle.

Quantitative Analytical Benchmarks

A hallmark of a robust protocol is its reliance on empirical validation rather than arbitrary reaction times. The transition from free-base H2TPyP ( D2h​ symmetry) to metalated NiTPyP ( D4h​ symmetry) is easily tracked via UV-Vis spectroscopy.

ParameterFree-Base H2TPyPMetalated NiTPyPDiagnostic Shift
Molecular Symmetry D2h​ D4h​ Increase in symmetry
Soret Band ( λmax​ ) ~415 nm~430 nmSlight red-shift and sharpening
Q-Bands ( λmax​ ) 4 distinct bands (~515, 550, 590, 645 nm)2 distinct bands (~535, 570 nm)Critical: Collapse of 4 bands into 2
Mass Spectrometry 618.23 m/z [M+H]+ 675.15 m/z [M+H]+ +56.9 Da mass shift
Visual Appearance Dark Violet / PurpleReddish-PurpleSubtle lightening of the solution

Required Reagents & Equipment

  • Substrate: meso-Tetra(4-pyridyl)porphine (H2TPyP) (100 mg, 0.16 mmol)

  • Metal Precursor: Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (100.5 mg, 0.40 mmol, ~2.5 equiv.)

  • Solvents: N,N-Dimethylformamide (DMF) (Analytical grade), Glacial Acetic Acid, Deionized Water, Acetone.

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, UV-Vis spectrophotometer.

Step-by-Step Metalation Protocol

Phase 1: Assembly & Activation
  • Suspension: In a 50 mL round-bottom flask, suspend 100 mg of H2TPyP in 6 mL of DMF and 6 mL of glacial acetic acid (1:1 v/v ratio)[1].

  • Precursor Addition: Add 100.5 mg of Ni(OAc)₂·4H₂O to the stirring suspension. The excess of nickel (2.5 equivalents) is required to drive the kinetically slow reaction to completion[2].

  • Reflux: Equip the flask with a reflux condenser. Submerge the flask in an oil bath pre-heated to 130 °C. Stir vigorously. The mixture will transition from a suspension to a dark, homogeneous solution as the temperature rises.

Phase 2: In-Process Validation (Self-Validating System)

Do not rely on a fixed timer (literature varies from 2 hours to 48 hours depending on scale and heating efficiency). Use this self-validating UV-Vis method: 4. Sampling: After 2 hours of reflux, withdraw a 10 µL aliquot from the reaction mixture. 5. Dilution: Dilute the aliquot in 2 mL of a 95:5 Chloroform/Methanol mixture in a quartz cuvette[2]. 6. Spectroscopic Check: Scan the absorbance from 400 nm to 700 nm.

  • Incomplete Reaction: If four Q-bands are still visible between 500–650 nm, free-base porphyrin remains. Continue refluxing and check every 2 hours.

  • Complete Reaction: The reaction is strictly complete when the four Q-bands have fully collapsed into two sharp Q-bands.

Phase 3: Quenching & Isolation
  • Cooling: Once UV-Vis confirms complete metalation, remove the flask from the oil bath and allow it to cool to room temperature.

  • Precipitation: Transfer the mixture to a beaker and place it in an ice bath. Slowly add 50 mL of cold deionized water dropwise under continuous stirring. The change in polarity will force the NiTPyP to precipitate as a reddish-purple solid.

  • Filtration: Collect the precipitate via vacuum filtration using a fine glass frit.

  • Washing: Wash the filter cake extensively with deionized water (3 × 20 mL) to remove all traces of DMF, acetic acid, and unreacted nickel salts. Follow with a final wash of cold acetone (10 mL) to facilitate drying.

  • Drying: Dry the solid under vacuum at 60 °C overnight. Expected yield: >90%[1].

Troubleshooting & Purification

  • Persistent Free-Base (Incomplete Metalation): If UV-Vis shows unreacted H2TPyP after 24 hours, the activation energy is not being met. Ensure the oil bath is maintaining a true 130 °C internal temperature. You may add an additional 0.5 equivalents of Ni(OAc)₂·4H₂O.

  • Purification of Mixtures: If the reaction must be halted prematurely, the crude product can be purified via column chromatography. Use neutral Alumina as the stationary phase and a 95:5 Chloroform/Methanol mixture as the eluent[2]. The metalated NiTPyP will elute differently than the free base.

Workflow & Mechanistic Diagram

Workflow H2TPyP H2TPyP (Free Base) Mix Suspend & Stir H2TPyP->Mix NiOAc Ni(OAc)2·4H2O NiOAc->Mix Solvent DMF / Acetic Acid Solvent->Mix Reflux Reflux (120-140 °C, 2-24h) Mix->Reflux Mech1 Pyridyl Protection (Protonation by AcOH) Reflux->Mech1 Heating Mech2 Core Metalation (Acetate-Assisted) Mech1->Mech2 Ni(II) Insertion UVVis UV-Vis Monitoring (Q-band Collapse) Mech2->UVVis Workup Precipitation (Cold H2O) & Filtration UVVis->Workup 4 to 2 Q-bands Product NiTPyP Product (>90% Yield) Workup->Product Purification

Fig 1. Mechanistic workflow and logical progression for the metalation of H2TPyP with Nickel(II) acetate.

References

  • Copyright Undertaking - PolyU Electronic Theses - Hong Kong Polytechnic University.
  • Nonlinear Absorption Dynamics in Tetrapyridyl Metalloporphyrins - The Journal of Physical Chemistry B (ACS Public
  • Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PubMed Central (PMC).

Sources

Method

Application Notes and Protocols for Photocatalytic Applications of Ni(II) meso-tetra(4-pyridyl)porphine

For: Researchers, scientists, and drug development professionals. Introduction: Harnessing Light with a Versatile Porphyrin Catalyst Porphyrins and their metallated derivatives are a class of highly conjugated macrocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Light with a Versatile Porphyrin Catalyst

Porphyrins and their metallated derivatives are a class of highly conjugated macrocyclic compounds that play a crucial role in many biological processes, including oxygen transport and photosynthesis.[1] Their exceptional photophysical and electrochemical properties, particularly their strong absorption in the visible light spectrum, make them ideal candidates for use as photosensitizers in a variety of applications, including photocatalysis.[2] The incorporation of a transition metal ion, such as nickel(II), into the porphyrin core can significantly modulate these properties, leading to more efficient and selective photocatalytic systems.

This document provides a comprehensive guide to the photocatalytic applications of a specific metalloporphyrin, Ni(II) meso-tetra(4-pyridyl)porphine (Ni-T4MPyP). This versatile catalyst has demonstrated significant potential in several key areas of green chemistry and environmental remediation, including the reduction of carbon dioxide (CO₂), the evolution of hydrogen (H₂), and the degradation of organic pollutants. These application notes offer detailed protocols for the synthesis, characterization, and utilization of Ni-T4MPyP in these photocatalytic processes, providing researchers with the necessary information to explore its capabilities in their own work.

Mechanism of Photocatalysis: A Tale of Light, Electrons, and Reactive Species

The photocatalytic activity of Ni(II) meso-tetra(4-pyridyl)porphine is rooted in its ability to absorb light energy and initiate a series of electron transfer events. The general mechanism can be understood through the following key stages:

  • Light Absorption and Excitation: Upon irradiation with visible light, the Ni-T4MPyP molecule absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁). Due to its short lifetime, the molecule quickly undergoes intersystem crossing to a longer-lived excited triplet state (T₁).[3]

  • Electron Transfer and Quenching Pathways: The excited triplet state of the porphyrin is a potent redox species and can participate in two primary quenching pathways:

    • Oxidative Quenching: The excited porphyrin can accept an electron from a sacrificial electron donor (SED), becoming a reduced species. This pathway is crucial for reductive photocatalytic applications like CO₂ reduction and H₂ evolution.

    • Reductive Quenching: Alternatively, the excited porphyrin can donate an electron to an electron acceptor, such as molecular oxygen, returning to its ground state. This process is fundamental to the degradation of organic pollutants through the generation of reactive oxygen species (ROS).

  • Generation of Reactive Species and Catalytic Turnover:

    • In reductive processes , the reduced Ni-T4MPyP can then transfer this excess electron to a substrate like CO₂ or a proton, initiating its reduction. The catalyst is then regenerated by another electron from the SED, completing the catalytic cycle.

    • In oxidative processes , the electron transfer to oxygen generates superoxide radicals (•O₂⁻), which can further react to produce other highly reactive oxygen species (ROS) like hydroxyl radicals (•OH).[4] These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds.

The specific mechanistic pathway is highly dependent on the reaction conditions, including the solvent, the presence of sacrificial agents, and the target substrate.

Synthesis and Characterization of Ni(II) meso-tetra(4-pyridyl)porphine

A two-step synthesis is typically employed, starting with the preparation of the free-base porphyrin ligand, meso-tetra(4-pyridyl)porphine (H₂-T4MPyP), followed by the insertion of the nickel(II) ion.

Protocol 1: Synthesis of meso-tetra(4-pyridyl)porphine (H₂-T4MPyP)

This protocol is adapted from the procedure described by Indri et al.[5]

Materials:

  • Pyridine-4-carbaldehyde

  • Pyrrole

  • Propionic acid

  • Methanol

  • Hot water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, disperse pyridine-4-carbaldehyde (3.35 mmol) in propionic acid (75 mL).

  • Heat the mixture to 90°C under reflux.

  • In a dropping funnel, prepare a mixture of freshly distilled pyrrole (3.34 mmol) and propionic acid (10 mL).

  • Slowly add the pyrrole-propionic acid mixture to the refluxing solution.

  • Increase the temperature and maintain reflux at 141°C for three hours. Monitor the reaction progress periodically using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product thoroughly with hot water and then with methanol to remove residual propionic acid and other impurities.

  • Dry the purified H₂-T4MPyP in a vacuum oven.

Protocol 2: Synthesis of Ni(II) meso-tetra(4-pyridyl)porphine (Ni-T4MPyP)

This is a general metallation procedure that can be adapted for Ni(II) insertion.

Materials:

  • H₂-T4MPyP

  • Nickel(II) acetate tetrahydrate (or other suitable Ni(II) salt)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve H₂-T4MPyP in DMF in a round-bottom flask.

  • Add an excess of nickel(II) acetate tetrahydrate to the solution.

  • Reflux the mixture for 2-4 hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands characteristic of the metallated porphyrin.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude Ni-T4MPyP by adding deionized water.

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove unreacted metal salts.

  • Dry the product in a vacuum oven.

  • If necessary, further purification can be achieved by column chromatography on silica gel or alumina.

Characterization of Ni-T4MPyP

The successful synthesis of Ni-T4MPyP should be confirmed by a suite of spectroscopic techniques.

Technique Expected Observations
UV-Vis Spectroscopy An intense Soret band around 415-420 nm and two less intense Q-bands in the 500-600 nm region.
¹H NMR Spectroscopy The disappearance of the N-H proton signal (typically around -2.9 ppm for the free-base) confirms metallation. Signals for the β-pyrrolic protons and the pyridyl protons will be present in the aromatic region.
FT-IR Spectroscopy The disappearance of the N-H stretching vibration (around 3300 cm⁻¹) from the free-base porphyrin. Characteristic peaks for the porphyrin macrocycle and the pyridyl groups will be observed.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₄₀H₂₄N₈Ni.

Photocatalytic Applications: Detailed Protocols

The following protocols provide a starting point for investigating the photocatalytic activity of Ni-T4MPyP. Optimization of these conditions may be necessary depending on the specific experimental setup and research goals.

Application 1: Photocatalytic CO₂ Reduction

Ni(II) porphyrins have shown promise as catalysts for the photoreduction of CO₂ to valuable fuels like carbon monoxide (CO) and methane (CH₄).[6]

Experimental Setup:

  • A gas-tight photoreactor with a quartz window.

  • A light source (e.g., a 300W Xenon lamp with appropriate filters to simulate solar light or a specific wavelength LED).

  • A gas chromatograph (GC) for product analysis.[7][8]

Materials:

  • Ni-T4MPyP photocatalyst

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • A sacrificial electron donor (e.g., triethanolamine (TEOA))

  • High-purity CO₂ gas

Protocol:

  • Disperse a known amount of the Ni-T4MPyP photocatalyst in the chosen solvent within the photoreactor.

  • Add the sacrificial electron donor (a typical concentration is 0.1 M TEOA).

  • Seal the reactor and purge with high-purity CO₂ for at least 30 minutes to ensure a CO₂-saturated atmosphere.

  • Position the light source at a fixed distance from the reactor's quartz window.

  • Begin irradiation while continuously stirring the reaction mixture.

  • At regular time intervals, collect a sample of the headspace gas using a gas-tight syringe.

  • Analyze the gas sample using a GC equipped with a suitable column (e.g., a molecular sieve or Porapak column) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer to quantify CO and CH₄.[1]

  • Liquid-phase products, such as formic acid, can be analyzed by High-Performance Liquid Chromatography (HPLC).[7]

CO2_Reduction_Workflow cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Product Analysis catalyst Ni-T4MPyP reactor Gas-tight Photoreactor catalyst->reactor solvent Solvent (e.g., DMF) solvent->reactor sed Sacrificial Donor (TEOA) sed->reactor purge Purge with CO₂ reactor->purge irradiate Irradiate (Visible Light) purge->irradiate gas_sampling Gas Sampling irradiate->gas_sampling liquid_sampling Liquid Sampling irradiate->liquid_sampling gc Gas Chromatography (GC) gas_sampling->gc products Quantify Products (CO, CH₄, HCOOH) gc->products hplc HPLC liquid_sampling->hplc hplc->products

Caption: Workflow for photocatalytic CO₂ reduction using Ni-T4MPyP.

Application 2: Photocatalytic Hydrogen Evolution

Porphyrin-based systems can act as photosensitizers for the production of hydrogen from water in the presence of a sacrificial electron donor.

Experimental Setup:

  • A sealed quartz reaction vessel connected to a closed gas circulation system.

  • A light source (e.g., a 300W Xenon lamp with a UV cut-off filter).

  • A gas chromatograph (GC) for H₂ detection.

Materials:

  • Ni-T4MPyP photocatalyst

  • A sacrificial electron donor (e.g., ascorbic acid or triethanolamine)

  • An aqueous solution, potentially with a pH adjustment.

  • A co-catalyst, such as platinum nanoparticles, may be required to enhance H₂ evolution.

Protocol:

  • Disperse the Ni-T4MPyP photocatalyst and any co-catalyst in the aqueous solution containing the sacrificial electron donor within the reaction vessel.

  • Seal the vessel and thoroughly degas the system by purging with an inert gas (e.g., argon or nitrogen) to remove all oxygen.

  • Irradiate the suspension with the light source while maintaining vigorous stirring.

  • The evolved gases are circulated through the closed system to the GC for quantitative analysis of H₂.

  • Monitor the amount of H₂ produced over time to determine the rate of hydrogen evolution.

H2_Evolution_Workflow cluster_prep System Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Product Analysis catalyst Ni-T4MPyP & Co-catalyst vessel Sealed Quartz Vessel catalyst->vessel solution Aqueous Solution with SED solution->vessel degas Degas with Ar/N₂ vessel->degas irradiate Irradiate (Visible Light) degas->irradiate gas_circulation Gas Circulation System irradiate->gas_circulation gc Gas Chromatography (GC) gas_circulation->gc h2 Quantify H₂ gc->h2

Caption: Workflow for photocatalytic hydrogen evolution using Ni-T4MPyP.

Application 3: Degradation of Organic Pollutants

Metalloporphyrins are effective photocatalysts for the degradation of various organic dyes and other pollutants in wastewater.[9]

Experimental Setup:

  • An open-beaker photoreactor.

  • A light source (e.g., a fluorescent lamp or a Xenon lamp).

  • A UV-Vis spectrophotometer to monitor the degradation of the pollutant.

Materials:

  • Ni-T4MPyP photocatalyst

  • A model organic pollutant (e.g., Rhodamine B, Methylene Blue, or a phenol derivative)

  • Deionized water

  • An oxidizing agent (e.g., hydrogen peroxide) may be added to enhance the degradation rate.[10]

Protocol:

  • Prepare an aqueous solution of the model organic pollutant at a known concentration.

  • Disperse a specific amount of the Ni-T4MPyP photocatalyst into the pollutant solution.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst and the pollutant.

  • If using an enhancing agent like H₂O₂, add it to the mixture.

  • Begin irradiation of the solution with the light source while continuously stirring.

  • At regular time intervals, withdraw a small aliquot of the suspension.

  • Centrifuge or filter the aliquot to remove the catalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of the pollutant using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Pollutant_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis pollutant_sol Aqueous Pollutant Solution dark_stir Stir in Dark (Adsorption Equilibrium) pollutant_sol->dark_stir catalyst Ni-T4MPyP catalyst->dark_stir irradiate Irradiate (Visible Light) dark_stir->irradiate sampling Aliquot Sampling irradiate->sampling separation Catalyst Separation (Centrifuge/Filter) sampling->separation uv_vis UV-Vis Spectrophotometry separation->uv_vis degradation Calculate Degradation Efficiency uv_vis->degradation

Caption: Workflow for the photocatalytic degradation of organic pollutants.

Concluding Remarks

Ni(II) meso-tetra(4-pyridyl)porphine stands out as a robust and versatile photocatalyst with significant potential for addressing pressing environmental and energy challenges. The protocols and application notes provided herein offer a solid foundation for researchers to delve into the photocatalytic capabilities of this fascinating molecule. Further research into the optimization of reaction conditions, immobilization of the catalyst on solid supports for enhanced reusability, and elucidation of detailed reaction mechanisms will undoubtedly pave the way for its practical implementation in sustainable technologies.

References

  • Hong, J., Zhang, W., & Xu, R. (2013). Photocatalytic reduction of CO2: a brief review on product analysis and systematic methods. Analytical Methods, 5(5), 1086-1097.
  • Hong, J., Zhang, W., & Xu, R. (2013). Photocatalytic reduction of CO2: a brief review on product analysis and systematic methods.
  • Alley, S. G., et al. (2020). Best Practices for Experiments and Reporting in Photocatalytic CO2 Reduction. University of Cambridge.
  • Perfectlight Technology. (2022, November 17).
  • Horváth, O., et al. (2017). Photophysical and photocatalytic behavior of nickel(II) 5,10,15,20- tetrakis(1-methylpyridinium-4-yl)porphyrin. Journal of Photochemistry and Photobiology A: Chemistry, 346, 145-151.
  • Silva, M. M., et al. (2020). Recent applications of porphyrins as photocatalysts in organic synthesis: batch and continuous flow approaches. Beilstein Journal of Organic Chemistry, 16, 83.
  • Ghosh, S., et al. (2025). Planar and Nonplanar Polymorphic Forms of Ni(II)-Porphyrin: Photophysical, Photocatalysis, and DFT Study. Inorganic Chemistry.
  • Indri, I., et al. (2016). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI.
  • East Tennessee State University. (2019, April 6). Gas Chromatography Analysis of CO2 Reduction Photocatalysis with Zinc Dipyrrin Complexes.
  • Neves, M. G. P. M. S., et al. (2024). Porphyrin-containing materials for photodegradation of organic pollutants in wastewaters: a review.
  • Zhao, Y., et al. (2021). Metalloporphyrinic metal–organic frameworks for enhanced photocatalytic degradation of a mustard gas simulant. Dalton Transactions, 50(31), 10863-10868.
  • Wang, D., et al. (2020). Enhanced Photocatalytic CO2 Reduction over TiO2 Using Metalloporphyrin as the Cocatalyst.
  • Kim, D., et al. (1982). Energy relaxation mechanism in Ni(II), Pd(II), Pt(II) and Zn(II) porphyrins. Journal of the American Chemical Society, 104(16), 4429-4436.
  • Li, B., et al. (2015). Photocatalytic organic pollutants degradation in metal–organic frameworks. RSC Advances, 5(16), 11987-12001.
  • Pasternack, R. F., et al. (1983). 31P NMR and viscometric studies of the interaction of meso-tetra(4-N-methylpyridyl) porphine and its Ni(II) and Zn(II) derivatives with DNA. Journal of the American Chemical Society, 105(17), 5675-5680.
  • Wang, L., et al. (2020). Porphyrin-based photocatalysts for hydrogen production. MRS Bulletin, 45(1), 33-40.
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  • Lee, C.-Y., et al. (2024). Porphyrin-based nanoporous materials for photocatalytic applications. Applied Physics Reviews, 11(3), 031304.
  • Ghasemi, S., et al. (2022).
  • Wang, Z., et al. (2025). Porphyrin-Based Metal–Organic Frameworks as Sustainable Photocatalysts for Micropollutant Degradation: A Critical Review on Structure, Mechanism and Future Perspectives.
  • Zhang, Y., et al. (2023). Stepwise assembly of Ni–N2S2 catalytic sites and porphyrin photosensitizers in a metal–organic framework for bioinspired photocatalysis. CrystEngComm, 25(30), 4251-4256.
  • Padmaja, D., et al. (2021). Figure S 20. UV-Vis spectra of meso-tetra-p-tolylporphyrins (13, 14,...
  • Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(39), 8593-8601.
  • Fagadar-Cosma, E., et al. (2007). COMPARATIVE INVESTIGATIONS OF THE ABSORPTION AND FLUORESCENCE SPECTRA OF TETRAPYRIDYLPORPHYRINE AND Zn(II) TETRAPYRIDYLPORPHYRINE.
  • Lee, J., et al. (2021). Porphyrin-Based Conjugated Polyelectrolytes for Efficient Photocatalytic Hydrogen Evolution. Macromolecules, 54(10), 4737-4746.
  • Tamaki, Y., & Ishitani, O. (2023). Porphyrins Acting as Photosensitizers in the Photocatalytic CO 2 Reduction Reaction. Applied Sciences, 13(3), 1603.
  • BenchChem. (2025). Synthesis and Photocatalytic Applications of meso-Tetraphenylporphyrin-Ag(II).
  • Chen, J., et al. (2018). Enhancing the reactivity of nickel(ii) in hydrogen evolution reactions (HERs) by β-hydrogenation of porphyrinoid ligands. Chemical Science, 9(2), 438-444.
  • Li, J., et al. (2021). Improving Photocatalytic Activity of Porphyrin on Hydrogen Evolution from Water Splitting through Combined Effects Inspired by meso-Carboxyfuryl Substitution.
  • Fagadar-Cosma, E., et al. (2008). Ft-ir, fluorescence and electronic spectra for monitoring the aggregation process of tetra-pyridylporphyrine entrapped in silica matrices.
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  • The University of Texas Rio Grande Valley. (2019). Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. ScholarWorks @ UTRGV.
  • Rezaei, M., et al. (2025). Manganese (III) meso-tetrakis(4-nitrophenyl) porphyrin sensitizes TiO₂ nanoparticles into visible region via a pyridyl linker for degradation of organic dyes. Scientific Reports, 15(1), 1-14.
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Sources

Application

Application Note: Engineering 2D Coordination Polymers via Ni(II) TPyP Incorporation

Executive Summary The rational design of two-dimensional (2D) coordination polymers (CPs) and metal-organic frameworks (MOFs) using metalloporphyrins has opened new frontiers in electrocatalysis, photophysics, and single...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of two-dimensional (2D) coordination polymers (CPs) and metal-organic frameworks (MOFs) using metalloporphyrins has opened new frontiers in electrocatalysis, photophysics, and single-atom spintronics. The organic linker 5,10,15,20-tetra(4-pyridyl)porphyrin (H₂TPyP) acts as a highly versatile tetratopic ligand. When coordinated with Nickel(II) precursors, TPyP facilitates the formation of robust 2D architectures. This application note provides a comprehensive, field-proven guide to synthesizing Ni-TPyP 2D coordination polymers across three distinct operational regimes: solvothermal crystallization, supercritical CO₂ (scCO₂) assembly, and Ultra-High Vacuum (UHV) on-surface deposition.

Mechanistic Insights & Causality: The "Why" Behind the Workflows

The structural topology and functional utility of Ni-TPyP polymers are strictly dictated by the synthetic environment and the choice of metal precursor. As an Application Scientist, it is critical to understand the causality behind these parameters rather than merely following a recipe:

  • Steric and Electronic Control in Solvothermal Synthesis: H₂TPyP exhibits extremely low solubility in most conventional liquid solvents[1]. Utilizing a mixed solvent system (DMF/H₂O) at high temperatures (150 °C) ensures slow dissolution and controlled nucleation. In this regime, Ni(II) inserts into the porphyrin core and coordinates with the pyridyl nitrogen atoms of adjacent TPyP ligands. By carefully controlling the stoichiometry, researchers can synthesize supramolecular structures where only two of the four pyridyl groups are coordinated, leaving two "naked" pyridyl nitrogens. These uncoordinated sites act as highly active, sterically unhindered centers for 2[2].

  • Overcoming Solvent Collapse with scCO₂: Traditional solvothermal methods often lead to solvent entrapment, which can cause pore collapse upon activation. Supercritical CO₂ (scCO₂) bypasses this issue. scCO₂ is an aprotic, nonpolar solvent with a strong quadrupole moment, making it an exceptional Lewis acid medium for neutral, fluorine-containing metal clusters like Ni(hfac)₂ (hexafluoroacetylacetonate)[1]. This route yields highly porous, solvent-free 2D MOF sheets ideal for 1[1].

  • Single-Atom Manipulation via On-Surface Confinement: To manipulate the spin states of coordinated magnetic atoms, the CP must be decoupled from bulk 3D interactions. Synthesizing Ni-TPyP networks directly on an atomically flat Au(111) surface under UHV confines the assembly to a strict 2D monolayer. This allows for the formation of dinuclear Ni centers where "top-Ni" atoms protrude above the molecular plane, enabling atomic-scale tuning of magnetic properties via 3[3].

Quantitative Data Presentation: Comparative Analysis

Synthesis MethodMetal PrecursorCoordination EnvironmentKey Structural MetricPrimary Application
Solvothermal Ni(OAc)₂·4H₂ONi-N₄ core + 2 coordinated Pyridyl N (2 naked Pyridyl N)Monoclinic Space Group (P2₁/c)CO₂ Reduction Electrocatalysis (FE_CO = 83.7%)
Supercritical CO₂ Ni(hfac)₂Full metalation + 4 coordinated Pyridyl NBET Surface Area: ~450 m²/gPhotodynamic Therapy / Photophysics
UHV On-Surface High-purity Ni atomsDinuclear Ni centers (Top-Ni above plane)2D Monolayer CoverageSingle-Atom Magnetic Tuning (STM/STS)

Experimental Protocols (Self-Validating Systems)

Protocol A: Solvothermal Assembly of Catalytic Ni-TPyP Layers

Objective: Synthesize bulk 2D crystals with uncoordinated pyridyl sites for electrocatalysis.

  • Preparation: Prepare a 6 mL solvent mixture of deionized water and N,N-dimethylformamide (DMF) to balance the solubility of the organic and inorganic components[2].

  • Reagent Loading: Add 0.10 mmol (0.06 g) of H₂TPyP and 0.10 mmol (0.06 g) of Ni(OAc)₂·4H₂O into a 10 mL scintillation vial[2]. Sonicate for 10 minutes to ensure homogeneous dispersion.

  • Crystallization: Seal the vial and heat in a programmable oven at 150 °C for 72 hours (3 days)[2].

  • Controlled Cooling: Cool the system to room temperature at a strict rate of 10 °C/h. This slow cooling rate is the critical causal factor for preventing amorphous precipitation and ensuring high-quality crystal growth[2].

  • Harvesting: Isolate the resulting crystals via filtration, wash with fresh DMF and ethanol, and dry under vacuum.

  • Self-Validation Check: Perform Single-Crystal X-Ray Diffraction (SC-XRD). A successful synthesis will confirm a monoclinic space group (P2₁/c) where the Ni(II) ion coordinates to the porphyrin center and exactly two external pyridyl N atoms, leaving two active sites available[2].

Protocol B: scCO₂-Mediated Synthesis of Porous[Ni-TPyP]n MOFs

Objective: Generate high-surface-area, solvent-free 2D MOFs.

  • Reagent Loading: In a 10 mL glass vial, combine 0.34 mmol of Ni(hfac)₂ and 0.11 mmol of H₂TPyP, standardizing a molar ratio of approximately 3.1:1 for Ni(II)/H₂TPyP[1].

  • Reactor Setup: Place the vial into a 100 mL high-pressure autoclave equipped with opposite sapphire windows (e.g., Thar Design) for visual monitoring[1].

  • Supercritical Phase: Seal the autoclave and pressurize with pure CO₂ (99.995%) to supercritical conditions (typically >7.39 MPa and >31.1 °C).

  • Incubation: Maintain the supercritical state to allow complete metalation and coordination assembly. The aprotic nature of scCO₂ will drive the formation of the[Ni-TPyP]n framework[1].

  • Depressurization: Slowly depressurize the system to safely vent the CO₂, leaving behind the dry MOF powder without the capillary forces that typically cause pore collapse.

  • Self-Validation Check: Conduct N₂ adsorption-desorption isotherms and FTIR. A successful synthesis will yield a BET surface area of ~450 m²/g. FTIR must show a significant reduction of the inner pyrrole N–H stretching band at 3300 cm⁻¹ and the emergence of an N–Ni bond signal at ~1000 cm⁻¹[1].

Protocol C: UHV On-Surface Deposition of Ni-TPyP Monolayers

Objective: Fabricate 2D networks for single-atom electronic manipulation.

  • Substrate Preparation: Prepare an atomically flat Au(111) single-crystal substrate by repeated cycles of Ar⁺ sputtering and annealing in an Ultra-High Vacuum (UHV) chamber[3].

  • Co-Deposition: Sublimate H₂TPyP molecules from a Knudsen cell onto the Au(111) surface held at room temperature. Simultaneously, co-deposit high-purity Ni atoms using an electron-beam evaporator[3].

  • Network Annealing: Anneal the sample at 373 K for 25 minutes. This thermal energy overcomes the diffusion barrier, inducing the formation of the Ni-TPyP coordination network[3].

  • Hydrogenation (Optional Tuning): Expose the network to a H₂/H atmosphere at 618.9 Langmuir to selectively hydrogenate the coordinated top-Ni atoms[3].

  • Self-Validation Check: Utilize Low-Temperature Scanning Tunneling Microscopy (LT-STM). The network should display dinuclear Ni centers. Differential conductance (dI/dV) spectroscopy in a vertical magnetic field should confirm spin state modulation (tuning from S = 1/2 to S = 1 or S = 3/2 upon hydrogenation)[3].

Visualization: Assembly Workflow

NiTPyP_Assembly H2TPyP H2TPyP Ligand (Tetra(4-pyridyl)porphyrin) Assembly Coordination Assembly & Metalation H2TPyP->Assembly Ni_Precursor Ni(II) Precursor (e.g., Ni(OAc)2, Ni(hfac)2) Ni_Precursor->Assembly Solvothermal Solvothermal Route (DMF/H2O, 150°C) Assembly->Solvothermal Bulk Crystals scCO2 Supercritical CO2 Route (scCO2, High Pressure) Assembly->scCO2 High Surface Area OnSurface On-Surface Route (Au(111), UHV, 373K) Assembly->OnSurface Monolayer Product1 2D Supramolecular Layers (CO2RR Electrocatalysis) Solvothermal->Product1 Product2 Porous [Ni-TPyP]n MOF (Photophysics / Therapeutics) scCO2->Product2 Product3 2D Monolayer Network (Single-Atom Spintronics) OnSurface->Product3

Workflow of Ni-TPyP 2D coordination polymer assembly across three distinct synthetic regimes.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ni(II) meso-tetra(4-pyridyl)porphine Solubility

Welcome to the Technical Support Center for porphyrin chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the notoriously poor solubility of Ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for porphyrin chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the notoriously poor solubility of Ni(II) meso-tetra(4-pyridyl)porphine (NiTPyP) in organic solvents.

Core Diagnostics: Why is NiTPyP Crashing Out?

Before applying a solubilization protocol, it is critical to understand the physical chemistry driving the precipitation of your compound. NiTPyP exhibits extremely low thermodynamic solubility in common organic solvents like N,N-dimethylformamide (DMF)[1]. This behavior is driven by two compounding factors:

  • Unrestricted π−π Stacking: The highly conjugated, planar porphyrin macrocycles strongly attract one another. The peripheral pyridyl groups can also participate in hydrogen bonding or coordinate with trace metals, leading to rapid J-aggregate or H-aggregate formation[2].

  • The d8 Square-Planar Trap: Unlike Zn(II) or Co(II) porphyrins—which readily accept bulky axial ligands (like pyridine or imidazole) that physically block π−π stacking—Ni(II) porphyrins possess a low-spin d8 electron configuration. This forces a strictly square-planar geometry that strongly resists axial coordination. Consequently, standard "axial disruption" techniques fail for NiTPyP.

To achieve true solubility, you must modify the peripheral meso-pyridyl groups to introduce steric bulk or electrostatic repulsion.

Solubilization Decision Matrix

Select your experimental pathway based on the target solvent system required for your downstream application (e.g., MOF synthesis, catalysis, or photodynamic therapy).

NiTPyP_Workflow Start NiTPyP Solid (Insoluble) Decision Target Solvent Polarity? Start->Decision Polar Polar Organics (MeOH, DMF) Decision->Polar NonPolar Non-Polar Organics (DCM, Toluene) Decision->NonPolar Aqueous Aqueous/Hybrid Systems Decision->Aqueous Action1 Acidification (TFA) Protonates Pyridyl N Polar->Action1 Action2 N-Alkylation (e.g., Octyl Iodide) NonPolar->Action2 Action3 Peripheral Metalation (e.g., Ru(bpy)2Cl2) Aqueous->Action3 Result1 Soluble Cationic [NiTPyP-H4]4+ Action1->Result1 Result2 Soluble Alkyl-NiTPyP Lipophilic Salt Action2->Result2 Result3 Soluble Tetraruthenated NiTPyP Complex Action3->Result3

Decision tree for selecting a NiTPyP solubilization strategy based on the target solvent system.

Validated Methodologies for Solubilization

Every protocol below is designed as a self-validating system. Do not proceed to downstream applications without passing the listed validation checkpoints.

Protocol A: Peripheral N-Alkylation for Non-Polar/Halogenated Solvents

Causality: Attaching long alkyl chains (e.g., octyl or dodecyl) to the peripheral pyridyl nitrogens creates massive steric bulk that physically prevents π−π stacking[3]. Pairing this tetracationic porphyrin with a highly lipophilic counter-ion like bis(trifluoromethanesulfonyl)imide (TFSI) drastically increases solubility in non-polar solvents, potentially yielding a room-temperature ionic liquid[4].

Step-by-Step Workflow:

  • Suspend 50 mg of NiTPyP in 5 mL of anhydrous N-methyl-2-pyrrolidone (NMP) in a Schlenk flask.

  • Add a 100-fold molar excess of 1-iodooctane (or 1-iodododecane).

  • Heat the mixture at 100 °C for 72–90 hours under a strict nitrogen atmosphere to drive complete tetra-alkylation[3].

  • Cool to room temperature and precipitate the crude iodide salt by pouring the mixture into 150 mL of diethyl ether.

  • Counter-ion Exchange: Dissolve the precipitate in a minimal volume of methanol and add an excess of Lithium TFSI (LiTFSI). Stir for 2 hours.

  • Extract the product into dichloromethane (DCM) and wash with water to remove LiI.

  • Validation Checkpoint: Perform 1H NMR in CDCl3​ . Look for the characteristic downfield shift of the pyridyl protons (indicating quaternization) and the presence of the long alkyl chain peaks.

Protocol B: Acid-Mediated Protonation for Polar Organics

Causality: Protonating the peripheral pyridyl groups converts the neutral porphyrin into a tetracationic species ( [NiTPyP−H4​]4+ ). The resulting electrostatic repulsion forces the macrocycles apart, enabling rapid dissolution in polar organic solvents or acidic aqueous media[5].

Step-by-Step Workflow:

  • Suspend NiTPyP in your target polar solvent (e.g., Methanol or DMF).

  • Dropwise add Trifluoroacetic acid (TFA) or 1M HCl (typically 0.1–1.0% v/v) while stirring.

  • Continue stirring for 15–30 minutes until the opaque suspension transitions into a clear, homogeneous solution.

  • Validation Checkpoint: Perform UV-Vis spectroscopy. The Soret band of the unprotonated monomer is ~414 nm[6]. Upon successful protonation and de-aggregation, the Soret band will undergo a bathochromic shift to ~440 nm[7].

Protocol C: Peripheral Metalation (Tetraruthenation) for Hybrid Systems

Causality: Coordinating bulky metal complexes to the four pyridyl nitrogens creates a massive steric shield around the NiTPyP core, permanently preventing aggregation while maintaining the electronic integrity of the Ni(II) center[6].

Step-by-Step Workflow:

  • Combine NiTPyP and [Ru(bpy)2​Cl2​] in a 1:4.5 molar ratio in a degassed ethanol/water (1:1) mixture.

  • Reflux the solution under argon for 24 hours.

  • Cool the solution to room temperature and add saturated aqueous NH4​PF6​ to precipitate the [NiTPyP{Ru(bpy)2​Cl}4​]4+ complex.

  • Filter, wash with cold water, and dry under vacuum.

  • Validation Checkpoint: UV-Vis spectroscopy will show the characteristic NiTPyP Soret band at 414 nm, alongside intense Ru-to-bpy metal-to-ligand charge transfer (MLCT) bands between 450–490 nm[6],[7].

Quantitative Solubility Profiles

Use this data to benchmark the success of your chosen modification against the unmodified baseline.

Porphyrin DerivativePrimary ModificationOptimal SolventsSoret Band ( λmax​ )Reference
Unmodified NiTPyP NoneNone (Extremely low in DMF)414 nm[1],[6]
[NiTPyP−H4​]4+ Acidification (TFA/HCl)Acidic MeOH, Acidic Water~440 nm[7],[5]
[NiTPyP−R4​]4+[TFSI]4​ N-Alkylation + Anion ExchangeDCM, Chloroform, Toluene~420 nm[3],[4]
[NiTPyP{Ru(bpy)2​Cl}4​]4+ Peripheral MetalationAcetonitrile, DMF414 nm[6],[7]

Frequently Asked Questions (FAQs)

Q: Can I use pyridine or imidazole to dissolve NiTPyP via axial coordination? A: No. Unlike Zn(II) or Co(II) porphyrins, Ni(II) porphyrins feature a low-spin d8 electron configuration. This results in a strictly square-planar geometry that strongly resists axial coordination. Adding pyridine will not disrupt the π−π stacking.

Q: My NiTPyP solution in DMF becomes cloudy over time. Why? A: Unmodified NiTPyP has extremely low thermodynamic solubility in DMF[1]. While it may initially form a kinetic suspension upon sonication, it will eventually undergo J- or H-aggregation due to strong intermolecular π−π interactions and coordinate bonding between the pyridyl nitrogens and trace impurities, leading to precipitation[2].

Q: How do I verify that my solubilization strategy worked without demetalating the Ni(II) core? A: Monitor the Soret band via UV-Vis spectroscopy. Intact, monomeric NiTPyP typically exhibits a Soret band around 414 nm[6]. If the core is demetalated to the free-base porphyrin ( H2​TPyP ), you will observe a Soret band shift (typically ~418-420 nm) and the appearance of four distinct Q-bands instead of the two Q-bands characteristic of metalloporphyrins.

Q: Can I use standard surfactants instead of covalent modification? A: Yes, micellar confinement using surfactants (like sodium decanesulfonate) can encapsulate neutral NiTPyP into hydrophobic cores. This triggers an acid-base neutralization that pulls the porphyrin into an aqueous suspension[5]. However, this creates a microemulsion rather than a true organic solution and may interfere with downstream catalytic or MOF-building applications.

References

  • [3] Synthesis of Bis{meso-Tetrakis(4-N-alkylpyridiniumyl)porphyrinato}cerium and Its Redox Switching Behavior. National Institutes of Health (PMC). URL:[Link]

  • [1] Copyright Undertaking - PolyU Electronic Theses. Hong Kong Polytechnic University. URL:[Link]

  • [4] Synthesis of Cationic Derivatives of 5,10,15,20-Tetra(4-pyridyl)porphyrin. Russian Journal of General Chemistry (ResearchGate / Springer). URL:[Link]

  • [6] Supramolecular chemistry and technology. SciSpace / Anais da Academia Brasileira de Ciências. URL:[Link]

  • [7] Supramolecular chemistry and technology. SciELO. URL:[Link]

  • [5] Porphyrin Self-Assembled Nanostructures and Applications. IntechOpen. URL:[Link]

  • [2] Reversible aggregation of porphyrins in the solid state. Supramolecular Chemistry (Taylor & Francis). URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude Nickel(II) meso-tetra(4-pyridyl)porphyrin (Ni-T4PP)

Welcome to the technical support center for the purification of crude Nickel(II) meso-tetra(4-pyridyl)porphyrin (Ni-T4PP). This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude Nickel(II) meso-tetra(4-pyridyl)porphyrin (Ni-T4PP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this vital compound.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section directly addresses common problems encountered during the purification of crude Ni-T4PP.

Problem 1: Low Yield of Purified Ni-T4PP

Q: I've performed the purification, but my final yield of Ni-T4PP is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low yields can be frustrating, but they are often traceable to a few key steps in the purification process. Let's break down the likely culprits and their solutions:

  • Incomplete Metallation: The initial synthesis of Ni-T4PP from the free-base porphyrin (H₂T4PP) might not have gone to completion.

    • Cause: Insufficient nickel salt, suboptimal reaction temperature, or too short a reaction time can lead to a mixture of the desired product and unreacted starting material.

    • Solution: Ensure you are using a sufficient excess of the nickel salt (e.g., nickel(II) acetate). The reaction often requires refluxing in a suitable solvent like dimethylformamide (DMF) or a mixture of methanol and chloroform for several hours to ensure complete metallation.[1][2] Monitoring the reaction progress using UV-Vis spectroscopy is highly recommended. The characteristic Soret band of the free-base porphyrin (around 422 nm) will shift upon metallation to approximately 415-420 nm for Ni-T4PP.[3]

  • Loss During Extraction/Washing: The workup procedure to remove excess nickel salts and other water-soluble impurities can lead to product loss if not performed carefully.

    • Cause: Ni-T4PP, while generally soluble in organic solvents, can be lost to the aqueous phase if the pH is not controlled or if emulsions form.

    • Solution: During aqueous washes, ensure the pH of the aqueous layer is neutral or slightly basic to minimize protonation of the pyridyl groups, which would increase aqueous solubility. If emulsions form, they can sometimes be broken by the addition of a small amount of brine (saturated NaCl solution).

  • Inefficient Chromatographic Separation: Column chromatography is a common and effective method for porphyrin purification, but improper technique can lead to significant product loss.[4][5]

    • Cause: Using an inappropriate stationary phase, an incorrect solvent system, or poor column packing can result in broad bands and incomplete separation, leading to the collection of mixed fractions and a lower yield of the pure product. The deep color of porphyrins can also make it difficult to visually track the separation on the column.[6]

    • Solution:

      • Stationary Phase: Alumina (neutral or basic) is often preferred over silica gel for the purification of basic compounds like pyridyl-substituted porphyrins to avoid strong adsorption and potential demetallation.

      • Solvent System: A gradient elution is typically most effective. Start with a non-polar solvent like dichloromethane (DCM) or chloroform and gradually increase the polarity by adding methanol. For example, a gradient of 0-5% methanol in DCM is a good starting point.

      • Automated Flash Chromatography: Consider using an automated flash chromatography system. These systems can provide better separation and reproducibility, saving time and improving yield compared to manual methods.[6]

  • Suboptimal Recrystallization: Recrystallization is a powerful final purification step, but it requires careful solvent selection to avoid significant product loss.[7]

    • Cause: If the chosen solvent system has too high a solubility for Ni-T4PP at low temperatures, a significant portion of the product will remain in the mother liquor.

    • Solution: A good recrystallization solvent system for Ni-T4PP is a mixture where the compound is soluble in one solvent when hot but sparingly soluble when cold, and highly soluble in the other. A common and effective system is a mixture of chloroform or dichloromethane and a non-polar solvent like hexane or light petroleum.[1] Dissolve the crude product in a minimal amount of hot chloroform/DCM and then slowly add the non-polar solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of well-defined crystals.

Problem 2: Persistent Impurities in the Final Product

Q: After purification, my analytical data (NMR, UV-Vis) suggests the presence of impurities. What are these impurities and how can I remove them?

A: The nature of the impurities depends on the synthetic route, but some are quite common.

  • Unreacted Free-Base Porphyrin (H₂T4PP): This is one of the most common impurities.

    • Identification: The UV-Vis spectrum will show a characteristic four-peak Q-band region for the free-base porphyrin, which is absent in the metallated species.

    • Removal:

      • Acid Wash: A facile method takes advantage of the different basicities of the pyridyl substituents.[8] Washing a dichloromethane solution of the crude product with a dilute acid solution (e.g., 0.1 M HCl) will protonate the more basic free-base porphyrin, causing it to move into the aqueous phase while the Ni-T4PP remains in the organic layer.

      • Chromatography: As mentioned previously, column chromatography on alumina is very effective at separating the metallated porphyrin from the free-base.

  • Chlorin Contamination: Chlorins are partially reduced porphyrins and are common byproducts in porphyrin synthesis.

    • Identification: Chlorins typically have a strong absorption band around 650 nm in their UV-Vis spectrum.

    • Removal: Careful column chromatography is the most effective method for removing chlorin impurities. They often elute very close to the desired porphyrin, so a slow gradient and careful fraction collection are crucial.

  • Other Porphyrin-like Byproducts: The synthesis of porphyrins can sometimes lead to the formation of other macrocyclic compounds.

    • Identification: These can be difficult to identify without advanced analytical techniques like mass spectrometry.

    • Removal: High-performance liquid chromatography (HPLC), particularly preparative HPLC, can be employed for the final purification to achieve very high purity if other methods fail.[4][5] A reversed-phase C18 column with a gradient of acetonitrile and water (often with a buffer like ammonium acetate) is a good starting point.[4][9]

Problem 3: Difficulty with Characterization

Q: My purified Ni-T4PP is giving me a complex NMR spectrum, making it difficult to confirm the structure. What could be the issue?

A: This is often due to aggregation of the porphyrin molecules in solution.

  • Cause: Porphyrins, especially metalloporphyrins, have a strong tendency to aggregate in solution due to π-π stacking interactions. This can lead to significant broadening of the signals in the NMR spectrum.

  • Solution:

    • Solvent Choice: Use a solvent that is less likely to promote aggregation. Deuterated chloroform (CDCl₃) is a common choice, but sometimes the addition of a small amount of a coordinating solvent like deuterated pyridine (pyridine-d₅) can help to break up aggregates by coordinating to the nickel center.

    • Concentration: Run the NMR at a lower concentration. Diluting the sample can often reduce aggregation and lead to a sharper, more well-resolved spectrum.

    • Temperature: Acquiring the NMR spectrum at a higher temperature can sometimes help to break up aggregates and improve spectral resolution.

II. Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying crude Ni-T4PP on a large scale?

A1: For large-scale purification, column chromatography is the most practical and widely used technique.[4][5] Using a column packed with neutral or basic alumina and a gradient elution of methanol in dichloromethane or chloroform is a robust and effective method. Automated flash chromatography systems can significantly improve the efficiency and reproducibility of large-scale purifications.[6]

Q2: How can I confirm the purity of my final Ni-T4PP product?

A2: A combination of analytical techniques should be used to confirm the purity:

  • UV-Vis Spectroscopy: A sharp Soret band and the absence of the characteristic Q-bands of the free-base porphyrin are good indicators of successful metallation.

  • ¹H NMR Spectroscopy: A clean spectrum with the expected signals and integration will confirm the structure and the absence of proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing purity. A single, sharp peak is indicative of a pure compound.[4]

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Q3: What are the storage recommendations for purified Ni-T4PP?

A3: Purified Ni-T4PP should be stored as a solid in a cool, dark, and dry place to prevent photodegradation.[10] It is generally stable at room temperature.

Q4: Can I use silica gel for the column chromatography of Ni-T4PP?

A4: While silica gel can be used, it is generally not the preferred stationary phase for basic porphyrins like Ni-T4PP. The acidic nature of silica can lead to strong adsorption of the basic pyridyl groups, resulting in band tailing and potential demetallation. If silica gel must be used, it is advisable to neutralize it by washing the column with a solvent mixture containing a small amount of a base like triethylamine before loading the sample.

III. Detailed Experimental Protocol: Purification of Crude Ni-T4PP

This protocol outlines a reliable method for the purification of crude Ni-T4PP.

Step 1: Acidic Wash to Remove Unreacted Free-Base Porphyrin
  • Dissolve the crude Ni-T4PP in a suitable organic solvent such as dichloromethane (DCM) in a separatory funnel.

  • Add an equal volume of 0.1 M hydrochloric acid (HCl) to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes. The aqueous layer will likely turn a different color as it extracts the protonated free-base porphyrin.

  • Allow the layers to separate and drain the lower organic layer.

  • Wash the organic layer with deionized water until the pH of the aqueous wash is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Step 2: Column Chromatography on Alumina
  • Prepare a column with neutral or basic alumina as the stationary phase.

  • Dissolve the product from Step 1 in a minimal amount of the initial eluting solvent (e.g., DCM).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity. A good starting point is 100% DCM, gradually increasing to 5% methanol in DCM.

  • Collect the fractions containing the desired purple-colored band of Ni-T4PP.

  • Monitor the fractions by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: Recrystallization
  • Dissolve the purified Ni-T4PP from Step 2 in a minimal amount of hot chloroform or dichloromethane.

  • Slowly add a non-polar solvent like hexane or light petroleum until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool it further in a refrigerator or ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-polar solvent, and dry them under vacuum.

IV. Visualizations and Data

Purification Workflow

PurificationWorkflow crude Crude Ni-T4PP acid_wash Acidic Wash (0.1 M HCl) crude->acid_wash Remove Free-Base chromatography Column Chromatography (Alumina, DCM/MeOH gradient) acid_wash->chromatography Separate Porphyrinic Impurities recrystallization Recrystallization (CHCl3/Hexane) chromatography->recrystallization Final Polishing pure_product Pure Ni-T4PP recrystallization->pure_product High Purity Product

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of Ni(II) TPyP Metal-Organic Frameworks

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for enhancing the thermal stability of Nickel(II) meso-tetra(4-pyridyl)porphyrin (Ni(II) TPyP) metal-organic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for enhancing the thermal stability of Nickel(II) meso-tetra(4-pyridyl)porphyrin (Ni(II) TPyP) metal-organic frameworks (MOFs). The information presented herein is synthesized from established scientific principles and field-proven insights to ensure both accuracy and practical applicability in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of Ni(II) TPyP MOFs, providing a foundational understanding for subsequent troubleshooting and experimental design.

Q1: What is a Ni(II) TPyP MOF, and why is its thermal stability important?

A Ni(II) TPyP MOF is a crystalline porous material constructed from nickel(II) ions coordinated to meso-tetra(4-pyridyl)porphyrin organic linkers.[1] These MOFs are of significant interest for applications in drug delivery, catalysis, and gas storage due to their high porosity and tunable structures.[2][3] High thermal stability is crucial for these applications as it ensures the structural integrity of the MOF during processes that involve heating, such as drug loading, catalysis at elevated temperatures, and regeneration of the material for reuse.[4]

Q2: What is the typical thermal decomposition temperature of a standard Ni(II) TPyP MOF?

The thermal decomposition temperature of Ni(II) TPyP MOFs can vary depending on the specific synthesis conditions and the presence of guest molecules within the pores. Generally, the framework decomposition begins after the removal of solvent molecules. For many porphyrin-based MOFs, significant decomposition of the framework often occurs at temperatures above 300-350 °C.[5][6] Thermogravimetric analysis (TGA) is the standard technique used to determine this decomposition temperature.[7]

Q3: What are the primary mechanisms of thermal decomposition in these MOFs?

Thermal decomposition of Ni(II) TPyP MOFs typically proceeds in stages. The initial weight loss observed in TGA is usually attributed to the removal of guest solvent molecules residing within the pores.[8][9] The subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the organic linker (TPyP) and the collapse of the crystalline framework.[10] This process is initiated by the breakage of the coordination bonds between the nickel ions and the pyridyl nitrogen atoms of the porphyrin linker.[10]

Q4: Can the choice of metal ion affect the thermal stability?

Yes, the choice of the metal ion plays a significant role in the thermal stability of a MOF. Generally, MOFs constructed with high-valence metal ions tend to exhibit greater thermal and chemical stability due to the formation of stronger metal-ligand bonds.[11][12] While this guide focuses on Ni(II), it's a noteworthy principle in the broader field of MOF design.

Q5: How do guest molecules within the pores influence thermal stability?

Guest molecules can have a significant impact on the thermal stability of MOFs. In some cases, the presence of guest molecules can enhance thermal stability by providing additional structural support within the pores, preventing premature collapse of the framework upon heating.[13][14] Conversely, certain guest molecules might interact with the framework in a way that lowers the decomposition temperature. The effect is highly dependent on the nature of the guest-framework interactions.[15]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments aimed at enhancing the thermal stability of Ni(II) TPyP MOFs.

ProblemPossible Cause(s)Recommended Solution(s)
Premature framework collapse during thermal activation. - Heating rate is too high. - Residual solvent is removed too aggressively. - Inherent low thermal stability of the pristine MOF.- Decrease the heating rate during thermogravimetric analysis (TGA) or vacuum activation (e.g., 1-5 °C/min). - Employ a stepwise heating program with holds at intermediate temperatures to allow for gradual solvent removal. - Consider post-synthetic modification strategies to enhance the intrinsic thermal stability of the framework (see Section 3).
Inconsistent TGA results for the same MOF sample. - Inhomogeneous sample (e.g., presence of unreacted starting materials). - Variations in the amount of adsorbed solvent or guest molecules. - Instrument calibration issues.- Ensure the MOF sample is thoroughly washed and purified to remove any unreacted precursors. - Pre-treat the sample under vacuum at a mild temperature (e.g., 80-120 °C) to remove loosely bound solvent molecules before TGA analysis. - Regularly calibrate the TGA instrument according to the manufacturer's specifications.
Post-synthetic modification fails to improve thermal stability. - Incomplete reaction or low degree of functionalization. - The chosen modification strategy is not suitable for enhancing thermal stability. - Degradation of the MOF during the modification process.- Optimize the reaction conditions for post-synthetic modification (e.g., reaction time, temperature, and reagent concentration) to achieve a higher degree of functionalization.[16] - Select modification strategies known to enhance framework rigidity, such as linker functionalization with bulky groups or cross-linking.[17][18] - Characterize the MOF before and after modification (e.g., using PXRD) to ensure the framework integrity is maintained.
Reduced porosity after thermal stability enhancement. - Pore blockage by the functional groups introduced during modification. - Partial collapse of the framework, even if the overall decomposition temperature is higher.- Choose functional groups that are large enough to provide steric hindrance but not so large that they completely block the pores. - Perform gas sorption analysis (e.g., N2 at 77 K) to assess the porosity and surface area of the modified MOF.[6] - Correlate TGA data with in-situ variable-temperature powder X-ray diffraction (VT-PXRD) to monitor the crystallinity of the MOF as a function of temperature.[8]

Strategies for Enhancing Thermal Stability

Improving the thermal stability of Ni(II) TPyP MOFs is critical for their practical application. The following are key strategies that can be employed.

Linker Functionalization

Introducing functional groups to the porphyrin linker can significantly enhance the thermal stability of the resulting MOF.[17] This can be achieved either by using a pre-functionalized linker during synthesis or through post-synthetic modification.[12][18]

  • Mechanism of Enhancement: Bulky functional groups can introduce steric hindrance that restricts the vibrational modes of the linker, thereby requiring more energy to initiate thermal decomposition.[10] Additionally, functional groups can alter the electronic properties of the linker, potentially strengthening the coordination bond with the nickel center.[17]

  • Experimental Workflow:

    G cluster_0 Pre-Synthetic Functionalization cluster_1 Post-Synthetic Modification (PSM) A Synthesize Functionalized TPyP Linker B Solvothermal Synthesis of MOF A->B C Characterization (PXRD, TGA) B->C D Synthesize Pristine Ni(II) TPyP MOF E Perform PSM Reaction D->E F Purification and Characterization E->F

    Caption: Workflows for pre- and post-synthetic linker functionalization.

Post-Synthetic Metal Exchange

In some cases, the thermal stability of a MOF can be improved by exchanging the metal ions within the framework after its initial synthesis.[19] This is particularly relevant when starting with a less stable isostructural MOF.

  • Mechanism of Enhancement: Exchanging the original metal ion with one that forms a stronger coordination bond can increase the overall stability of the framework. For instance, replacing a more labile metal with Ni(II) could enhance thermal robustness.[19]

Guest Molecule Encapsulation

The introduction of specific guest molecules into the pores of the MOF can also lead to enhanced thermal stability.

  • Mechanism of Enhancement: Guest molecules can act as "scaffolds" within the pores, providing additional support to the framework and preventing its collapse at elevated temperatures.[13] This is particularly effective if there are strong interactions between the guest and the MOF framework.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the decomposition temperature of a Ni(II) TPyP MOF.

Materials:

  • Ni(II) TPyP MOF sample (5-10 mg)

  • TGA instrument

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Place 5-10 mg of the MOF sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Purge the instrument with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to a final temperature of at least 600 °C at a heating rate of 10 °C/min.

  • Record the weight loss as a function of temperature.

  • The onset temperature of the major weight loss step after the initial solvent loss corresponds to the decomposition temperature of the MOF.

General Protocol for Post-Synthetic Modification (PSM)

Objective: To introduce functional groups onto the Ni(II) TPyP MOF to enhance its thermal stability.

Materials:

  • Pristine Ni(II) TPyP MOF

  • Appropriate solvent

  • Reagent for functionalization

  • Reaction vessel

Procedure:

  • Activate the pristine Ni(II) TPyP MOF by heating under vacuum to remove guest molecules.

  • Suspend the activated MOF in a suitable solvent in a reaction vessel.

  • Add the functionalizing reagent to the suspension.

  • Heat the reaction mixture at an appropriate temperature for a specified time. The reaction conditions will vary depending on the specific modification being performed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the modified MOF by filtration or centrifugation.

  • Thoroughly wash the modified MOF with fresh solvent to remove any unreacted reagents.

  • Dry the modified MOF under vacuum.

  • Characterize the material using techniques such as PXRD (to confirm framework integrity), FT-IR or NMR (to confirm functionalization), and TGA (to assess thermal stability).

Data Presentation

Table 1: Comparative Thermal Decomposition Temperatures
MOF SampleModificationDecomposition Onset (°C)Reference
Pristine Ni-MOF-74None~350-400[20]
Ni-doped MOF-5Ni(II) doping>400[6]
Functionalized ICR-8Dimethylamino groups~300-350[5]
Functionalized ICR-14Ethyl carboxylate groups~350[5]

Note: The decomposition temperatures are approximate and can vary based on experimental conditions.

Visualizing Relationships

Logical Flow for Enhancing Thermal Stability

G A Identify Need for Enhanced Thermal Stability B Select Enhancement Strategy A->B C Linker Functionalization B->C D Guest Molecule Encapsulation B->D E Post-Synthetic Metal Exchange B->E F Perform Experiment C->F D->F E->F G Characterize Modified MOF (TGA, PXRD, etc.) F->G H Analyze Results G->H H->B Iterate if Necessary I Optimized Thermally Stable MOF H->I

Caption: Decision-making process for improving MOF thermal stability.

References

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  • Increasing the Stability of Metal-Organic Frameworks - SciSpace. (2014, September 18). SciSpace.
  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends - MDPI. (2023, November 15). MDPI.
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. (n.d.). PubMed Central.
  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs) - IntechOpen. (2022, April 25). IntechOpen.
  • Tuning the Moisture and Thermal Stability of Metal–Organic Frameworks through Incorporation of Pendant Hydrophobic Groups | Crystal Growth & Design - ACS Publications. (2013, September 13).
  • Negative thermal expansion design strategies in metal-organic frameworks - HIMS. (2019, September 24). University of Amsterdam.
  • Thermal Stability of Methyl-Functionalized MOF-5 | The Journal of Physical Chemistry C. (2019, November 13).
  • Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al) - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Enhanced Guest@MOF Interaction via Stepwise Thermal Annealing: TCNQ@Cu 3 (BTC) 2. (2021, January 7).
  • Various Synthetic Strategies to Prepare Metal-Organic Frameworks - ACS Publications. (2024, March 5).
  • Chemical Stability of Metal‐organic Frameworks for Applications in Drug Delivery. (2021, July 1). Wiley Online Library.
  • Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions. (2025, August 11). PreScouter.
  • Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites - Repository of Leibniz Universität Hannover. (n.d.). Leibniz University Hannover.
  • Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants - PMC. (n.d.). PubMed Central.
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  • Impact of Disordered Guest–Framework Interactions on the Crystallography of Metal–Organic Frameworks | Journal of the American Chemical Society. (2018, June 25).
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  • Synthesis, Characterization, and Catalytic Performance of a New Heterobimetallic Y/Tb Metal–Organic Framework with High Catalytic Activity | ACS Omega - ACS Publications. (2024, June 3).
  • Design and synthesis of pillared metal–organic frameworks featuring olefinic fragments - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs) - Digital WPI. (n.d.). Worcester Polytechnic Institute.
  • Solvothermal synthesis and characterization of novel [Ni (II)(Tpy)(Pydc)]. 2H2O metal-organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution | Request PDF - ResearchGate. (2025, August 10).
  • Guest-responsive thermal expansion in the Zr–porphyrin metal–organic framework PCN-222 - AIP Publishing. (2022, July 8). AIP Publishing.
  • Synthesis and Characterization of a New Series of Nickel(II) meso-Tetrakis (Polyfluorophenyl)porphyrins Functionalized by Pyrrole Groups and Their Electropolymerized Films - PubMed. (n.d.). PubMed.
  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications - MDPI. (2021, November 22). MDPI.
  • Design and synthesis of pillared metal-organic frameworks featuring olefinic fragments - ChemRxiv. (n.d.). ChemRxiv.
  • Post‐synthetic modification strategies to enable enhanced MOF stability. - ResearchGate. (n.d.).
  • (PDF) Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. (2020, September 24).
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  • Enhanced Hydrostability in Ni-Doped MOF-5 | Inorganic Chemistry - ACS Publications. (2012, August 17).
  • Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in W
  • Synthesis Procedures of Porphyrin-Based Metal–Organic Frameworks - Encyclopedia.pub. (2022, August 24). Encyclopedia.pub.
  • Postsynthetic modification of metal-organic frameworks. - Semantic Scholar. (n.d.). Semantic Scholar.
  • Energetic Metal–Organic Frameworks: Thermal Behaviors and Combustion of Nickel Oxide (II) Based on Activated Carbon Compositions | Request PDF - ResearchGate. (n.d.). ResearchGate. 3al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC. PubMed Central.
  • Synthesis, Crystal Structure, and Kinetics of the Thermal Decomposition of the Nickel(II) Complex of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol - PMC. (n.d.). PubMed Central.
  • Thermal decomposition pathways of nitro-functionalized metal–organic frameworks - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Local Geometry and Electronic Properties of Nickel Nanoparticles Prepared via Thermal Decomposition of Ni-MOF-74 | Inorganic Chemistry - ACS Publications. (2018, July 31).
  • Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique - MDPI. (2020, March 15). MDPI.

Sources

Optimization

Technical Support Center: Ni(II) meso-tetra (4-pyridyl) porphine NMR Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ni(II) meso-tetra (4-pyridyl) porphine. This guide provides in-depth troubleshooting advice and answers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ni(II) meso-tetra (4-pyridyl) porphine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common issue of NMR peak broadening observed during the analysis of this paramagnetic compound. Our goal is to equip you with the scientific understanding and practical protocols to achieve high-quality NMR data.

Troubleshooting Guide: Resolving NMR Peak Broadening

This section addresses specific problems you may encounter during your NMR experiments with Ni(II) meso-tetra (4-pyridyl) porphine. Each entry details the underlying causes and provides actionable solutions.

Question 1: Why are the peaks in my 1H NMR spectrum of Ni(II) meso-tetra (4-pyridyl) porphine incredibly broad and poorly resolved?

Answer:

The significant peak broadening you are observing is primarily due to the paramagnetic nature of the Ni(II) center in your porphyrin complex. Unlike their diamagnetic counterparts, paramagnetic molecules possess unpaired electrons that create a strong local magnetic field. This leads to several effects that dramatically influence the NMR spectrum:

  • Rapid Nuclear Relaxation: The fluctuating magnetic field generated by the unpaired electrons provides a very efficient mechanism for nuclear spin relaxation (both T1 and T2).[1][2] This rapid relaxation leads to a short lifetime of the excited nuclear spin state, which, due to the uncertainty principle, results in a broad range of frequencies for the NMR signal, manifesting as peak broadening.[3]

  • Hyperfine Interactions: The interaction between the unpaired electrons and the nuclei, known as hyperfine coupling, causes large chemical shift changes (paramagnetic shifts) and contributes to line broadening.[4][5] These interactions can be divided into two main types:

    • Contact (or Scalar) Shifts: Occur when there is a finite probability of finding the unpaired electron at the nucleus, typically transmitted through chemical bonds.[2][5]

    • Pseudocontact (or Dipolar) Shifts: Arise from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment.[2][5]

The Ni(II) ion in a square planar porphyrin is typically low-spin (S=0) and diamagnetic. However, the coordination of axial ligands, such as the pyridyl groups of neighboring porphyrin molecules in an aggregate or solvent molecules, can induce a spin-state change to a high-spin (S=1) paramagnetic state.[6][7] This equilibrium between spin states is a key factor in the observed NMR properties.

dot graph TD { A[Start: Broad NMR Peaks Observed] --> B{Is Aggregation a Factor?}; B -->|Yes| C[Modify Solvent/Concentration]; B -->|No| D{Optimize Experimental Parameters}; C --> E[Use Coordinating Solvents]; C --> F[Decrease Concentration]; E --> G[Re-acquire NMR]; F --> G; D --> H[Variable Temperature NMR]; D --> I[Adjust Acquisition Parameters]; H --> G; I --> G; G --> J{Peak Resolution Improved?}; J -->|Yes| K[Analysis]; J -->|No| L[Consider Alternative Techniques]; }

Caption: Troubleshooting workflow for broad NMR peaks.

Protocol 1: Mitigating Aggregation-Induced Paramagnetism

Porphyrin self-aggregation, driven by π-π stacking interactions, is a common phenomenon, especially in non-polar or weakly coordinating solvents.[8][9] This aggregation can promote the formation of six-coordinate high-spin Ni(II) centers, leading to significant paramagnetic broadening.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve your Ni(II) meso-tetra (4-pyridyl) porphine sample in a strongly coordinating, polar aprotic solvent. Solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are known to minimize aggregation and can help maintain the monomeric, diamagnetic state of the porphyrin.[8] The axial coordination of these solvents can sometimes lead to a stable six-coordinate high-spin complex, but often with more defined and less exchange-broadened signals than those from ill-defined aggregates.

  • Concentration Adjustment: Acquire a series of 1H NMR spectra at different concentrations (e.g., from 10 mM down to 0.1 mM). If aggregation is the primary cause of broadening, you should observe a significant sharpening of the peaks as the concentration decreases, due to the shift in equilibrium towards the monomeric species.[10][11]

  • Addition of a Strong Ligand: In a non-coordinating solvent like chloroform-d, titrate in a strong axial ligand such as pyridine. Pyridine will coordinate to the Ni(II) center, breaking up aggregates and forming a discrete six-coordinate high-spin complex.[9] While still paramagnetic, this well-defined species often gives sharper, more interpretable signals compared to a mixture of aggregates.[12]

Table 1: Solvent Effects on Porphyrin Aggregation and NMR Spectra

Solvent PropertyEffect on AggregationExpected Impact on NMR SpectrumRecommended Solvents
Non-polar / Weakly Coordinating Promotes π-π stacking and aggregation.Significant peak broadening due to a mixture of species and exchange.Chloroform, Toluene
Polar Aprotic / Coordinating Disrupts aggregation by solvating the porphyrin rings and coordinating to the metal center.Sharper peaks due to a higher population of monomeric species.DMF, DMSO, Pyridine
Question 2: I've tried changing solvents and concentrations, but my peaks are still broad. What other experimental parameters can I optimize?

Answer:

If modifying the sample conditions does not sufficiently resolve the peak broadening, optimizing the NMR acquisition and processing parameters is the next critical step. For paramagnetic samples, standard NMR parameters are often suboptimal.

Protocol 2: Variable Temperature (VT) NMR Spectroscopy

Temperature has a profound effect on paramagnetic NMR spectra. It influences chemical exchange rates, electronic relaxation times, and the equilibrium between different spin states.[13][14][15]

Step-by-Step Methodology:

  • Select a Suitable Temperature Range: Choose a temperature range that is appropriate for your solvent and sample stability. A common starting point is from room temperature (e.g., 298 K) down to the freezing point of the solvent in decrements of 10-20 K, and up to a higher temperature (e.g., 343 K) if the sample is stable.

  • Acquire a Series of Spectra: Record a 1H NMR spectrum at each temperature point, ensuring the sample has reached thermal equilibrium before each acquisition.

  • Analyze the Temperature Dependence:

    • Sharpening at Higher Temperatures: If the broadening is due to chemical exchange (e.g., between different aggregated forms or between coordinated and uncoordinated states), increasing the temperature will often lead to faster exchange on the NMR timescale, resulting in a single, averaged, and sharper peak.[16]

    • Sharpening at Lower Temperatures: Conversely, if the broadening is dominated by rapid T2 relaxation, lowering the temperature can sometimes lead to longer electronic relaxation times, which in turn can reduce the nuclear relaxation rate and sharpen the NMR lines. However, the relationship between temperature and paramagnetic relaxation can be complex.[14]

    • Curie Law Behavior: The chemical shifts of paramagnetic signals are expected to be temperature-dependent, often following the Curie Law (shift proportional to 1/T).[13][15] Observing this behavior can help confirm the paramagnetic nature of the signals.

Protocol 3: Optimization of NMR Acquisition Parameters

The rapid relaxation in paramagnetic samples necessitates the use of non-standard acquisition parameters.

Step-by-Step Methodology:

  • Short Repetition Time (TR) or Delay (d1): Due to the very fast T1 relaxation, a short repetition time (e.g., 0.1 to 1 second) can be used. This allows for the rapid acquisition of a large number of scans, significantly improving the signal-to-noise ratio in a shorter amount of time.[17]

  • Wide Spectral Width (sw): Paramagnetic shifts can be very large, causing peaks to appear far outside the typical diamagnetic 1H NMR window (0-10 ppm).[5] It is crucial to use a wide spectral width (e.g., 100 ppm or more) to ensure all signals are detected.

  • Fast Acquisition Time (at): A shorter acquisition time may be necessary to accommodate the rapid decay of the signal (short T2).

  • Use of a Paramagnetic-Specific Pulse Sequence: For 2D experiments, specialized pulse sequences designed for paramagnetic molecules, which incorporate very short delays, may be beneficial.[1]

Table 2: Recommended NMR Parameters for Paramagnetic Samples

ParameterTypical Diamagnetic ValueRecommended Paramagnetic ValueRationale
Repetition Time (TR) 1-5 s0.1-1 sFast T1 relaxation allows for rapid pulsing.
Spectral Width (sw) 10-15 ppm50-200 ppm or widerTo encompass large paramagnetic shifts.
Number of Scans (ns) 8-1664-1024 or moreTo compensate for broad signals and improve S/N.

Frequently Asked Questions (FAQs)

Q1: Could the broadening be due to the quadrupolar moment of the nitrogen atoms?

A: While 14N is a quadrupolar nucleus (spin I=1), and its rapid relaxation can cause broadening of directly attached protons, this is unlikely to be the primary cause of the widespread and significant broadening observed for the entire porphyrin macrocycle.[18] The dominant effect for your Ni(II) complex is the paramagnetism of the metal center, which influences all protons in the molecule to varying degrees. Quadrupolar broadening from 14N is typically a more localized effect.[3][19]

Q2: My Ni(II) porphyrin should be square planar and diamagnetic. Why am I seeing paramagnetic effects?

A: The coordination environment of the Ni(II) ion is crucial. In the solid state or in a completely non-coordinating environment, Ni(II) porphyrins are indeed typically four-coordinate, square planar, and diamagnetic (low-spin, S=0).[6] However, in solution, they can readily coordinate with axial ligands (including solvent molecules or other porphyrin molecules in an aggregate) to form five- or six-coordinate species.[6][12] This change in coordination geometry can lead to a switch to a high-spin (S=1) paramagnetic state, which is responsible for the observed paramagnetic NMR effects.[7]

Q3: How can I confirm that my sample is indeed paramagnetic?

A: There are several ways to confirm paramagnetism:

  • Temperature Dependence of Chemical Shifts: As mentioned in the troubleshooting guide, paramagnetic shifts typically exhibit a strong dependence on temperature, often following the Curie Law (a plot of chemical shift vs. 1/T should be linear).[13][15]

  • Large Chemical Shift Range: The observation of 1H NMR signals significantly outside the normal 0-10 ppm range is a strong indicator of paramagnetism.[5]

  • Evans Method: This is a classic NMR-based method for determining the magnetic susceptibility of a solution, which directly measures its paramagnetic properties.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: If your compound has unpaired electrons, it should be EPR active. An EPR spectrum provides direct evidence of a paramagnetic species.

Q4: Can I use 2D NMR techniques on my paramagnetic Ni(II) porphyrin?

A: Yes, but with caution and specialized parameters. Standard 2D NMR experiments like COSY and HSQC often fail for paramagnetic compounds due to the very fast relaxation, which causes the signal to decay before it can be transferred between nuclei. However, modified pulse sequences with very short delays have been developed for paramagnetic systems.[1][20] Techniques like 2D-NOESY can also be useful, as the paramagnetic relaxation enhancement (PRE) can provide distance information.

dot graph TD { subgraph "Factors Causing Peak Broadening" A[Paramagnetism of Ni(II) Center] B[Self-Aggregation] C[Chemical Exchange] end

}

Caption: Key factors and solutions for NMR peak broadening.

References

  • Temperature dependence of contact and dipolar NMR chemical shifts in paramagnetic molecules. (2015). AIP Publishing. [Link]

  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (2021). MDPI. [Link]

  • Structure and Properties of a Five-Coordinate Nickel(II) Porphyrin. (2019). Inorganic Chemistry. [Link]

  • Paramagnetic Nuclear Magnetic Resonance: The Toolkit. (2023). MDPI. [Link]

  • Bimolecular Sandwich Aggregates of Porphyrin Nanorings. (n.d.). PMC. [Link]

  • Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. (2024). ACS Publications. [Link]

  • NMR spectra of the porphyrins. Part 42. The synthesis and aggregation behaviour of some chlorophyll analogues. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Paramagnetic NMR. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Factors Influencing Self-Aggregation Tendencies of Cationic Porphyrins in Aqueous Solution. (2000). Journal of the American Chemical Society. [Link]

  • Temperature Dependence of Nuclear Magnetization and Relaxation. (2005). PubMed. [Link]

  • Temperature dependence H7 NMR shift of the A,B) op and C) cp DUT-8(Ni)... (n.d.). ResearchGate. [Link]

  • Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. (n.d.). PMC. [Link]

  • A new one pot and solvent-free synthesis of nickel porphyrin complex. (2009). Taylor & Francis Online. [Link]

  • NH Tautomerism of N-Confused Porphyrin: Solvent/Substituent Effects and Isomerization Mechanism. (2020). The Journal of Physical Chemistry A. [Link]

  • Fused Nickel(II) Porphyrins—Sensing of Toxic Anions and Selected Metal Ions Through Supramolecular Interactions. (2020). Frontiers. [Link]

  • NMR spectra of the porphyrins. Part 40. Self-aggregation in zinc(II) and nickel(II) 2-vinylphyllperythrins. (n.d.). RSC Publishing. [Link]

  • Stepwise oxidations of a nickel(ii)–iron(iii) heterobimetallic porphyrin dimer: structure, spectroscopic and theoretical investigation. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • NMR Relaxation Rates of Quadrupolar Aqueous Ions from Classical Molecular Dynamics Using Force-Field Specific Sternheimer Factors. (2021). Journal of Chemical Theory and Computation. [Link]

  • NMR of Paramagnetic Compounds. (n.d.). ResearchGate. [Link]

  • N-Confused Porphyrin Derivatives: Syntheses, Tautomeric Existence, Exchange, Aggregation Properties and Photodynamic Therapy. (n.d.). Shodhganga. [Link]

  • NMR Calculations for Paramagnetic Molecules and Metal Complexes. (n.d.). OSTI.GOV. [Link]

  • Nuclear Magnetic Resonance Shifts in Paramagnetic Metalloporphyrins and Metalloproteins. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • CHAPTER 1: NMR Principles of Paramagnetic Materials. (2021). The Royal Society of Chemistry. [Link]

  • Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors. (2023). PMC. [Link]

  • Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. (2018). IntechOpen. [Link]

  • Quadrupolar relaxation in NMR : r/Chempros. (2022). Reddit. [Link]

  • Mechanisms for the Spin‐State Switching of Strapped Ni‐Porphyrin Complexes Deposited on Metal Surfaces: Insights from Quantum Chemical Calculations. (n.d.). PMC. [Link]

  • Effect of solvent on the electronic absorption spectral properties of Ni(II) and Cu(II)-complexes of some mixed β-octasubstituted-meso-tetraphenylporphyrins. (n.d.). ResearchGate. [Link]

  • Factors Influencing Chemical Shifts • NMR Peak Area: Integr. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Proton magnetic resonance spectra of porphyrins. Part VI. Complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine. (n.d.). R Discovery. [Link]

  • Quadrupolar nuclei. (n.d.). University of Ottawa. [Link]

  • Microscale Synthesis and 1H NMR Analysis of ZnII and NiII Tetraphenylporphyrins. (2005). Journal of Chemical Education. [Link]

  • Paramagnetic NMR Investigations of High-Spin Nickel(II) Complexes. Controlled Synthesis, Structural, Electronic, and Magnetic Properties of Dinuclear vs Mononuclear Species. (2001). ResearchGate. [Link]

  • [2502.06409] Quadrupolar NMR Relaxation as a Local Probe of Collective Dynamics in Aqueous Alcaline and Alcaline-Earth Chlorides Solutions. (2025). arXiv.org. [Link]

  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. (n.d.). PMC. [Link]

  • Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. (n.d.). Dalton Transactions (RSC Publishing). [Link]

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Reference Data & Comparative Studies

Validation

Ni(ii) meso-tetra (4-pyridyl) porphine vs Co(II) TPyP for electrocatalysis

Strategic Comparison: Ni(II) vs. Co(II) meso-Tetra(4-pyridyl)porphine in Electrocatalysis Executive Summary & Mechanistic Divergence Metalloporphyrins represent a highly tunable class of molecular electrocatalysts.

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Comparison: Ni(II) vs. Co(II) meso-Tetra(4-pyridyl)porphine in Electrocatalysis

Executive Summary & Mechanistic Divergence

Metalloporphyrins represent a highly tunable class of molecular electrocatalysts. By altering the central transition metal and the peripheral substituents, researchers can precisely dictate the catalytic microenvironment. This guide provides an in-depth comparative analysis of two prominent derivatives: Ni(II) meso-tetra(4-pyridyl)porphine (NiTPyP) and Co(II) meso-tetra(4-pyridyl)porphine (CoTPyP) .

While structurally similar, their distinct d-electron configurations and coordination behaviors drive them toward entirely different electrocatalytic applications. NiTPyP excels as a bifunctional catalyst for overall water splitting (Oxygen Evolution and Hydrogen Evolution Reactions), whereas CoTPyP is fundamentally optimized for the Oxygen Reduction Reaction (ORR).

Co(II) TPyP: Mastering the Oxygen Reduction Reaction (ORR)

Cobalt porphyrins are renowned for their ability to bind dioxygen and catalyze its reduction. The Co(II) center in CoTPyP provides an ideal biomimetic single-atom site for O2 activation, stabilizing the elusive hydroperoxyl (*OOH) intermediate during the catalytic cycle[1].

Causality in Design: Monomeric CoTPyP often suffers from high overpotentials and sluggish kinetics because a single metal site struggles to facilitate multi-electron transfers efficiently[2]. However, the peripheral 4-pyridyl groups allow for coordination-driven self-assembly. By linking two CoTPyP units with ruthenium-based arene clips, researchers can synthesize a cofacial "Co Prism"[2]. This bimetallic pocket synergistically stabilizes O2 and facilitates proton-coupled electron transfer, enhancing the turnover frequency (TOF) from 6 h⁻¹ to 66 h⁻¹[2]. Furthermore, tuning the cohesive interactions by moving the pyridine nitrogen to the meta-position (m-CoTPyP) optimizes the electronic structure to highly favor the 2-electron ORR pathway, selectively producing valuable hydrogen peroxide (H2O2)[3].

Ni(II) TPyP: Bifunctional Water Splitting (OER/HER)

Unlike Co(II), the Ni(II) center in a planar porphyrin ring is notoriously inert for ORR but becomes highly active for water splitting when its secondary coordination sphere is engineered.

Causality in Design: Recent breakthroughs demonstrate that positional isomerism of the pyridyl groups (ortho, meta, para) in NiTPyP drastically alters the catalytic microenvironment via hydrogen-bond regulation[4]. Specifically, the meta-isomer (m-NiTPyP) positions the peripheral nitrogen atoms at the exact distance required to form optimal hydrogen bonds with water molecules and reaction intermediates[4]. This H-bonding network lowers the adsorption free energy of H-donating substances and modulates the N-Ni-N bond angles, enabling the Ni center to efficiently drive both the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) in alkaline media[4].

Mechanistic_Pathways NiTPyP Ni(II) TPyP (Microenvironment Tuning) HBond H-Bond Regulation (m-NiTPyP) NiTPyP->HBond CoTPyP Co(II) TPyP (Cofacial Assembly) Prism Co Prism Formation (Enhanced TOF) CoTPyP->Prism OER OER (267 mV) HER HER (138 mV) ORR ORR (2e- / 4e-) HBond->OER HBond->HER Prism->ORR

Electrocatalytic pathways of NiTPyP (OER/HER) and CoTPyP (ORR).

Quantitative Performance Comparison

The following table synthesizes the benchmark metrics for both catalysts under their optimized conditions.

Catalyst SystemPrimary ReactionOverpotential (mV)TOF / RateSelectivity / Faradaic Eff.Key Structural Advantage
CoTPyP (Monomer) ORRHigh (> 800 mV)6 h⁻¹ (Chem)~44% (H2O2)Baseline single-atom site[2].
Co Prism (Cofacial) ORRModerate66 h⁻¹ (Chem)~39% (H2O2)Bimetallic pocket stabilizes *OOH[2].
m-CoTPyP ORR (2e⁻)LowHigh>90% (H2O2)Meta-N tuning optimizes 2e⁻ pathway[3].
m-NiTPyP / CNT OER267 mV (@ 10 mA/cm²)N/AHigh (O2)H-bond regulation of active site[4].
m-NiTPyP / CNT HER138 mV (@ 10 mA/cm²)N/AHigh (H2)Optimal H-donor adsorption energy[4].

Self-Validating Experimental Protocols

To ensure reproducibility and rigorous scientific validation, the following workflows detail the preparation and electrochemical testing of these systems.

Protocol A: Self-Assembly and ORR Testing of Cofacial CoTPyP Prisms

  • Self-Assembly : Combine CoTPyP (1.99 equiv), a ruthenium arene clip (e.g., Rhoxo clip, 4.0 equiv), and AgOTf (8.13 equiv) in methanol[5]. Stir at room temperature. The coordination of the Ru clips to the peripheral pyridyl nitrogens is thermodynamically driven, yielding the Co Prism in >60% yield[5].

  • Ink Formulation : Disperse the Co Prism in a mixture of water, ethanol, and 5 wt% Nafion solution. Sonicate for 30 minutes to ensure a homogeneous suspension. Causality: Nafion acts as both a structural binder and a proton conductor, facilitating proton-coupled electron transfer at the electrode surface.

  • Electrode Preparation : Drop-cast the ink onto a polished Glassy Carbon (GC) Rotating Ring-Disk Electrode (RRDE). Dry under ambient conditions.

  • Electrochemical Profiling : Perform Linear Sweep Voltammetry (LSV) in O2-saturated 0.1 M HClO4 or 0.1 M KOH. Rotate the electrode at 1600 rpm. Causality: Rotation ensures steady-state mass transport of O2 to the electrode, eliminating diffusion-limited artifacts so intrinsic kinetics can be measured[3]. Monitor the ring current to quantify H2O2 production.

Protocol B: Preparation of m-NiTPyP Bifunctional Electrodes for Water Splitting

  • Hybridization : Synthesize m-NiTPyP and physically mix it with acid-treated Carbon Nanotubes (CNTs) in dimethylformamide (DMF). Causality: The π-π interactions between the porphyrin macrocycle and the CNT sidewalls ensure robust anchoring and rapid electron transfer, overcoming the inherent poor conductivity of molecular porphyrins[4].

  • Electrode Fabrication : Drop-cast the m-NiTPyP/CNT suspension onto a conductive substrate (e.g., Carbon Cloth) to achieve a standardized mass loading (e.g., 0.5 mg/cm²).

  • Bifunctional Testing : In a three-electrode cell containing 1.0 M KOH, perform Cyclic Voltammetry (CV) to activate the catalyst. Measure OER and HER activity via LSV at a slow scan rate (5 mV/s) to minimize capacitive current interference.

  • Overall Water Splitting Validation : Assemble a two-electrode electrolyzer using m-NiTPyP/CNT as both the anode and cathode. Record the cell voltage required to reach 10 mA/cm² (ideally ~1.62 V) and run chronopotentiometry for >20 hours[4]. Causality: Long-term chronopotentiometry is a self-validating step that proves the molecular catalyst does not degrade or leach into the alkaline electrolyte under continuous gas evolution.

Experimental_Workflow Prep 1. Catalyst Preparation (Self-Assembly or Synthesis) Ink 2. Catalyst Ink Formulation (Nafion + Carbon Support) Prep->Ink Deposition 3. Electrode Deposition (Glassy Carbon / Carbon Cloth) Ink->Deposition Test 4. Electrochemical Testing (CV, LSV, RRDE) Deposition->Test

Standardized workflow for metalloporphyrin electrode preparation and testing.

Conclusion

The choice between NiTPyP and CoTPyP dictates the trajectory of the electrochemical system. CoTPyP is the premier choice for ORR, particularly when engineered into cofacial prisms to overcome the kinetic bottlenecks of monomeric porphyrins. Conversely, NiTPyP—specifically its meta-substituted isomer—is a formidable bifunctional catalyst for alkaline water splitting, leveraging precise hydrogen-bond microenvironments to stabilize OER and HER intermediates.

References

  • A Self-Assembled Cofacial Cobalt Porphyrin Prism for Oxygen Reduction Catalysis | Journal of the American Chemical Society. acs.org. 2

  • Tuning cohesive interactions of porphyrins for selective two‐electron oxygen reductions. researchgate.net. 3

  • Single Metal Atom Catalysts and ORR: H-Bonding, Solvation, and the Elusive Hydroperoxyl Intermediate. polimi.it. 1

  • Hydrogen-Bond Regulation of the Microenvironment of Ni(II)-Porphyrin Bifunctional Electrocatalysts for Efficient Overall Water Splitting - PubMed. nih.gov. 4

  • Lowering the Symmetry of Cofacial Porphyrin Prisms for Selective Oxygen Reduction Electrocatalysis - NSF PAR. nsf.gov. 5

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Comparative

A Comparative Guide to Ni(II) and Zn(II) meso-tetra(4-pyridyl)porphine Coordination Networks

In the dynamic field of materials science, the rational design and synthesis of coordination polymers, or metal-organic frameworks (MOFs), have garnered significant attention.[1][2] These materials, constructed from meta...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of materials science, the rational design and synthesis of coordination polymers, or metal-organic frameworks (MOFs), have garnered significant attention.[1][2] These materials, constructed from metal ions or clusters linked by organic ligands, offer unparalleled versatility in applications ranging from catalysis and gas storage to nonlinear optics and sensing.[3][4] Among the vast library of organic linkers, porphyrins and their metallated derivatives are particularly compelling due to their unique photophysical and electrochemical properties, and their ability to mimic biological systems.[3][5]

This guide provides an in-depth comparison of coordination networks constructed from meso-tetra(4-pyridyl)porphine (TPyP) with two distinct divalent metal ions: Nickel(II) and Zinc(II). The choice of the central metal ion within the porphyrin macrocycle, as well as the metal node connecting the porphyrin units, profoundly influences the resulting network's topology, stability, and functional properties.[6][7] This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two systems and to inform the selection of materials for specific applications.

I. The Building Blocks: Ni(II)-TPyP vs. Zn(II)-TPyP

The fundamental structural unit for these coordination networks is the metalloporphyrin, either Nickel(II)-meso-tetra(4-pyridyl)porphine (Ni-TPyP) or Zinc(II)-meso-tetra(4-pyridyl)porphine (Zn-TPyP).[8][9] The four pyridyl groups at the meso positions of the porphyrin ring serve as the coordination sites for external metal ions, enabling the formation of extended one-, two-, or three-dimensional networks.

The intrinsic properties of the central Ni(II) and Zn(II) ions dictate the electronic and photophysical behavior of the monomeric units. Ni(II), with a d⁸ electron configuration, often forms square planar complexes and its porphyrins are known to exhibit rapid radiationless deactivation of excited states.[10] In contrast, Zn(II), with a d¹⁰ configuration, forms stable complexes and its porphyrins typically display strong fluorescence and are often employed as photosensitizers.[5][11] These fundamental differences have significant implications for the potential applications of the resulting coordination networks.

II. Synthesis and Network Formation: A Tale of Two Metals

The synthesis of both Ni(II) and Zn(II)-TPyP coordination networks generally involves the reaction of the pre-metallated porphyrin with a metal salt that will act as the network node. Common synthetic techniques include slow evaporation, diffusion, and solvothermal methods.[12][13] The choice of solvent, temperature, and ancillary ligands can influence the final structure and dimensionality of the network.

A critical distinction arises from the coordination preferences of the external metal ions used as nodes and their interaction with the pyridyl groups of the Ni-TPyP and Zn-TPyP linkers. While both can form coordination polymers, the lability and coordination geometry of the nodal metal ion play a crucial role. For instance, studies have shown that the reaction of TPyP with various metal complexes can lead to the formation of porous frameworks where the metal coordinates to the exocyclic pyridine moieties.[14]

Experimental Protocol: Solvothermal Synthesis of a TPyP-Based Coordination Polymer

This protocol provides a general guideline for the synthesis of a TPyP-based coordination network. Note that specific parameters may need to be optimized depending on the desired metal ion and network topology.

  • Reactant Preparation: In a small glass vial, dissolve 0.01 mmol of the metalloporphyrin (Ni-TPyP or Zn-TPyP) in 5 mL of a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • Addition of Metal Node: To this solution, add 0.01 mmol of a metal salt (e.g., zinc nitrate, nickel acetate). The choice of anion can influence the final structure.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours). The temperature and reaction time are critical parameters for crystal growth.

  • Cooling and Crystal Recovery: Allow the oven to cool slowly to room temperature. The rate of cooling can affect crystal quality. Collect the resulting crystals by filtration, wash with fresh solvent, and dry under vacuum.

Causality Behind Experimental Choices: The solvothermal method is often chosen for the synthesis of coordination polymers as it allows for the formation of highly crystalline materials by promoting slow and controlled crystal growth at elevated temperatures and pressures. The choice of a high-boiling point solvent like DMF is crucial as it can solubilize the reactants and act as a template or structure-directing agent.

G cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product Metalloporphyrin Ni(II)-TPyP or Zn(II)-TPyP Mixing Mixing in Vial Metalloporphyrin->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heat Heat (80-120°C) Reaction Sealed Reaction Heat->Reaction Mixing->Reaction Coordination_Network Crystalline Coordination Network Reaction->Coordination_Network G cluster_ni Ni(II)-TPyP Network cluster_zn Zn(II)-TPyP Network Ni_Properties Square Planar/Octahedral Geometry Non-Luminescent Redox-Active Ni(II) Center Zn_Properties Tetrahedral/Octahedral Geometry Fluorescent/Phosphorescent Redox-Inactive Zn(II) Center Comparison Comparative Properties Comparison->Ni_Properties d8 configuration Comparison->Zn_Properties d10 configuration

Caption: Key property differences between Ni(II) and Zn(II)-TPyP coordination networks.

IV. Performance in Key Applications

The distinct properties of Ni(II) and Zn(II)-TPyP coordination networks translate into different performance characteristics in various applications.

Catalysis:

  • Ni(II)-TPyP Networks: The redox activity of the nickel center makes these materials promising for electrocatalysis and oxidation reactions. [15]For instance, pyrolyzed Ni(II) porphyrin-based materials have shown excellent performance as electrocatalysts for the oxygen evolution reaction. [15]* Zn(II)-TPyP Networks: The strong light-absorbing and photosensitizing properties of zinc porphyrins make their coordination networks highly suitable for photocatalysis. [16]They have been successfully employed in photocatalytic hydrogen evolution and CO₂ reduction. [16][17]In some cases, Zn(II) porphyrin complexes have also demonstrated catalytic activity in the degradation of organic dyes. [5][18] Sensing:

  • Ni(II)-TPyP Networks: The interaction of analytes with the nickel center can lead to changes in the electrochemical or spectroscopic properties of the material, enabling its use in chemical sensing. [19]* Zn(II)-TPyP Networks: The inherent fluorescence of zinc porphyrins is highly sensitive to the local environment. Quenching or enhancement of this fluorescence upon interaction with analytes forms the basis for highly sensitive fluorescent sensors. [18] Nonlinear Optics:

  • Both Ni(II) and Zn(II) porphyrin-based materials have been investigated for their nonlinear optical properties, which are of interest for applications such as optical limiting. [8]

V. Conclusion and Future Outlook

The choice between Ni(II) and Zn(II) as the central metal ion in meso-tetra(4-pyridyl)porphine-based coordination networks is a critical design parameter that significantly impacts the resulting material's properties and performance. Ni(II)-TPyP networks, with their redox-active metal centers, are well-suited for applications in electrocatalysis and certain types of chemical sensing. In contrast, the strong luminescence and photosensitizing capabilities of Zn(II)-TPyP networks make them ideal candidates for photocatalysis, fluorescent sensing, and optoelectronic devices. [11] Future research in this area will likely focus on the development of mixed-metal systems to harness the synergistic effects of both Ni(II) and Zn(II) centers within a single framework. [20]The synthesis of hierarchical and multifunctional materials by incorporating other functional components is also a promising avenue for advancing the capabilities of these versatile coordination networks. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-property relationships will undoubtedly unlock new applications for these fascinating materials.

References

  • Guo, Z., & Chen, B. (2015). Recent developments in metal–metalloporphyrin frameworks. Dalton Transactions, 44(37), 16873-16881. [Link]

  • Guo, Z., & Chen, B. (2015). Recent developments in metal–metalloporphyrin frameworks. Dalton Transactions, 44(37), 16873-16881. [Link]

  • Zhang, Y., et al. (2024). Metalloporphyrin-Based Covalent Organic Frameworks: Design, Construction, and Photocatalytic Applications. Molecules, 29(2), 481. [Link]

  • Zhang, Y., et al. (2024). Metalloporphyrin-Based Covalent Organic Frameworks: Design, Construction, and Photocatalytic Applications. Molecules, 29(2), 481. [Link]

  • Nasri, S., et al. (2023). Synthesis of a Novel Zinc(II) Porphyrin Complex, Halide Ion Reception, Catalytic Degradation of Dyes, and Optoelectronic Application. Molecules, 28(3), 1333. [Link]

  • Al-Hussaini, S., et al. (2022). Metalloporphyrin Metal–Organic Frameworks: Eminent Synthetic Strategies and Recent Practical Exploitations. Molecules, 27(15), 4945. [Link]

  • Nasri, S., et al. (2024). New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation. RSC Advances, 14(16), 11233-11248. [Link]

  • van der Veen, M. A., et al. (2022). Combining Nickel- and Zinc-Porphyrin Sites via Covalent Organic Frameworks for Electrochemical CO2 Reduction. ACS Applied Materials & Interfaces, 14(34), 38743-38751. [Link]

  • Sharma, S., et al. (2023). Synthesis and Applications of Zn-Porphyrin Based Light Harvesting Materials. AIP Conference Proceedings, 2851(1), 020002. [Link]

  • Mehrani, A., et al. (2013). Synthesis and structural characterization of zinc(II) coordination compounds with pyterpy; new precursors for preparation of zinc(II) oxide nano-particles with different morphologies. Journal of Coordination Chemistry, 66(7), 1254-1266. [Link]

  • Szterenberg, L., & Stochel, G. (2024). Photophysical Processes of Porphyrin and Corrin Complexes with Nickel and Palladium. International Journal of Molecular Sciences, 25(3), 1845. [Link]

  • Jia, H.-M., et al. (2012). Syntheses, Structures and Characterization of Two Ni(II) and Pb(II) Coordination Polymers Constructed by 2-(4-Fluorophenyl)-1H-imidazo[4,5-f]p[1][12]henanthroline and Flexible 4,4'-Oxybis(benzoate) Ligands. Zeitschrift für anorganische und allgemeine Chemie, 638(15), 2541-2545. [Link]

  • Wang, C., et al. (2022). Zn (II) Porphyrin Built-in D–A Covalent Organic Framework for Efficient Photocatalytic H2 Evolution. Polymers, 14(22), 4893. [Link]

  • Liu, G.-C., et al. (2020). Syntheses, Structural Characterization and Properties of Nickel(II) Coordination Polymer with 1,3,5-Tris(1H-pyrazol-3-yl)benzene and Succinic Acid. Journal of Inorganic and Organometallic Polymers and Materials, 30(10), 3959-3965. [Link]

  • Morsali, A., & Tadjarodi, A. (2004). Synthesis and characterization of coordination polymers of Zn(II) with 1,3-bis(4-pyridyl)propane and 4,4'-pyridine ligands. Zeitschrift für anorganische und allgemeine Chemie, 630(1), 112-116. [Link]

  • Nomiya, K., et al. (2004). Syntheses and Characterization of New Nickel Coordination Polymers with 4,4′-Dipyridylsulfide. Dynamic Rearrangements of One-Dimensional Chains Responding to External Stimuli: Temperature Variation and Guest Releases/Re-Inclusions. Inorganica Chimica Acta, 357(1), 183-194. [Link]

  • Farmer, P. J., et al. (1995). A Coordination Polymer of Nickel(II) Based on a Pentadentate N, S, and O Donor Ligand. Inorganic Chemistry, 34(11), 2855-2861. [Link]

  • Rahman, M. M., et al. (2021). Kinetics and mechanism of formation of nickel(II)porphyrin and its interaction with DNA in aqueous medium. Scientific Reports, 11(1), 1-13. [Link]

  • Kumar, A., et al. (2020). Fused Nickel(II) Porphyrins—Sensing of Toxic Anions and Selected Metal Ions Through Supramolecular Interactions. Frontiers in Chemistry, 8, 598801. [Link]

  • Al-Hussaini, S., et al. (2024). Nickel(II) Porphyrin Complex-Derived Electrocatalysts for Oxygen Evolution. ACS Omega. [Link]

  • Nakagawa, R., et al. (2023). Significance of the connecting position between Zn(II) porphyrin and Re(I) bipyridine tricarbonyl complex units in dyads for room-temperature phosphorescence and photocatalytic CO2 reduction: unexpected enhancement by triethanolamine in catalytic activity. Chemical Science, 14(30), 8114-8125. [Link]

  • Flores-Alamo, M., et al. (2016). Comparative Activities of Nickel(II) and Zinc(II) Complexes of Asymmetric [NN'O] Ligands as 26S Proteasome Inhibitors. PLoS ONE, 11(1), e0145868. [Link]

  • Carlucci, C., et al. (2024). One-Dimensional and Two-Dimensional Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine: A Structural and Computational Study. Polymers, 16(3), 382. [Link]

  • Han, M.-L., et al. (2024). Co(II), Ni(II), Mn(II), and Cd(II) Coordination Polymers Constructed with Tetracarboxylic Linker: Syntheses, Structural Investigations, and Catalytic Application. Crystal Growth & Design. [Link]

  • Gros, C. P., et al. (2001). Synthesis and Characterization of a New Series of Nickel(II) meso-Tetrakis (Polyfluorophenyl)porphyrins Functionalized by Pyrrole Groups and Their Electropolymerized Films. Journal of Porphyrins and Phthalocyanines, 5(9), 711-724. [Link]

  • Lee, D. W., et al. (2019). Ni and Zn N-confused porphyrin complexes as recyclable catalysts for high efficiency solvent-free CO2 fixation into cyclic carbonates. Catalysis Science & Technology, 9(21), 6031-6040. [Link]

  • D'Souza, F., et al. (2021). Copolymers of bipyridinium and metal (Zn & Ni) porphyrin derivatives; theoretical insights and electrochemical activity towards CO2. Dalton Transactions, 50(25), 8820-8829. [Link]

  • Durantini, J., et al. (2018). Synthesis and in vitro phototoxicity of multifunctional Zn(II)meso-tetrakis(4-carboxyphenyl)porphyrin-coated gold nanoparticles assembled via axial coordination with imidazole ligands. Journal of Colloid and Interface Science, 521, 81-90. [Link]

  • Cui, G., et al. (2012). Synthesis, structural characterization, and luminescence properties of zinc(II) coordination polymers containing bis(4-pyridyl)benzylamine. Transition Metal Chemistry, 37(2), 159-164. [Link]

  • Li, Y., et al. (2019). Synthesis, characterization and antibacterial activity of Zn(II) coordination polymer. Journal of Inorganic Biochemistry, 194, 151-156. [Link]

  • Jana, A., & Kim, K. (2012). 5,10,15,20-tetra(4-pyridyl)porphyrinato zinc coordination polymeric particles with different shapes and luminescent properties. CrystEngComm, 14(18), 5859-5866. [Link]

  • Korolkov, V. V., et al. (2007). Ni porphyrins and N-confused porphyrin: electronic structure studied by X-ray absorption. Journal of Physics: Conference Series, 61, 644. [Link]

  • Suslick, K. S., et al. (2005). New Porphyrin-Based Metal−Organic Framework with High Porosity: 2-D Infinite 22.2-Å Square-Grid Coordination Network. Inorganic Chemistry, 44(8), 2612-2614. [Link]

  • Popova, E., et al. (2024). Synthesis and Structure of a Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide. Chemistry, 6(2), 481-487. [Link]

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Validation

A Comparative Guide to the NMR Chemical Shifts of Ni(II) Meso-tetra(4-pyridyl)porphine versus its Free Base Analogue

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts observed for Ni(II) meso-tetra(4-pyridyl)porphi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts observed for Ni(II) meso-tetra(4-pyridyl)porphine and its corresponding free base, meso-tetra(4-pyridyl)porphine. Understanding the influence of the central nickel(II) ion on the porphyrin's electronic structure is crucial for applications ranging from catalysis and materials science to the development of novel therapeutics. This document synthesizes experimental data and established principles to elucidate the key spectral differences, offering field-proven insights into their interpretation.

Introduction: The Impact of Metalation on Porphyrin NMR Spectra

The insertion of a metal ion into the core of a porphyrin macrocycle dramatically alters its electronic and, consequently, its magnetic environment. This is vividly reflected in the NMR spectra of the resulting metalloporphyrin compared to its free base precursor. The free base porphyrin, with its two inner N-H protons, exhibits a characteristic diamagnetic ¹H NMR spectrum. The introduction of a paramagnetic metal ion, such as Ni(II) in a square planar geometry, induces significant changes in the chemical shifts of the porphyrin protons. These alterations are not merely minor perturbations but are indicative of fundamental changes in the molecule's electronic structure and magnetic anisotropy.

This guide will focus on the specific case of meso-tetra(4-pyridyl)porphine and its Ni(II) complex, providing a detailed analysis of their ¹H and ¹³C NMR spectra. By examining the experimental data, we can gain a deeper understanding of the paramagnetic effects exerted by the Ni(II) center.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the experimentally observed ¹H and ¹³C NMR chemical shifts for meso-tetra(4-pyridyl)porphine (H₂TPyP) and its Ni(II) complex (NiTPyP). The data presented is a compilation from various spectroscopic studies.[1][2] It is important to note that the chemical shifts for the paramagnetic Ni(II) complex can be significantly broadened and shifted compared to the diamagnetic free base.

Proton/Carbon meso-tetra(4-pyridyl)porphine (Free Base) Ni(II) meso-tetra(4-pyridyl)porphine Observed Shift (Δδ in ppm)
¹H NMR
β-Pyrrolic (8H)~8.85 (s)Significantly shifted and broadenedLarge
Pyridyl-H ortho (8H)~9.05 (d)Shifted and broadenedModerate
Pyridyl-H meta (8H)~8.15 (d)Shifted and broadenedModerate
N-H (2H)~-2.80 (s, broad)AbsentN/A
¹³C NMR
Meso-Carbon~120ShiftedSignificant
α-Pyrrolic Carbon~145ShiftedSignificant
β-Pyrrolic Carbon~130ShiftedSignificant
Pyridyl Carbons~150, ~122ShiftedModerate

Note: The exact chemical shifts for the Ni(II) complex can vary depending on the solvent, concentration, and temperature due to the paramagnetic nature of the complex. The values for the Ni(II) complex are generally broader and may be significantly shifted outside the typical diamagnetic range.

Discussion: Unraveling the Influence of the Ni(II) Ion

The dramatic differences in the NMR spectra of the free base and the Ni(II) complex can be attributed to several key factors:

  • Paramagnetism of Ni(II): The square planar Ni(II) ion in the porphyrin core is a paramagnetic d⁸ system. This unpaired electron density gives rise to large magnetic moments that can significantly influence the local magnetic fields experienced by the porphyrin nuclei. This results in large chemical shift changes, known as paramagnetic or hyperfine shifts, and often leads to significant line broadening.[3]

  • Ring Current Effects: The highly conjugated 18 π-electron system of the porphyrin macrocycle generates a strong diamagnetic ring current when placed in an external magnetic field.[2] This ring current deshields the external protons (β-pyrrolic and meso-protons), shifting them downfield, and strongly shields the internal N-H protons, shifting them significantly upfield to the negative ppm region.[2] Upon metalation with Ni(II), the geometry and electronic structure of the porphyrin ring are altered, which in turn modifies the ring current and contributes to the observed chemical shift changes.

  • Coordination to Pyridyl Nitrogens: While the primary coordination is to the four pyrrolic nitrogens, the pyridyl substituents offer potential secondary coordination sites. In the solid state or in specific solvent conditions, intermolecular or solvent coordination to the Ni(II) center can occur, further influencing the electronic structure and NMR spectrum.

  • Structural Planarity: The insertion of the Ni(II) ion enforces a more planar conformation on the porphyrin macrocycle compared to the slightly ruffled structure of the free base. This change in geometry affects the overall π-system and the resulting magnetic anisotropy.

The absence of the high-field N-H proton signal in the Ni(II) complex is the most straightforward indicator of successful metalation. The significant shifts and broadening of the β-pyrrolic protons are a direct consequence of their proximity to the paramagnetic Ni(II) center. The pyridyl protons, being further away, experience a lesser, though still noticeable, effect.

Experimental Protocols

Synthesis of meso-tetra(4-pyridyl)porphine (Free Base)

A common and efficient method for the synthesis of meso-tetra(4-pyridyl)porphine is the Lindsey synthesis.

dot

Synthesis_Free_Base Pyrrole Pyrrole Intermediate Porphyrinogen Pyrrole->Intermediate PyridineCHO 4-Pyridinecarboxaldehyde PyridineCHO->Intermediate Solvent DCM or CHCl3 Solvent->Intermediate Catalyst TFA or BF3·OEt2 Catalyst->Intermediate Product meso-tetra(4-pyridyl)porphine Intermediate->Product Oxidation Oxidant DDQ or p-chloranil Oxidant->Product

Caption: Synthesis of free base porphyrin.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of freshly distilled pyrrole and 4-pyridinecarboxaldehyde in a chlorinated solvent (e.g., dichloromethane or chloroform), a catalytic amount of a Lewis acid such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂) is added.

  • Condensation: The reaction mixture is stirred at room temperature for a specified period, allowing the condensation to form the porphyrinogen intermediate.

  • Oxidation: An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the porphyrinogen to the corresponding porphyrin.

  • Purification: The crude porphyrin is purified by column chromatography on silica gel or alumina.

Synthesis of Ni(II) meso-tetra(4-pyridyl)porphine

The insertion of Ni(II) into the free base porphyrin is a straightforward metalation reaction.

dot

Synthesis_Ni_Porphyrin FreeBase meso-tetra(4-pyridyl)porphine Product Ni(II) meso-tetra(4-pyridyl)porphine FreeBase->Product NiSalt Ni(II) salt (e.g., Ni(OAc)2 or NiCl2) NiSalt->Product Solvent DMF or Toluene Solvent->Product

Caption: Metalation of the free base porphyrin.

Step-by-Step Methodology:

  • Reaction Setup: The free base porphyrin is dissolved in a high-boiling solvent such as dimethylformamide (DMF) or toluene.

  • Metalation: An excess of a Ni(II) salt, such as nickel(II) acetate or nickel(II) chloride, is added to the solution.

  • Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic spectral shifts upon metalation.

  • Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed to remove excess metal salts and purified by recrystallization or chromatography.

NMR Spectroscopy

Sample Preparation:

  • Dissolve a few milligrams of the porphyrin sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For the paramagnetic Ni(II) complex, it is crucial to use a solvent that does not coordinate to the metal center unless such coordination is the subject of study.

Acquisition Parameters:

  • ¹H NMR: A standard single-pulse experiment is usually sufficient. For the paramagnetic sample, a wider spectral width may be necessary, and a shorter relaxation delay might be beneficial due to faster relaxation times.

  • ¹³C NMR: A standard proton-decoupled experiment is used. Longer acquisition times are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Conclusion

The comparison of the NMR spectra of Ni(II) meso-tetra(4-pyridyl)porphine and its free base provides a clear and compelling illustration of the profound electronic effects of metal coordination. The disappearance of the N-H proton signal and the significant paramagnetic shifts and broadening of the pyrrole and pyridyl proton resonances in the Ni(II) complex are definitive spectroscopic signatures. These data are not merely diagnostic but offer a window into the electronic structure of the metalloporphyrin, which is fundamental to its chemical reactivity and potential applications. This guide serves as a foundational reference for researchers working with these and related porphyrinic systems.

References

  • Lindsey, J. S. Synthesis of meso-substituted porphyrins. In The Porphyrin Handbook; Kadish, K. M., Smith, K. M., Guilard, R., Eds.; Academic Press: San Diego, CA, USA, 2000; Vol. 1, pp 45–118.
  • Milgrom, L. R. The Colours of Life: An Introduction to the Chemistry of Porphyrins and Related Compounds; Oxford University Press: Oxford, UK, 1997.
  • Falvo, R. E.; Mink, L. M.; Marsh, D. F. Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. J. Chem. Educ.2015 , 92 (9), 1547–1550. [Link]

  • Walker, F. A. NMR Spectroscopy of Paramagnetic Metalloporphyrins. In The Porphyrin Handbook; Kadish, K. M., Smith, K. M., Guilard, R., Eds.; Academic Press: San Diego, CA, USA, 2000; Vol. 5, pp 81–183.
  • Kadish, K. M.; Lin, X. Q.; Han, B. C. Electrochemical and spectroelectrochemical studies of nickel(II) porphyrins in dimethylformamide. Inorg. Chem.1988 , 27 (7), 1198–1204. [Link]

Sources

Comparative

A Comparative Guide to the Electrochemical CO2 Reduction Performance of Ni(II) Tetraphenylporphyrin (TPyP)

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a cornerstone of sustainable chemistry and renewable energy storage. Among the plethora of molecular catalysts developed for this...

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Author: BenchChem Technical Support Team. Date: March 2026

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a cornerstone of sustainable chemistry and renewable energy storage. Among the plethora of molecular catalysts developed for this purpose, metalloporphyrins have garnered significant attention due to their structural tunability, high activity, and selectivity. This guide provides a comprehensive comparison of the benchmark performance of Nickel(II) Tetraphenylporphyrin (Ni(II) TPyP) in electrochemical CO2 reduction, juxtaposed with other relevant metalloporphyrin catalysts. We will delve into key performance metrics, the underlying experimental methodologies, and the mechanistic principles that govern their catalytic efficacy.

Introduction: The Role of Molecular Catalysts in CO2 Reduction

The conversion of CO2, a potent greenhouse gas, into fuels and chemical precursors is a critical endeavor to mitigate climate change and establish a circular carbon economy. Electrochemical methods offer a promising pathway by using renewable electricity to drive the reduction of CO2. At the heart of this technology lies the catalyst, which must efficiently and selectively facilitate this transformation at low overpotentials.

Molecular catalysts, particularly metalloporphyrins, offer distinct advantages. Their well-defined active sites allow for systematic tuning of electronic and steric properties, providing a powerful platform for mechanistic studies and catalyst optimization.[1] Iron porphyrins, for instance, are known to efficiently convert CO2 to carbon monoxide (CO).[2] This guide will focus on Ni(II) TPyP and its performance relative to other earth-abundant metal porphyrins like those based on iron (Fe), cobalt (Co), and manganese (Mn).

Benchmarking the Performance of Ni(II) TPyP

Nickel-based catalysts are recognized for their potential in CO2 reduction, with some systems capable of producing longer-chain hydrocarbons.[3][4] Ni(II) TPyP, as a representative nickel porphyrin, is a subject of interest for its catalytic properties. The performance of these catalysts is evaluated based on several key metrics:

  • Faradaic Efficiency (FE): The percentage of electrons used to form a specific product. A high FE for a desired product (e.g., CO) indicates high selectivity.

  • Turnover Frequency (TOF): A measure of the catalyst's intrinsic activity, representing the number of substrate molecules converted per catalytic site per unit time.

  • Overpotential (η): The additional potential required beyond the thermodynamic equilibrium potential to drive the reaction at a significant rate. Lower overpotentials are desirable for energy efficiency.

  • Stability: The ability of the catalyst to maintain its activity over extended periods of operation.

Typical Experimental Protocol for CO2 Reduction with Ni(II) TPyP

The following protocol outlines a standard procedure for evaluating the electrocatalytic performance of Ni(II) TPyP in a laboratory setting.

Step-by-Step Methodology
  • Electrochemical Cell Assembly: A three-electrode H-type cell is typically used, with the cathodic and anodic compartments separated by a proton exchange membrane (e.g., Nafion).[5][6]

  • Working Electrode Preparation: A glassy carbon electrode is commonly used as the working electrode. It is polished, cleaned, and then modified with the Ni(II) TPyP catalyst, often immobilized within a conductive matrix like carbon nanotubes.

  • Electrolyte Preparation: The electrolyte is typically a CO2-saturated solution of a non-aqueous solvent like acetonitrile (ACN) or dimethylformamide (DMF), containing a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6). A proton source, like phenol or water, is often added to facilitate the reaction.

  • Cyclic Voltammetry (CV): CV is performed under an argon atmosphere to determine the redox potentials of the catalyst. The solution is then saturated with CO2, and another CV is recorded to observe the catalytic current enhancement, which indicates CO2 reduction.[2]

  • Controlled-Potential Electrolysis (CPE): CPE is conducted at a specific potential to quantify the products of CO2 reduction and determine the Faradaic efficiency. The gaseous products are analyzed by gas chromatography (GC), and liquid products by techniques like NMR or HPLC.[1]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_product Product Quantification A Assemble H-type Cell B Prepare Catalyst-Modified Working Electrode A->B D Cyclic Voltammetry (CV) (Ar vs. CO2) B->D C Prepare CO2-Saturated Electrolyte C->D E Controlled-Potential Electrolysis (CPE) D->E F Gas Chromatography (GC) (e.g., CO, H2) E->F G NMR/HPLC (Liquid Products) E->G

Caption: Standard workflow for evaluating electrochemical CO2 reduction catalysts.

Comparative Performance Analysis: Ni(II) TPyP vs. Alternatives

To provide a clear and objective comparison, the performance of Ni(II) TPyP is benchmarked against other commonly studied metalloporphyrins under various conditions. The choice of metal center and peripheral ligands significantly influences the catalytic outcome.

Performance Data Summary
CatalystProductFaradaic Efficiency (%)Overpotential (V)Turnover Frequency (s⁻¹)ConditionsReference
Ni(II) TPyP CO~90-95%0.5 - 0.7VariesACN or DMF, with proton source[7][8]
Fe(II) TPPCO~100%0.450.5DMF, Phenol[1]
Co(II) PorphyrinCO~95%0.70.8Aqueous, KHCO3[9]
Mn PorphyrinHCOOHHigh0.12 - 0.82N/AComputational Study[10][11]

Note: Performance metrics can vary significantly with experimental conditions such as solvent, proton source, electrode material, and catalyst loading. The data presented here is a representative summary from various studies.

Insights from the Comparison
  • Selectivity: Iron porphyrins often exhibit exceptional selectivity for CO production, with Faradaic efficiencies approaching 100% under optimized conditions.[1] Nickel and cobalt porphyrins also demonstrate high selectivity for CO.[7][9] In contrast, manganese porphyrins have been computationally predicted to favor the formation of formic acid (HCOOH).[10][11]

  • Activity and Overpotential: Iron porphyrins can operate at relatively low overpotentials for CO2 reduction.[1] While Ni(II) TPyP is an effective catalyst, it sometimes requires a slightly higher overpotential compared to its iron counterparts. The turnover frequency, a measure of intrinsic speed, is highly dependent on the specific catalyst structure and reaction conditions. For instance, asymmetric substitution on Co(II) porphyrins has been shown to significantly boost TOF.[9]

  • Influence of Ligand Environment: The structure of the porphyrin ligand plays a crucial role. Electron-donating or -withdrawing groups on the periphery of the TPyP ligand can modulate the electronic properties of the metal center, thereby influencing catalytic activity.[9] Furthermore, introducing functional groups that can act as local proton relays can enhance the rate of CO2 reduction.[2]

Mechanistic Considerations

The generally accepted mechanism for CO2 reduction by metalloporphyrins involves the initial reduction of the metal center.[12] In the case of Ni(II) TPyP, the Ni(II) is first reduced to Ni(I) and then to the highly reactive Ni(0) state. This electron-rich metal center then binds and activates a CO2 molecule, leading to the formation of a metal-CO2 adduct. Subsequent proton and electron transfer steps lead to the cleavage of a C-O bond, releasing CO and regenerating the catalyst.

G A Ni(II)P B Ni(I)P A->B + e⁻ C Ni(0)P B->C + e⁻ D [Ni(I)P-CO2]⁻ C->D + CO2 E [Ni(I)P-COOH] D->E + H⁺ F [Ni(I)P-CO] + OH⁻ E->F + e⁻ F->B - CO - OH⁻

Caption: Simplified catalytic cycle for CO2 reduction to CO by a Nickel Porphyrin (P).

The presence of a proton source is critical. In aprotic solvents, weak acids like phenol are often added to provide the necessary protons for the formation of the M-COOH intermediate and the subsequent release of water. In aqueous solutions, water itself can act as the proton source.

Conclusion and Future Outlook

Ni(II) TPyP stands as a competent and selective molecular catalyst for the electrochemical reduction of CO2 to CO. Its performance is comparable to other earth-abundant metalloporphyrins, particularly those based on cobalt. While iron porphyrins often exhibit slightly lower overpotentials and higher selectivity for CO production, the catalytic properties of nickel systems can be finely tuned through ligand modification.

Future research will likely focus on several key areas:

  • Advanced Ligand Design: Synthesizing porphyrin ligands with tailored electronic and steric properties to enhance activity and selectivity. This includes the incorporation of functionalities that can pre-organize the substrate or facilitate proton transfer.

  • Immobilization Strategies: Developing robust methods to immobilize molecular catalysts onto electrode surfaces to improve stability and facilitate their use in practical devices like flow cells.

  • Understanding Deactivation Pathways: Investigating the mechanisms by which these catalysts degrade over time to design more stable and long-lasting systems.

  • Exploring Alternative Reaction Pathways: While CO is a valuable product, steering the selectivity towards other products like methane, methanol, or multi-carbon compounds remains a significant challenge and a key area of research.[13]

By continuing to explore the fundamental aspects of catalysis with model systems like Ni(II) TPyP and its analogues, the scientific community can pave the way for the development of next-generation electrocatalysts for a sustainable energy future.

References

  • Boosting the Efficiency and Selectivity of Electrocatalytic Reduction of CO2 to C1 Products by Mn-Porphyrin via Axial Ligation | The Journal of Physical Chemistry C - ACS Publications - American Chemical Society. ACS Publications. Available at: [Link]

  • Boosting the Efficiency and Selectivity of Electrocatalytic Reduction of CO2 to C1 Products by Mn-Porphyrin via Axial Ligation - ACS Publications. ACS Publications. Available at: [Link]

  • Asymmetric Push–Pull Type Co(II) Porphyrin for Enhanced Electrocatalytic CO 2 Reduction Activity - MDPI. MDPI. Available at: [Link]

  • Tandem electrocatalytic CO2 reduction with Fe-porphyrins and Cu nanocubes enhances ethylene production - PMC. NCBI. Available at: [Link]

  • Cobalt Porphyrin Catalyzed Reduction of CO2. Radiation Chemical, Photochemical, and Electrochemical Studies | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. Available at: [Link]

  • Tertiary amine-functionalized Co(II) porphyrin to enhance the electrochemical CO2 reduction activity - ProQuest. ProQuest. Available at: [Link]

  • Pendant Catechol Group Improves the Performance of Iron Porphyrin CO 2 Reduction Catalysts - ACS Publications. ACS Publications. Available at: [Link]

  • Electronic structure analysis of electrochemical CO2 reduction by iron-porphyrins reveals basic requirements for design of catalysts bearing non-innocent ligands - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Recent Progress in (Photo-)-Electrochemical Conversion of CO2 With Metal Porphyrinoid-Systems - PMC. NCBI. Available at: [Link]

  • Light-Driven CO2 Reduction by Co-Cytochrome b562 - Frontiers. Frontiers. Available at: [Link]

  • (PDF) Enhanced CO2 Electroreduction Through Electrostatic Functionalization of Iron Porphyrin - ResearchGate. ResearchGate. Available at: [Link]

  • Electrochemical reduction of carbon dioxide with a molecular polypyridyl nickel complex - Sustainable Energy & Fuels (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • High loading of Mn(ii)-metalated porphyrin in a MOF for photocatalytic CO2 reduction in gas–solid conditions - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Mn(iii)–porphyrin catalysts for the cycloaddition of CO2 with epoxides at atmospheric pressure: effects of Lewis acidity and ligand structure - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Photocatalytic Reduction of CO2 to CO in Aqueous Solution under Red-Light Irradiation by a Zn-Porphyrin-Sensitized Mn(I) Catalyst - PMC. NCBI. Available at: [Link]

  • Efficient and selective molecular catalyst for the CO 2 -to-CO electrochemical conversion in water - PNAS. PNAS. Available at: [Link]

  • Molecular Catalysts Boost the Rate of Electrolytic CO2 Reduction | ACS Energy Letters. ACS Publications. Available at: [Link]

  • Nickel dual-atom sites for electrochemical carbon dioxide reduction. Nature. Available at: [Link]

  • Electrochemical Water Oxidation and CO 2 Reduction with a Nickel Molecular Catalyst. MDPI. Available at: [Link]

  • Molecular catalysis of CO 2 reduction: recent advances and perspectives in electrochemical and light-driven processes with selected Fe, Ni and Co aza macrocyclic and polypyridine complexes - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Experimental set-up for CO 2 reduction with the cathodic cycle on the... - ResearchGate. ResearchGate. Available at: [Link]

  • Competing Electrochemical CO2 Reduction and Hydrogen Evolution Reaction on Nickel Phosphides - American Chemical Society. ACS. Available at: [Link]

  • Asymmetric dinitrogen-coordinated nickel single-atomic sites for efficient CO2 electroreduction - PMC. NCBI. Available at: [Link]

  • Electrochemical Reduction of CO2 on Molecular Catalyst: Unfolding Operation Parameters Influence on Product Selectivity - Aaltodoc. Aalto University. Available at: [Link]

  • Nickel as Electrocatalyst for CO(2) Reduction: Effect of Temperature, Potential, Partial Pressure, and Electrolyte Composition - PMC. NCBI. Available at: [Link]

  • Recent advances in nickel-based catalysts for electrochemical reduction of carbon dioxide. EurekAlert!. Available at: [Link]

  • Electrocatalytic Reduction of C02 by Ni Cyclam2+ in Water: Study of the Factors Affecting the Efficiency and the Selectivity of. ACS Publications. Available at: [Link]

  • Mechanistic Insights into CO2 Electroreduction on Ni2P: Understanding Its Selectivity toward Multicarbon Products - The Wexler Group. The Wexler Group. Available at: [Link]

  • A highly efficient atomic nickel catalyst for CO2 electroreduction in acidic electrolyte - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Nickel as Electrocatalyst for CO(2) Reduction: Effect of Temperature, Potential, Partial Pressure, and Electrolyte Composition | ACS Catalysis. ACS Publications. Available at: [Link]

  • Efficient electrochemical reduction of CO2 by Ni-N catalysts with tunable performance | ACS Sustainable Chemistry & Engineering. ACS Publications. Available at: [Link]

  • Reduction of CO2 to CO at Low Overpotential in Neutral Aqueous Solution by a Ni(cyclam) Complex Attached to Poly(allylamine) | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Review on Long-Term Stability of Electrochemical CO2 Reduction | Energy & Fuels. ACS Publications. Available at: [Link]

  • Design and Diagnosis of high-performance CO2-to-CO electrolyzer cells - ChemRxiv. ChemRxiv. Available at: [Link]

  • Performance comparison of different nickel (Ni)-based catalysts in CO 2 methanation.. ResearchGate. Available at: [Link]

  • Acidic Electrochemical Reduction of CO2 Using Nickel Nitride on Multiwalled Carbon Nanotube as Selective Catalyst - ACS Publications. ACS Publications. Available at: [Link]

  • (PDF) Nickel as Electrocatalyst for CO (2) Reduction: Effect of Temperature, Potential, Partial Pressure, and Electrolyte Composition - ResearchGate. ResearchGate. Available at: [Link]

  • Ni(tpyS)2-catalysed CO2 reduction a, Experimental (exp) SERS of... - ResearchGate. ResearchGate. Available at: [Link]

  • Comparative Study of Ni-based Mixed Oxide Catalyst for Carbon Dioxide Reforming of Methane | Energy & Fuels - ACS Publications. ACS Publications. Available at: [Link]

  • A Comparison of the Efficiency of Catalysts Based on Ni, Ni-Co and Ni-Mo in Pressure Pyrolysis of Biomass Leading to Hythane - MDPI. MDPI. Available at: [Link]

Sources

Validation

High-Fidelity Optical Characterization: DFT Calculations vs. Experimental UV-Vis Spectroscopy for Ni(II) TPyP

[label="Vibronic Coupling\n(Q Bands)", fillcolor Finalizing Guide Structure I'm now putting the finishing touches on the guide, integrating all sections and diagrams. I've addressed discrepancies in TD-DFT results, and f...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Vibronic Coupling\n(Q Bands)", fillcolor

Finalizing Guide Structure

I'm now putting the finishing touches on the guide, integrating all sections and diagrams. I've addressed discrepancies in TD-DFT results, and finalized spectral assignments, and added detailed methodologies. The final version has practical workflows and insights into metalloporphyrin analysis. I believe this will be a useful resource.

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Publish Comparison Guide

Introduction: The Need for Dual-Fidelity Characterization

Nickel(II) meso-tetra(4-pyridyl)porphyrin (Ni(II) TPyP) is a highly versatile metalloporphyrin utilized in photodynamic therapy, catalysis, and the construction of metal-organic frameworks (MOFs)[3]. While experimental UV-Vis spectroscopy provides immediate macroscopic data regarding its optical properties, empirical data alone cannot definitively assign the underlying quantum mechanical transitions.

As a Senior Application Scientist, I approach optical characterization as a bipartite system: empirical observation must be rigorously grounded in theoretical modeling. By coupling benchtop UV-Vis data with Time-Dependent Density Functional Theory (TD-DFT) [1], we can deconvolute complex spectral overlaps, separate purely electronic transitions from vibronic coupling, and objectively evaluate the performance of our computational models against physical reality.

The Mechanistic Basis: Gouterman’s Four-Orbital Model

Before comparing datasets, we must establish the causality of porphyrin absorption. The optical signature of Ni(II) TPyP is governed by the Gouterman Four-Orbital Model . The frontier molecular orbitals consist of two nearly degenerate Highest Occupied Molecular Orbitals (HOMO, a1u​ and HOMO-1, a2u​ ) and two exactly degenerate Lowest Unoccupied Molecular Orbitals (LUMO and LUMO+1, eg​ ).

Configuration interaction between these singlet excited states yields two primary features:

  • The Soret (B) Band: A strongly allowed, high-energy transition in the UV/blue region (~420 nm).

  • The Q Bands: Weakly allowed, lower-energy transitions in the visible region (~535 nm).

Gouterman HOMO1 HOMO-1 (a2u) LUMO LUMO / LUMO+1 (eg) HOMO1->LUMO B-Band (Strong) ~420 nm HOMO HOMO (a1u) HOMO->LUMO Q-Band (Weak) ~535 nm

Caption: Gouterman four-orbital model illustrating electronic transitions in Ni(II) TPyP.

Self-Validating Experimental & Computational Protocols

To ensure data integrity, both the benchtop and in-silico workflows must be treated as self-validating systems.

Protocol A: Experimental UV-Vis Acquisition

Objective: Obtain high-resolution, monomeric absorption spectra of Ni(II) TPyP.

  • Step 1: Sample Preparation. Dissolve synthesized Ni(II) TPyP in spectroscopic-grade dichloromethane (CH₂Cl₂).

    • Causality: Porphyrins possess extensive π -systems that aggressively drive π−π stacking (aggregation) in solution, which broadens and shifts spectral peaks.

    • Validation: Prepare a dilution series between 10−7 M and 10−5 M. Plot absorbance vs. concentration. If the relationship strictly adheres to the Beer-Lambert law ( A=εlc ) with an R2>0.99 , the system is validated as monomeric.

  • Step 2: Instrument Calibration. Utilize a dual-beam UV-Vis spectrophotometer. Perform a baseline correction using a matched quartz cuvette containing pure CH₂Cl₂ to subtract solvent scattering.

  • Step 3: Acquisition. Scan from 300 nm to 800 nm at a scan rate of 100 nm/min with a 1 nm slit width [2].

Protocol B: TD-DFT Computational Workflow

Objective: Predict vertical excitation energies and oscillator strengths.

  • Step 1: Geometry Optimization. Optimize the ground-state geometry using the B3LYP functional. Use the 6-31G(d) basis set for C, H, N, and the LANL2DZ effective core potential for the central Ni(II) ion [4].

    • Validation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true energetic minimum, not a saddle point.

  • Step 2: Implicit Solvation. Apply the Polarizable Continuum Model (PCM) defining CH₂Cl₂ as the solvent.

    • Causality: Gas-phase calculations artificially blue-shift transitions because they lack the dielectric stabilization provided by the solvent cavity.

  • Step 3: Excited-State Calculation. Run a TD-DFT calculation for the first 20 singlet excited states.

    • Causality: Standard functionals often underestimate charge-transfer states in macrocycles. Utilizing range-separated functionals or hybrid functionals with higher exact exchange (e.g., BHandHLYP) mitigates this error [1].

Workflow cluster_Exp Experimental UV-Vis Protocol cluster_Comp TD-DFT Computational Protocol E1 Ni(II) TPyP Synthesis & Purification E2 Solvent Prep (CH2Cl2) Concentration < 10^-5 M E1->E2 E3 Spectrophotometric Analysis (190-800 nm) E2->E3 Compare Data Correlation & Peak Assignment E3->Compare C1 Geometry Optimization (B3LYP/6-31G*) C2 Implicit Solvation Model (PCM) C1->C2 C3 TD-DFT Excited State Calculation C2->C3 C3->Compare

Caption: Workflow comparing experimental UV-Vis acquisition with TD-DFT computational modeling.

Objective Performance Comparison: Data Synthesis

The following table correlates the empirical UV-Vis data of Ni(II) TPyP[2, 3] with theoretical TD-DFT predictions [1, 4].

Spectral FeatureExperimental λmax​ (nm)TD-DFT Predicted λmax​ (nm)Oscillator Strength ( f )Primary Orbital Transition
Soret (B) Band 420 - 430415 - 425> 1.20 (Strong) a2u​→eg​
Q Band (0,1) ~480475 - 490< 0.10 (Weak) a1u​→eg​
Q Band (0,0) ~535525 - 545< 0.05 (Weak) a1u​→eg​
Causality of Discrepancies

While the correlation between experiment and theory is robust, minor deviations ( ±10 nm) are expected and scientifically justifiable:

  • Vertical vs. Adiabatic Transitions: TD-DFT calculates vertical transitions (adhering to the Franck-Condon principle), assuming the nuclei remain static during electron excitation. Experimental UV-Vis captures adiabatic transitions that include structural relaxation in the excited state.

  • Vibronic Coupling: The experimental Q(0,1) band at ~480 nm is a vibronic overtone. Standard purely electronic TD-DFT does not natively predict vibronic shoulders without computationally expensive Franck-Condon-Herzberg-Teller (FCHT) frequency calculations.

  • Functional Dependence: The choice of functional heavily dictates the HOMO-LUMO gap. Functionals with insufficient Hartree-Fock exchange will artificially red-shift the Soret band.

Conclusion

For drug development professionals and materials scientists engineering Ni(II) TPyP-based systems, relying solely on empirical UV-Vis is insufficient for rational design. By strictly adhering to the self-validating experimental and computational protocols outlined above, researchers can confidently assign electronic states, identify aggregation artifacts, and tune the optical properties of metalloporphyrins with high fidelity.

References

  • Bowman et al. "Excited-State Absorption in Tetrapyridyl Porphyrins: Comparing Real-Time and Quadratic-Response Time-Dependent Density Functional Theory." ResearchGate.
  • "Classical Characterization Techniques to Reveal the Structural Model of Nanocomposites with Bimetallic Monolayers of Porphyrins." ACS Publications.
  • "Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy." ACS Publications.
  • "A semiempirical effective Hamiltonian based approach for analyzing excited state wave functions and computing excited state absorption spectra using real-time dynamics." AIP Publishing.
Comparative

A Comparative Guide to the Catalytic Turnover Frequencies of Ni(II) Porphyrin Derivatives

This guide provides a detailed comparison of the catalytic performance of various Ni(II) porphyrin derivatives, with a focus on their turnover frequencies (TOFs) for key chemical transformations. As the demand for effici...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the catalytic performance of various Ni(II) porphyrin derivatives, with a focus on their turnover frequencies (TOFs) for key chemical transformations. As the demand for efficient and sustainable catalytic processes grows, understanding the structure-activity relationships of these versatile complexes is paramount for the rational design of next-generation catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of Ni(II) porphyrins.

The Significance of Turnover Frequency (TOF) in Catalysis

In the realm of molecular catalysis, the Turnover Frequency (TOF) stands as a critical metric for evaluating the intrinsic activity of a catalyst. It quantifies the number of substrate molecules converted to product per unit time by a single catalytic site. A higher TOF signifies a more efficient catalyst, capable of accelerating chemical reactions at a faster rate. For Ni(II) porphyrins, the TOF is intimately linked to the electronic and steric properties of the porphyrin ligand, which can be finely tuned through synthetic modifications.

Factors Influencing the Catalytic Activity of Ni(II) Porphyrins

The catalytic performance of a Ni(II) porphyrin is not solely dependent on the nickel center but is heavily influenced by the surrounding porphyrin macrocycle. Understanding these influences is key to designing catalysts with enhanced activity.

  • Peripheral Functionalization: The introduction of substituents at the β-pyrrolic or meso-positions of the porphyrin ring can dramatically alter the electronic properties of the Ni(II) center. Electron-withdrawing groups, such as fluorine, can enhance the catalytic activity for reactions like the hydrogen evolution reaction (HER) by shifting the reduction potentials of the complex and accelerating electron transfer processes.[1] Conversely, electron-donating groups can also modulate the catalytic cycle in different ways, for instance by stabilizing key intermediates.

  • Ligand Architecture: Modifications to the porphyrin skeleton itself, such as β-hydrogenation to form chlorins or bacteriochlorins, can lead to significant enhancements in catalytic reactivity.[2][3] These structural changes can induce a more electron-rich Ni center upon reduction, which favors the formation of highly reactive intermediates.[2][3]

  • Reaction Environment: The choice of solvent, electrolyte, and proton source (in the case of HER or CO2 reduction) plays a crucial role in the overall catalytic efficiency. The interaction of these components with the catalyst can affect substrate availability, proton transfer rates, and the stability of catalytic intermediates.

Comparative Analysis of Ni(II) Porphyrin Derivatives in Catalysis

The following table summarizes the reported turnover frequencies for various Ni(II) porphyrin derivatives in different catalytic reactions. It is important to note that direct comparison of TOFs should be done with caution, as experimental conditions can vary significantly between studies.

Catalyst/DerivativeCatalytic ReactionTurnover Frequency (TOF) (s⁻¹)Key Reaction Conditions
Ni(II) Porphyrin (Ni-1)Hydrogen Evolution Reaction (HER)265Trifluoroacetic acid (TFA) as proton source.[2][3]
Ni(II) Chlorin (Ni-2)Hydrogen Evolution Reaction (HER)6,287Trifluoroacetic acid (TFA) as proton source.[2][3]
Ni(II) Porpholactone (Ni-3)Hydrogen Evolution Reaction (HER)342Trifluoroacetic acid (TFA) as proton source.[2][3]
Ni(II) Hydroporpholactone (Ni-4)Hydrogen Evolution Reaction (HER)1,737Trifluoroacetic acid (TFA) as proton source.[2][3]
3D Co/Ni-TPNB-COFCO₂ to CO Reduction4.10Neutral electrolyte.[4]
Ni(II) Imidazolin-2-ylidenamino-PorphyrinCO₂ to CO Reduction (Homogeneous)0.09-1.1 V vs RHE.[5]
Ni(II) Imidazolin-2-ylidenamino-Porphyrin/CNTCO₂ to CO Reduction (Heterogeneous)7.2-0.5 V vs RHE.[5]

Experimental Protocols

Synthesis of Peripherally Modified Ni(II) Porphyrins

The synthesis of functionalized Ni(II) porphyrins is a well-established field, often involving the initial synthesis of a substituted porphyrin ligand followed by metalation.[6][7] A general procedure for the synthesis of a meso-tetrakis(substituted-phenyl)porphyrin and its subsequent metalation with Ni(II) is outlined below.

Step 1: Porphyrin Ligand Synthesis (Lindsey Condensation)

  • Add the desired substituted benzaldehyde (40 mmol) and pyrrole (40 mmol) to a round-bottom flask containing 1 L of dichloromethane (CH₂Cl₂).

  • De-gas the solution with a gentle stream of nitrogen for 15 minutes.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.4 mmol), to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours in the dark.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (30 mmol) and continue stirring for another 1 hour to oxidize the porphyrinogen to the porphyrin.

  • Neutralize the reaction with triethylamine.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/dichloromethane).

Step 2: Metalation with Ni(II)

  • Dissolve the purified porphyrin ligand (1 mmol) in 100 mL of dimethylformamide (DMF) in a round-bottom flask.

  • Add a solution of nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (5 mmol) in 20 mL of methanol.

  • Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by UV-vis spectroscopy (disappearance of the free-base porphyrin Q-bands and appearance of the characteristic two-band spectrum of the Ni(II) porphyrin).

  • After cooling to room temperature, add 200 mL of water to precipitate the Ni(II) porphyrin.

  • Collect the solid product by filtration, wash with water and methanol, and dry under vacuum.

Electrochemical Determination of Turnover Frequency

The TOF of a Ni(II) porphyrin for an electrocatalytic reaction can be determined using cyclic voltammetry.[8][9][10] The following protocol is a general guideline for determining the TOF for the hydrogen evolution reaction.

Step 1: Preparation of the Electrochemical Cell

  • Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Prepare an electrolyte solution containing a non-aqueous solvent (e.g., acetonitrile or DMF), a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate), and a known concentration of the Ni(II) porphyrin catalyst.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

Step 2: Cyclic Voltammetry Measurements

  • Record the cyclic voltammogram (CV) of the Ni(II) porphyrin solution in the absence of a proton source to determine the catalyst's reduction potential(s).

  • Add a known concentration of a proton source (e.g., trifluoroacetic acid) to the solution.

  • Record the CV again. A significant increase in the catalytic current at the reduction potential of the catalyst indicates electrocatalytic proton reduction.

  • The TOF can be calculated from the catalytic current using the following equation:

    TOF = (i_cat / (n * F * A * C))

    where:

    • i_cat is the catalytic current

    • n is the number of electrons involved in the catalytic reaction (2 for HER)

    • F is the Faraday constant (96485 C/mol)

    • A is the electrode surface area

    • C is the concentration of the catalyst

Visualizations

Catalytic_Cycle_HER NiII_P Ni(II)P NiI_P Ni(I)P NiII_P->NiI_P + e⁻ NiIII_H_P [Ni(III)P-H] NiI_P->NiIII_H_P + H⁺ NiIII_H_P:s->NiII_P:n + H⁺, + e⁻ H2 H₂ NiIII_H_P->H2

Caption: Generalized catalytic cycle for the Hydrogen Evolution Reaction by a Ni(II) Porphyrin.

TOF_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Cell Prepare Electrochemical Cell Prep_Sol Prepare Catalyst Solution Prep_Cell->Prep_Sol CV_no_H Record CV without Proton Source Prep_Sol->CV_no_H Add_H Add Proton Source CV_no_H->Add_H CV_with_H Record CV with Proton Source Add_H->CV_with_H Measure_icat Measure Catalytic Current CV_with_H->Measure_icat Calc_TOF Calculate TOF Measure_icat->Calc_TOF

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ni(II) meso-tetra(4-pyridyl)porphine

This document provides a detailed protocol for the safe handling and disposal of Ni(II) meso-tetra(4-pyridyl)porphine (CAS: 14514-68-2). As a metalloporphyrin containing nickel, this compound requires careful management...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of Ni(II) meso-tetra(4-pyridyl)porphine (CAS: 14514-68-2). As a metalloporphyrin containing nickel, this compound requires careful management as hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide moves beyond simple instruction to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. Ni(II) meso-tetra(4-pyridyl)porphine presents hazards stemming from both its organic porphyrin structure and its chelated nickel(II) ion.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with multiple hazard statements.[1] The primary driver for its disposal protocol, however, is the presence of nickel. Nickel and its compounds are recognized for their potential health hazards and environmental toxicity, including skin sensitization and potential carcinogenicity.[2] Therefore, all waste containing this compound must be treated as hazardous heavy metal waste .[3] Disposing of it down the drain is strictly prohibited, as heavy metals can harm aquatic ecosystems and interfere with wastewater treatment processes.[3][4]

The following table summarizes the critical safety information for this compound.

Parameter Information Source(s)
Chemical Name Ni(II) meso-tetra(4-pyridyl)porphine[5]
CAS Number 14514-68-2[5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Concern Heavy Metal Hazardous Waste (due to Nickel)[3][6]
Required PPE Safety goggles with side shields, chemical-resistant nitrile gloves, laboratory coat.[2][7]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that Ni(II) meso-tetra(4-pyridyl)porphine waste is handled in a manner that is safe, compliant, and environmentally responsible. The core principle is waste segregation—never mix this waste with non-hazardous materials or other incompatible chemical waste streams.[3][8]

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.[7]

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side shields.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A fully buttoned laboratory coat is mandatory.

Step 2: Waste Segregation and Collection

All materials that have come into contact with Ni(II) meso-tetra(4-pyridyl)porphine must be considered hazardous waste.[7] This includes:

  • Unused or expired solid chemical.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, spill cleanup materials).

Collect waste in a designated, chemically compatible, and leak-proof container, such as a high-density polyethylene (HDPE) bottle or drum.[3] The container must be in good condition with a secure, screw-top lid.[7]

  • Solid Waste: Collect unused powder and contaminated solids (gloves, paper towels) in a clearly marked bag or container.

  • Liquid Waste: Collect aqueous and solvent-based solutions in a dedicated liquid waste container. Do not mix with other waste streams.[3]

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The label on your hazardous waste container must be clearly legible and include the following information:[3][7]

  • The words "Hazardous Waste ".

  • The full chemical name: "Ni(II) meso-tetra(4-pyridyl)porphine ".

  • List all components of the waste mixture, including solvents and their approximate concentrations.

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 4: Temporary On-Site Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[3][7] The SAA must be:

  • In a secondary containment tray to catch any potential leaks.

  • Away from general work areas, drains, and sources of ignition.[3]

  • Segregated from incompatible chemicals.

Step 5: Arranging for Final Disposal

Once the waste container is full (no more than 90% capacity) or the accumulation time limit set by your institution is reached, you must arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][7]

  • Do not attempt to dispose of the chemical yourself. Final disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[9]

Visualizing the Disposal Workflow

The following diagram outlines the essential steps and decision points for the proper disposal of Ni(II) meso-tetra(4-pyridyl)porphine waste.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Waste Generated (Solid, Liquid, Contaminated Labware) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Always start with safety C Segregate from other waste streams B->C D Collect in a designated, compatible HDPE container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date D->E F Store sealed container in a Satellite Accumulation Area (SAA) with secondary containment E->F G Container Full or Time Limit Reached? F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I Proper disposal by licensed waste vendor H->I

Caption: Workflow for the proper disposal of Ni(II) meso-tetra(4-pyridyl)porphine waste.

Emergency Procedures: Spill Management

In the event of a small spill, follow these procedures while wearing your full PPE:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris.

  • Dispose: Place all cleanup materials into a new hazardous waste container. Label it as "Spill Debris containing Ni(II) meso-tetra(4-pyridyl)porphine" and manage it according to the protocol above.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

References

  • Proper Disposal of Nickel Tartrate: A Guide for Labor
  • Safe Disposal of Azanide and Nickel Compounds in a Labor
  • Ni(ii) meso-tetra (4-pyridyl) porphine.
  • Ni(II) meso-Tetra (4-pyridyl) porphine. Frontier Specialty Chemicals.
  • UA Nickel Compounds SOP Templ
  • Laboratory chemical waste.
  • Proper Disposal of Harderoporphyrin: A Guide for Labor
  • Chapter 7 - Management Procedures For Specific Waste Types.
  • Chapter 7, Hazardous and Recycled Waste. Defense Logistics Agency.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. Brigham Young University Risk Management and Safety.
  • Chemical Waste (Guidance Note). University of Glasgow.

Sources

Handling

Personal protective equipment for handling Ni(ii) meso-tetra (4-pyridyl) porphine

Safe Handling and Operational Logistics for Ni(II) meso-Tetra(4-pyridyl)porphine As a Senior Application Scientist, I approach the handling of metalloporphyrins not merely as a compliance exercise, but as a critical para...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for Ni(II) meso-Tetra(4-pyridyl)porphine

As a Senior Application Scientist, I approach the handling of metalloporphyrins not merely as a compliance exercise, but as a critical parameter for experimental reproducibility and operator safety. Ni(II) meso-tetra(4-pyridyl)porphine (NiTPyP) is a highly specialized coordination complex widely utilized in the synthesis of metal-organic frameworks (MOFs), advanced catalysis, and non-linear optics[1]. However, its nickel core and porphyrin macrocycle present specific toxicological and physical handling challenges.

This guide provides a self-validating, mechanistic framework for the personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring that your laboratory can leverage its unique supramolecular properties without compromising safety.

Chemical Profile & Mechanistic Toxicology

Before designing a safety protocol, we must understand the physicochemical nature of the threat. Ni(II) meso-tetra(4-pyridyl)porphine is a stable, yet biologically active macrocycle. Safety is dictated by its physical state (a fine powder) and its chemical constituents.

Table 1: Physicochemical and Hazard Profile of Ni(II) meso-tetra(4-pyridyl)porphine

ParameterSpecificationCausality / Impact on Handling
CAS Number 14514-68-2Unique identifier for safety tracking and waste manifesting[1].
Molecular Weight 675.37 g/mol Heavy, fine powder; highly prone to static cling and aerosolization during transfer[1].
Storage Room Temp, Protect from LightPorphyrins are photoactive; ambient light exposure can cause degradation or generate reactive oxygen species (ROS)[1].
Hazards (GHS) H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation[2].

Causality of Hazards: The primary risk vectors for NiTPyP are inhalation of the fine powder and dermal contact. While the Ni(II) ion is tightly coordinated within the porphyrin ring (reducing immediate free heavy-metal toxicity), metabolic processing or chemical degradation can release nickel, a known sensitizer and suspected carcinogen[3]. Furthermore, the pyridyl groups enhance solubility in polar aprotic solvents (like DMF or DMSO), which drastically increases the risk of dermal absorption if the dissolved complex breaches your glove barrier.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a multi-layered PPE strategy is required. Every piece of equipment serves a specific mechanistic purpose.

  • Ocular Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Rationale: The compound causes serious eye irritation (H319)[2]. Standard safety glasses lack the orbital seal necessary to prevent fine particulate ingress during weighing or accidental drafts.

  • Dermal Protection (Gloves): Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Rationale: Nitrile provides excellent resistance to the dry powder. However, if the porphyrin is dissolved in organic solvents for MOF synthesis, you must consult a solvent-specific glove compatibility chart. For example, DMSO rapidly permeates standard nitrile, acting as a Trojan horse that carries the dissolved nickel complex directly through the skin barrier.

  • Respiratory Protection: N95 or P100 particulate respirator (Required only if weighing outside a ventilated enclosure, which is highly discouraged).

    • Rationale: H335 indicates respiratory irritation[2]. The fine molecular weight makes it an inhalation hazard if aerosolized.

  • Body Protection: Flame-retardant, fluid-resistant lab coat with fitted cuffs.

    • Rationale: Prevents the accumulation of porphyrin dust on personal clothing, mitigating chronic, low-dose exposure outside the lab.

Operational Workflow: Handling & Synthesis Setup

A safety protocol is only as effective as its execution. The following step-by-step methodology ensures that the handling of Ni(II) meso-tetra(4-pyridyl)porphine is entirely contained.

G Start Pre-Op: PPE Donning (Nitrile, Goggles, Lab Coat) Weighing Weighing & Transfer (Fume Hood / Static Control) Start->Weighing Verify Draft Reaction Reaction / MOF Synthesis (Inert Atmosphere / Dark) Weighing->Reaction Sealed Transfer Spill Spill Detected? Reaction->Spill Cleanup Quarantine & Clean (Wet Wipe / No Sweep) Spill->Cleanup Yes Disposal Heavy Metal Waste (EPA Regulated) Spill->Disposal No Cleanup->Disposal

Operational workflow for handling Ni(II) meso-tetra(4-pyridyl)porphine safely.

Step-by-Step Handling Protocol:

  • Preparation of the Environment: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Line the hood working surface with disposable, absorbent, plastic-backed bench paper. This creates a self-contained zone for any micro-spills.

  • Static Mitigation: Porphyrin powders are notoriously static. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel. Causality: This prevents the powder from repelling off the spatula and aerosolizing into the hood atmosphere.

  • Weighing: Tare the receiving vessel (e.g., an amber scintillation vial). Carefully transfer the NiTPyP using a micro-spatula. Cap the vial inside the fume hood before transferring it to the reaction station.

  • Solvent Addition: If dissolving the compound, add the solvent slowly down the inner wall of the vial. Causality: Dropping solvent directly onto the powder displaces trapped air, which can eject toxic particulates into the air.

  • Light Protection: Because the compound must be protected from light[1], wrap the reaction vessel in aluminum foil or utilize amber glassware immediately after dissolution to prevent photo-degradation.

Spill Response & Waste Disposal Plan

Nickel-containing compounds are strictly regulated environmental pollutants and must never be disposed of in standard trash or aqueous drains[3].

Step-by-Step Spill Response Protocol:

  • Isolate: If a spill occurs outside the hood, immediately isolate the area and restrict personnel access.

  • Suppress (Do NOT Dry Sweep): Dry sweeping aerosolizes the toxic powder. Instead, gently cover the spill with damp paper towels (using water or a mild solvent like ethanol, depending on the surface) to suppress dust generation.

  • Collect: Wipe up the material from the outside in to prevent spreading. Place all contaminated towels, gloves, and bench paper into a designated, sealable hazardous waste bag.

  • Decontaminate: Wash the area thoroughly with soap and water to remove any residual nickel complex.

Step-by-Step Disposal Plan:

  • Solid Waste: All empty vials, contaminated spatulas, and spill cleanup materials must be placed in a rigid container labeled "Hazardous Solid Waste: Toxic Nickel Coordination Complexes."

  • Liquid Waste: Any solvent containing dissolved NiTPyP must be segregated into a dedicated "Heavy Metal / Halogenated or Non-Halogenated" liquid waste carboy. Causality: Do not mix with general organic waste, as transition metals like nickel can act as unintended catalysts in mixed waste streams, potentially causing dangerous exothermic reactions.

  • Labeling: Clearly label all waste with the full chemical name, CAS number (14514-68-2), and specific hazards (Toxic, Irritant, Environmental Hazard)[3].

References

  • Ni(ii) meso-tetra (4-pyridyl) porphine | C40H24N8Ni | CID 4129663 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • SAFETY DATA SHEET - Chem Service (Nickel Compounds) Source: chemservice.com URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Ni(ii) meso-tetra (4-pyridyl) porphine
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Ni(ii) meso-tetra (4-pyridyl) porphine
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